molecular formula C10H10N2O B1590895 6,7-Dimethylquinoxalin-2(1H)-one CAS No. 28082-82-8

6,7-Dimethylquinoxalin-2(1H)-one

Cat. No.: B1590895
CAS No.: 28082-82-8
M. Wt: 174.2 g/mol
InChI Key: YXHOLYSXLHTIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylquinoxalin-2(1H)-one (CAS Number 28082-82-8) is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It is characterized by a density of approximately 1.23 g/cm³ and a high boiling point of 386.7°C . This compound is built around the quinoxaline scaffold, a heterocyclic structure known for its diverse biological activities, which makes it a valuable template in medicinal chemistry . Recent scientific investigations highlight the research value of this compound and its derivatives as a promising scaffold in the development of novel antimicrobial agents . Studies have shown that synthesized derivatives of this compound exhibit marked in vitro antimicrobial activity against various bacterial and fungal strains . Furthermore, research indicates that these active compounds function by targeting the DNA gyrase enzyme, a critical bacterial enzyme responsible for DNA replication . One specific derivative demonstrated significant inhibitory activity against DNA gyrase, with potency better than that of the standard drug ciprofloxacin in experimental assays . This mechanism of action and the associated antimicrobial efficacy make this compound a subject of interest for further investigation and antimicrobial development. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHOLYSXLHTIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564619
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28082-82-8
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoxalinone Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethylquinoxalin-2(1H)-one

The quinoxalinone scaffold is a privileged heterocyclic system that forms the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] These bicyclic aromatic compounds, featuring a benzene ring fused to a pyrazinone ring, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.[3][4][5][6] Their utility also extends to materials science, where their unique photophysical properties are harnessed for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[7]

This guide focuses specifically on This compound , a key derivative whose chemical characteristics make it a valuable intermediate and a subject of study in its own right. We will provide a comprehensive overview of its synthesis, physicochemical properties, spectral signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis: Building the Quinoxalinone Framework

The most direct and widely employed method for synthesizing the quinoxalin-2(1H)-one core is the condensation reaction between an appropriately substituted o-phenylenediamine and an α-keto acid or its ester. For the target molecule, this compound, this involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a glyoxylic acid derivative.

The causality behind this experimental design is rooted in fundamental organic chemistry principles. The o-phenylenediamine provides two adjacent nucleophilic amine groups. The α-keto acid provides two electrophilic carbonyl centers (the ketone and the carboxylic acid). The reaction proceeds via an initial nucleophilic attack of one amine onto the keto-carbonyl, forming a hemiaminal which dehydrates to an imine. Subsequent intramolecular cyclization occurs as the second amine attacks the carboxylic acid (or ester) carbonyl, followed by dehydration to form the stable, six-membered pyrazinone ring.

Experimental Protocol: Synthesis from 4,5-Dimethyl-1,2-phenylenediamine

This protocol describes a representative procedure for the synthesis of this compound.

Step 1: Reactant Preparation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Addition of Keto-Acid

  • To this solution, add ethyl glyoxalate or an aqueous solution of glyoxylic acid (1.1 equivalents). The slight excess ensures the complete consumption of the diamine starting material.

Step 3: Reaction Condition

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for both the initial condensation and the subsequent dehydration and cyclization steps.

Step 4: Isolation and Purification

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a pure solid.

Workflow Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Diamine 4,5-Dimethyl-1,2- phenylenediamine Reaction Condensation & Cyclization Diamine->Reaction Ethanol, Reflux Ketoester Ethyl Glyoxalate Ketoester->Reaction Product This compound Reaction->Product Precipitation & Purification

Caption: Synthetic route for this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O[8][9]
Molecular Weight 174.20 g/mol [7][8]
CAS Number 28082-82-8[8][9]
Appearance Solid powder
IUPAC Name 6,7-dimethyl-1H-quinoxalin-2-one[8]
Synonyms 2-Hydroxy-6,7-dimethylquinoxaline[8][9]
Storage 2-8°C, sealed, dry[7]

Spectral Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

  • NH Proton: A broad singlet is expected in the downfield region (δ 11.5-12.5 ppm), characteristic of a lactam N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Aromatic Protons (H-5, H-8): Two singlets are anticipated in the aromatic region (δ 7.0-7.8 ppm). These protons appear as singlets because they have no adjacent proton neighbors for coupling.

  • Vinyl Proton (H-3): A singlet for the proton at the C3 position is expected around δ 8.0-8.5 ppm.

  • Methyl Protons (C6-CH₃, C7-CH₃): Two distinct singlets, each integrating to 3H, will appear in the upfield region (δ 2.2-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the chemical environment of each carbon atom.

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon will produce a signal in the highly deshielded region of the spectrum, typically around δ 155-165 ppm.

  • Aromatic and Vinyl Carbons: Multiple signals will be present in the δ 115-150 ppm range, corresponding to the eight carbons of the bicyclic ring system.

  • Methyl Carbons: The two methyl carbons will give rise to signals in the aliphatic region, typically around δ 19-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

  • N-H Stretch: A broad absorption band between 3200-3400 cm⁻¹ indicates the presence of the N-H group involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is the characteristic signal for the amide (lactam) carbonyl group.[11]

  • C=N/C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic system.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI-MS) spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (174.2).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the aromatic system.

Lactam-Lactim Tautomerism

This compound exists in a tautomeric equilibrium with its lactim form, 6,7-dimethylquinoxalin-2-ol. The lactam form is overwhelmingly predominant under normal conditions due to the greater stability of the amide functional group. However, the presence of the lactim tautomer is key to understanding some of its reactivity, particularly O-alkylation under specific conditions.

Caption: Lactam-Lactim tautomerism of the quinoxalinone core.

Reactivity at the N1-Position

The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation reactions. This provides a straightforward method for introducing a wide variety of substituents at the N1 position, a common strategy in drug discovery to modulate solubility and biological activity.[12]

Reactivity at the C3-Position

The C3 position of the quinoxalinone ring is another key site for functionalization. It can be activated for various transformations:

  • Halogenation: Reaction with reagents like POCl₃ or PBr₃ can convert the C2-carbonyl into a halide and introduce a halogen at the C3 position, creating a versatile intermediate for cross-coupling reactions.

  • Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of the C3 C-H bond.[1][2] Methods involving photoredox catalysis or transition-metal catalysis allow for the introduction of alkyl, aryl, and other groups without pre-functionalization, offering a more atom-economical approach.[13][14]

Applications in Research and Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The quinoxalinone core is a well-established pharmacophore, and modifications based on this specific scaffold have led to the discovery of potent bioactive agents.

  • Antimicrobial Agents: Novel derivatives synthesized from this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3][4] These compounds have been shown to target essential bacterial enzymes like DNA gyrase, presenting a promising avenue for developing new antibiotics.[3][4]

  • Enzyme Inhibitors: The quinoxalinone structure is a key component in the design of various enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[5][15][16] The dimethyl substitution pattern can influence binding affinity and selectivity within the enzyme's active site.

  • Synthetic Intermediate: Beyond its direct biological applications, it is a valuable intermediate for synthesizing a diverse library of heterocyclic compounds for screening in drug discovery programs.[7]

Conclusion

This compound is a heterocyclic compound of significant chemical interest. Its straightforward synthesis, well-defined spectral characteristics, and versatile reactivity at multiple positions make it an important tool for synthetic and medicinal chemists. The proven track record of the quinoxalinone scaffold in biologically active compounds ensures that this particular derivative will continue to be a valuable platform for the design and discovery of novel therapeutics and functional materials.

References

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. ChemMedChem.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry.
  • An Efficient Synthesis of Quinoxalinone Derivatives as Potent Inhibitors of Aldose Reductase. ChemMedChem.
  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry. Available from: [Link]

  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters. Available from: [Link]

  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. Available from: [Link]

  • An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones. ResearchGate. Available from: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure. Available from: [Link]

  • ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available from: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Bioorganic Chemistry. Available from: [Link]

  • 6,7-Dimethyl-2,3-diphenylquinoxaline. PubChem. Available from: [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available from: [Link]

  • 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. PubChem. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. PHARMANEST. Available from: [Link]

  • Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry. Available from: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI. Available from: [Link]

  • Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Organic Syntheses. Available from: [Link]

  • 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Acta Crystallographica Section E. Available from: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available from: [Link]

  • Visible-Light-Promoted Deoxygenative Alkylation of Quinoxalin-2(1H)-ones with Activated Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link]

  • 3,7-Dimethylquinoxalin-2-(1H)-one for inhibition of acid corrosion of carbon steel. ResearchGate. Available from: [Link]

  • 2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook. Available from: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]

Sources

Structure Elucidation of 6,7-Dimethylquinoxalin-2(1H)-one: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2(1H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of molecules with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1] The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and advancing drug development programs. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 6,7-dimethylquinoxalin-2(1H)-one. By synergistically employing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

The Strategic Imperative: Beyond a Single Spectrum

Relying on a single analytical technique for structure determination is fraught with ambiguity. A molecular formula from mass spectrometry does not define isomerism, and a proton NMR spectrum can often be interpreted in multiple ways for polysubstituted aromatic systems. The robust strategy detailed herein is built on the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from mass spectrometry, NMR, and vibrational and electronic spectroscopy creates a network of evidence that collectively points to a single, verifiable structure.

cluster_start Initial Hypothesis cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Hypothesized_Structure Hypothesized Structure This compound MS Mass Spectrometry (Molecular Weight & Formula) Hypothesized_Structure->MS is subjected to NMR NMR Spectroscopy (Connectivity & Framework) Hypothesized_Structure->NMR is subjected to FTIR FTIR Spectroscopy (Functional Groups) Hypothesized_Structure->FTIR is subjected to UV_Vis UV-Vis Spectroscopy (Conjugated System) Hypothesized_Structure->UV_Vis is subjected to Data_Integration Convergent Data Analysis MS->Data_Integration provides data for NMR->Data_Integration provides data for FTIR->Data_Integration provides data for UV_Vis->Data_Integration provides data for Final_Structure Confirmed Structure Data_Integration->Final_Structure leads to

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: The first step in any structure elucidation is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is paramount for this task, providing the elemental composition with high precision, which serves as a fundamental check for all subsequent spectroscopic interpretations.

Expected Results for this compound (C₁₀H₁₀N₂O):

  • Molecular Weight: 174.20 g/mol

  • HRMS (EI+): The calculated m/z for the molecular ion [M]⁺• would be 174.0793. The experimentally observed value must fall within a narrow tolerance (typically < 5 ppm) of this calculated mass.

  • Fragmentation Pattern: Electron Ionization (EI) is expected to induce characteristic fragmentation. Key predicted fragments include losses of CO (m/z 146), CH₃ (m/z 159), and potentially HCN, which are diagnostic for related heterocyclic systems.[2]

IonPredicted m/zInterpretation
[M]⁺•174.08Molecular Ion
[M - CH₃]⁺159.06Loss of a methyl radical
[M - CO]⁺•146.09Loss of neutral carbon monoxide
[M - HCN]⁺•147.08Loss of neutral hydrogen cyanide

Table 1: Predicted key fragments in the EI mass spectrum.

Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program (e.g., ramp from 100°C to 280°C at 10°C/min) to ensure separation from any residual impurities or solvent.

  • MS Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Use a standard electron ionization energy of 70 eV.[3]

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum to determine the molecular ion peak and compare the fragmentation pattern with predicted pathways.

NMR Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an intricate map of the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: Proton Environment Mapping

Causality: ¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling), allowing for the initial assembly of molecular fragments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~12.0 ppm (s, 1H): A broad singlet corresponding to the N1-H proton of the lactam. Its chemical shift is concentration-dependent and the proton is D₂O exchangeable.

  • ~7.8-8.0 ppm (s, 1H): A singlet for the C3-H proton on the pyrazinone ring. The lack of coupling is a key identifier.

  • ~7.5 ppm (s, 1H): A singlet for the C5-H aromatic proton.

  • ~7.3 ppm (s, 1H): A singlet for the C8-H aromatic proton. The singlet nature of the two aromatic protons is the most telling feature, strongly suggesting they do not have adjacent proton neighbors.

  • ~2.3 ppm (s, 6H): A singlet integrating to six protons, representing the two magnetically equivalent methyl groups (C6-CH₃ and C7-CH₃).

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: Proton-decoupled ¹³C NMR shows a signal for each unique carbon atom, providing a direct count of the carbon environments and initial information on their nature (alkene, aromatic, carbonyl) based on chemical shift.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

  • ~155 ppm: C2 (Carbonyl carbon, C=O).[5]

  • ~150 ppm: C8a (Quaternary carbon).

  • ~135-140 ppm: C6 and C7 (Aromatic carbons attached to methyl groups).

  • ~130-135 ppm: C3 (Vinyl carbon, C-H).

  • ~128 ppm: C4a (Quaternary carbon).

  • ~115-120 ppm: C5 and C8 (Aromatic carbons, C-H).

  • ~20 ppm: C6-CH₃ and C7-CH₃ (Methyl carbons).

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Correlations
N1-H~12.0 (s, 1H)-HMBC to C2, C8a
C2-~155HMBC from N1-H, C3-H
C3-H~7.9 (s, 1H)~132HMBC to C2, C4a
C4a-~128HMBC from C3-H, C5-H
C5-H~7.5 (s, 1H)~118HMBC to C4a, C7, C8a
C6-~138HMBC from C6-CH₃, C5-H, C8-H
C6-CH₃~2.3 (s, 3H)~20HMBC to C5, C6, C7
C7-~138HMBC from C7-CH₃, C5-H, C8-H
C7-CH₃~2.3 (s, 3H)~20HMBC to C6, C7, C8
C8-H~7.3 (s, 1H)~116HMBC to C6, C7, C4a
C8a-~150HMBC from N1-H, C5-H, C8-H

Table 2: Summary of predicted NMR assignments and key HMBC correlations.

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) C-H correlations, which are indispensable for connecting fragments across quaternary carbons and heteroatoms.[6][7]

  • COSY (Correlation Spectroscopy): For this specific molecule, no cross-peaks are expected between the aromatic and vinyl protons, as they are all singlets. This lack of correlation is itself a crucial piece of evidence confirming their isolation from other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in Table 2 (e.g., the proton at ~7.5 ppm is attached to the carbon at ~118 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. The following correlations are critical:

    • The protons of the methyl groups (~2.3 ppm) must show correlations to the C6 and C7 carbons, confirming their attachment.

    • Crucially, the methyl protons should also show correlations to the adjacent C5 and C8 carbons, locking the methyl groups into the 6 and 7 positions.

    • The C5-H proton should show a correlation to the quaternary C4a, and the C8-H proton should also show a correlation to C4a, defining the benzene ring's fusion to the pyrazinone ring.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.[4]

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum (e.g., using a 30° pulse) with 16-32 scans.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, 1024 or more scans may be required for a good signal-to-noise ratio.[4]

  • 2D Acquisition: Using standard instrument pulse programs, acquire COSY, HSQC, and HMBC spectra. The HMBC is often optimized for a long-range coupling constant of ~8 Hz, which is typical for 2-3 bond correlations in aromatic systems.[6]

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Caption: Key HMBC correlations confirming the molecular framework.

Vibrational and Electronic Spectroscopy

FTIR Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy probes the vibrational modes of molecules, providing a rapid and definitive way to confirm the presence of key functional groups. For this compound, this allows for the verification of the amide C=O and N-H groups, as well as the aromatic system.

Expected Characteristic Absorptions (KBr pellet):

  • 3200-3050 cm⁻¹: N-H stretching vibration of the lactam.[5]

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1670 cm⁻¹: A strong C=O stretching band, characteristic of the amide (lactam) group.[5]

  • ~1615 cm⁻¹: C=N stretching vibration.[5]

  • 1580-1450 cm⁻¹: Aromatic C=C ring stretching absorptions.

Protocol: FTIR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the characteristic peaks corresponding to the expected functional groups.

UV-Vis Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy measures electronic transitions within the molecule, primarily the π→π* transitions of the conjugated aromatic system. The position and intensity of the absorption maxima (λ_max) are characteristic of the quinoxalinone chromophore.[8][9]

Expected Absorption Maxima (in Methanol): The extended π-system of the quinoxalinone core is expected to show strong absorptions in the UV region. Typical values for similar systems are:

  • λ_max ~230-250 nm

  • λ_max ~330-350 nm

These absorptions confirm the presence of the overall conjugated heterocyclic structure.

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

  • Blank Correction: Use a cuvette containing only the solvent to record a baseline correction.

  • Spectrum Acquisition: Scan the sample from approximately 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Self-Validating Structural Proof

References

  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. (n.d.). Google Scholar.
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. (2025). BenchChem.
  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (n.d.). PubMed.
  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (2025). BenchChem.
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (2025). BenchChem.
  • Supporting Information. (n.d.). ScienceOpen.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). ScienceDirect.
  • CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (2025/2026). University College Dublin.
  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. (2025). BenchChem.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC.
  • Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek.
  • Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. (2013, July 8). YouTube.
  • ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. (2025). ResearchGate.
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). ResearchGate.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy.

Sources

An In-depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The quinoxalin-2(1H)-one core is a prominent member of this group.[1][2] This heterocyclic system, composed of a fused benzene and pyrazine ring, offers a versatile and synthetically accessible platform for the development of novel therapeutic agents. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3]

This guide provides a comprehensive technical overview of a specific, valuable derivative: 6,7-Dimethylquinoxalin-2(1H)-one . We will delve into its core physical and chemical properties, outline protocols for its characterization and synthesis, and discuss its significance as a key building block for researchers, particularly those in drug development. Understanding these fundamental properties is paramount for its effective utilization in designing next-generation bioactive molecules.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound is an aromatic heterocyclic compound featuring a bicyclic quinoxalinone core with two methyl groups substituted on the benzene ring at positions 6 and 7.

cluster_0 This compound mol cluster_workflow Analytical Workflow Sample Sample of 6,7-Dimethyl- quinoxalin-2(1H)-one NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity Purity Analysis (HPLC, UPLC) Sample->Purity Structure Structure Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure Purity->Structure cluster_synthesis General Synthetic Pathway Reactant1 4,5-Dimethyl- 1,2-phenylenediamine Plus + Reactant1->Plus Reactant2 Methyl Glyoxylate Product 6,7-Dimethylquinoxalin- 2(1H)-one Reactant2->Product Condensation (e.g., in Ethanol, reflux) Plus->Reactant2

Sources

An In-depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: A Core Scaffold for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold and Its Emerging Significance

The quinoxalinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with various biological targets. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this versatile chemical class, 6,7-Dimethylquinoxalin-2(1H)-one (CAS No. 28082-82-8) has emerged as a crucial building block, particularly in the development of novel antimicrobial agents. Recent research has highlighted that derivatives of this specific molecule exhibit potent antibacterial and antifungal properties, primarily through the inhibition of the essential bacterial enzyme, DNA gyrase.[3][4]

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and mechanism of action, and provide detailed, field-proven experimental protocols for its evaluation. The causality behind experimental design is emphasized to provide a self-validating framework for your research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design, from synthesis and purification to formulation and bioassay development. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 28082-82-8[5][6]
Molecular Formula C₁₀H₁₀N₂O[5][6]
Molecular Weight 174.20 g/mol [6]
IUPAC Name 6,7-dimethyl-1H-quinoxalin-2-one-
SMILES O=C1NC2=C(C=C(C)C(C)=C2)N=C1[6]
Appearance Solid powder (typical)-
Purity ≥95% (typical commercial grade)[5]
Storage Sealed in a dry environment at room temperature[5][6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Synthesis and Characterization

The synthesis of the quinoxalin-2(1H)-one scaffold is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[7] For this compound, the key starting material is 4,5-dimethylbenzene-1,2-diamine.

The choice of the two-carbon electrophile is critical. While glyoxylic acid can be used, its reactivity can be challenging to control. A more reliable and widely adopted laboratory approach involves the use of ethyl 2-chloro-2-oxoacetate or a similar α-keto ester derivative, followed by cyclization. This two-step approach provides better control over the reaction and generally results in higher yields.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A 4,5-Dimethylbenzene-1,2-diamine C Condensation Reaction (Ethanol, Reflux) A->C Reactant 1 B Ethyl glyoxalate B->C Reactant 2 D Work-up & Purification (Cooling, Filtration, Recrystallization) C->D Crude Product E This compound D->E Purified Product

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis via the condensation of 4,5-dimethylbenzene-1,2-diamine with ethyl glyoxalate.

Materials:

  • 4,5-Dimethylbenzene-1,2-diamine

  • Ethyl glyoxalate (50% solution in toluene)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethylbenzene-1,2-diamine in 100 mL of absolute ethanol. Stir the mixture at room temperature until the diamine is fully dissolved.

  • Addition of Reagent: To the stirring solution, add 11 mmol (1.1 equivalents) of ethyl glyoxalate solution dropwise over 10 minutes. The addition is slightly exothermic.

  • Condensation: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

    • Scientific Rationale: Heating under reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the quinoxalinone ring. Ethanol is an excellent solvent for both reactants and facilitates the reaction.

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. Dry the final product under vacuum.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight (m/z = 174.20).

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O and N-H stretches of the lactam moiety.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound derivatives lies in their antimicrobial activity. Studies have shown that functionalizing the C3 position of this core scaffold leads to compounds with significant antibacterial and antifungal efficacy.[3]

Primary Target: Bacterial DNA Gyrase

The most compelling evidence points to bacterial DNA gyrase as the molecular target for this class of compounds.[3][4] DNA gyrase is a type II topoisomerase essential for bacterial survival but absent in higher eukaryotes, making it an excellent target for selective antimicrobial therapy.[8] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

The proposed mechanism of inhibition involves the compound binding to the DNA-gyrase complex.[9] Unlike quinolone antibiotics which trap the cleavage complex, these quinoxalinone derivatives are thought to interfere with the enzyme's catalytic activity, potentially at the ATP-binding site or by allosterically preventing the conformational changes required for DNA supercoiling. Molecular docking studies have supported this hypothesis, showing favorable binding interactions within the enzyme's active site.[3]

Mechanism_of_Action cluster_process DNA Replication & Transcription cluster_inhibition Inhibition by Quinoxalinone A Relaxed Bacterial DNA D Supercoiled DNA (Required for replication) B DNA Gyrase (Enzyme) B->D Introduces negative supercoils C ATP C->B Energy E This compound Derivative F Inhibition of DNA Gyrase Activity E->F F->B Binds to Enzyme-DNA Complex G Replication Fork Stalls & Bacterial Cell Death F->G

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Key Experimental Protocols for Evaluation

To validate the antimicrobial potential of new derivatives based on the this compound scaffold, two core assays are indispensable: the Minimum Inhibitory Concentration (MIC) assay to quantify antibacterial potency, and a direct DNA gyrase inhibition assay to confirm the mechanism of action.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth in vitro, following guidelines similar to those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

    • Expert Insight: DMSO is a common solvent, but its final concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]

  • Serial Dilution in Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the test compound stock, appropriately diluted in MHB to twice the highest desired starting concentration, to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase. Inhibition is visualized by changes in DNA migration on an agarose gel.[11]

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Master Mix: - Assay Buffer - ATP - Relaxed pBR322 DNA C Aliquot Master Mix A->C B Prepare Compound Dilutions D Add Compound or DMSO (Control) B->D C->D E Add DNA Gyrase Enzyme D->E F Incubate at 37°C for 30-60 min E->F G Stop Reaction (Add SDS/EDTA) F->G H Agarose Gel Electrophoresis G->H I Visualize Bands (Ethidium Bromide / SYBR Safe) H->I J Determine IC₅₀ I->J

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Materials:

  • Purified E. coli DNA gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine)

  • ATP solution (10 mM)

  • Test compound dilutions

  • Stop Buffer/Loading Dye (containing SDS, EDTA, and bromophenol blue)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes. For a final volume of 30 µL, add components in the following order:

    • Sterile water to volume

    • 6 µL of 5x Assay Buffer

    • 3 µL of 10 mM ATP

    • ~200 ng of relaxed pBR322 DNA

    • 3 µL of test compound at various concentrations (or DMSO for the positive control).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase (e.g., 1 Unit) to each tube, except for the negative control (no enzyme). Mix gently.

    • Trustworthiness Check: It is critical to include proper controls: a 'no enzyme' control to show the initial state of the relaxed plasmid, and a 'no compound' (DMSO only) control to show 100% enzyme activity.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

    • Causality Explained: Supercoiled DNA is more compact than relaxed DNA and therefore migrates faster through the agarose matrix. An effective inhibitor will prevent this conversion, resulting in a band that corresponds to the relaxed DNA marker.

  • Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified. The IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme's activity) can then be calculated.

Conclusion and Future Perspectives

This compound is a highly valuable and tractable core scaffold for the development of new chemical entities, particularly in the antimicrobial field. Its straightforward synthesis and proven potential to serve as a platform for potent DNA gyrase inhibitors make it a compelling starting point for drug discovery programs.

Future research should focus on expanding the structure-activity relationship (SAR) around this core. Systematic modification at the N1 and C3 positions, as well as on the dimethyl-substituted benzene ring, could lead to derivatives with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity. Furthermore, exploring the potential of these compounds to overcome existing resistance mechanisms to current antibiotics, such as the quinolones, represents a critical and promising avenue for investigation.

References

  • Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry. [Link]

  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. [Link]

  • This compound. Lead Sciences. [Link]

  • ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. RSC Advances. [Link]

  • Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen. [Link]

  • Shen, L. L. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Spanu, T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Proceedings of the National Academy of Sciences. [Link]

  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Shen, L. L., et al. (1989). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Journal of Biological Chemistry. [Link]

  • Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Chen, P., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. [Link]

  • 2(1H)-Quinoxalinone. PubChem. [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

  • Spanu, T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Alam, M. S., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. [Link]

  • 1,3-dimethylquinoxalin-2(1H)-one. PubChem. [Link]

Sources

An In-Depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details a validated synthetic protocol, thorough spectroscopic characterization, and an exploration of its biological activities, with a focus on its potential as an antimicrobial agent. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoxalinone scaffold.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

Quinoxalin-2(1H)-one and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[1] The inherent structural features of the quinoxalinone core, characterized by a pyrazine-2(1H)-one ring fused to a benzene ring, provide a versatile platform for chemical modification, enabling the modulation of physicochemical and pharmacological properties.[1] This structural versatility has led to the development of a wide array of quinoxalinone-based compounds with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The continued exploration of this scaffold is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and complex diseases.

Synthesis of this compound

The most direct and widely employed method for the synthesis of quinoxalin-2(1H)-ones is the condensation reaction between an appropriately substituted o-phenylenediamine and an α-ketoester.[3] This reaction proceeds via a cyclocondensation mechanism, forming the pyrazinone ring of the quinoxalinone system.

For the synthesis of this compound, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and an ethyl pyruvate. The reaction is typically carried out in an alcoholic solvent and can be performed with or without a catalyst, although acidic conditions are often employed to facilitate the reaction.

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous quinoxalin-2(1H)-ones.[4]

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Ethyl pyruvate

  • Absolute Ethanol

  • Hydrochloric acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq.) in absolute ethanol.

  • To this solution, add ethyl pyruvate (1.05 eq.). A catalytic amount of concentrated hydrochloric acid may be added to increase the reaction rate.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Self-Validation: The purity of the synthesized compound should be assessed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS), which should be compared with the data provided in the characterization section of this guide.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its identification and for ensuring its purity before its use in further applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in searched literature
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectral data for this compound are detailed below, based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton.

  • Aromatic Protons: Two singlets are expected for the protons at positions 5 and 8 of the quinoxalinone ring. Due to the symmetrical substitution, these protons are in different chemical environments.

  • Methyl Protons: Two singlets are anticipated for the two methyl groups at positions 6 and 7.

  • N-H Proton: A broad singlet is expected for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

  • C-H Proton: A singlet for the proton at position 3.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are based on the different electronic environments of the carbon atoms.

  • Carbonyl Carbon: A signal in the downfield region (around 160-180 ppm) is characteristic of the carbonyl carbon (C2).

  • Aromatic and Heteroaromatic Carbons: Several signals are expected in the aromatic region (110-150 ppm) for the carbons of the benzene and pyrazinone rings.

  • Methyl Carbons: Two signals in the upfield region (around 15-25 ppm) are expected for the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3200-3400N-H stretching (amide)
1650-1680C=O stretching (amide)
1500-1600C=C and C=N stretching (aromatic/heteroaromatic rings)
2850-3000C-H stretching (methyl groups)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (174.20). The fragmentation pattern can provide further structural information.

Mass_Spec_Fragmentation M [M]+• m/z = 174 F1 [M - CO]+• m/z = 146 M->F1 - CO F2 [M - CH3]+ m/z = 159 M->F2 - •CH3

Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.

Biological Activity and Potential Applications

The quinoxalinone scaffold is a well-established pharmacophore in antimicrobial drug discovery. Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[2]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species.[2] The antimicrobial potential of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinolone and quinoxalinone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[2] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, quinoxalinone derivatives can disrupt these vital cellular processes, leading to bacterial cell death. The binding of these inhibitors to the DNA-gyrase complex stabilizes it in a cleaved state, preventing the re-ligation of the DNA strands and causing lethal double-stranded breaks.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition cluster_process DNA Replication cluster_inhibition Inhibition by Quinoxalinone Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase DNA Replication & Transcription DNA Replication & Transcription Supercoiled DNA->DNA Replication & Transcription This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibits Blocked Replication Blocked Replication Inhibition_Point->Blocked Replication Leads to Cell Death Cell Death Blocked Replication->Cell Death

Figure 3: Simplified schematic of the mechanism of action of quinoxalinone derivatives as DNA gyrase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route and significant potential for derivatization in the pursuit of novel therapeutic agents. Its core structure is a proven pharmacophore for antimicrobial activity, primarily through the inhibition of bacterial DNA gyrase. This technical guide provides a foundational understanding of its synthesis, characterization, and biological relevance, serving as a practical resource for researchers in medicinal chemistry and drug development. Further investigation into the structure-activity relationships of its derivatives is warranted to develop more potent and selective drug candidates.

References

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link]

  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. PubMed. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

  • ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. Available at: [Link]

  • Quinoxalinone as a Privileged Platform in Drug Development. PubMed. Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Alasmarya Islamic University. Available at: [Link]

  • Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. ResearchGate. Available at: [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID. Available at: [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]

  • Synthesis of 3-methylquinoxaline-2(1H)-one. Longdom Publishing. Available at: [Link]

Sources

An In-Depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science. Its quinoxalinone core structure is a recognized pharmacophore, appearing in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and emerging applications, with a focus on its potential in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of this molecule.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
Molecular Weight 174.2 g/mol [2][3][4]
CAS Number 28082-82-8[1][2]
IUPAC Name 6,7-dimethyl-1H-quinoxalin-2-one[4]
Synonyms 2-Hydroxy-6,7-dimethylquinoxaline, 6,7-Dimethyl-2(1H)-quinoxalinone, 6,7-diMethylquinoxalin-2-ol[2][4]

digraph "6_7_Dimethylquinoxalin_2_1H_one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
a[label=""];
b[label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
g [label=""];
h [label=""];
i[label=""];
j [label=""];
k [label=""];
l [label=""];
m [label=""];
n [label=""];
o [label=""];
p[label=""];
q[label=""];
r [label=""];
s [label=""];
t [label=""];
u [label=""];
v [label=""];
w [label=""];
x [label=""];

a -- b[style=solid, color="#202124"]; b -- c [style=solid, color="#202124"]; c -- d [style=solid, color="#202124"]; d -- e [style=solid, color="#202124"]; e -- f [style=solid, color="#202124"]; f -- a[style=solid, color="#202124"]; c -- g [style=solid, color="#202124"]; g -- h [style=solid, color="#202124"]; h -- i[style=solid, color="#202124"]; i -- d [style=solid, color="#202124"]; g -- j [style=double, color="#202124"]; h -- k [style=solid, color="#202124"]; i -- l [style=solid, color="#202124"]; a -- m [style=double, color="#202124"]; f -- n [style=solid, color="#202124"]; j -- o [style=solid, color="#202124"]; k -- p[style=solid, color="#202124"]; l -- q[style=solid, color="#202124"]; m -- r [style=solid, color="#202124"]; n -- s [style=solid, color="#202124"]; r -- t [style=solid, color="#202124"]; s -- u [style=solid, color="#202124"]; t -- v [style=solid, color="#202124"]; u -- w [style=solid, color="#202124"]; v -- w [style=solid, color="#202124"]; w -- x [style=solid, color="#202124"];

a[pos="1.5,1.5!", label="N"]; b[pos="2.5,1.5!", label=""]; c [pos="3,2.5!", label=""]; d [pos="2.5,3.5!", label=""]; e [pos="1.5,3.5!", label=""]; f [pos="1,2.5!", label="N"]; g [pos="4,2.5!", label=""]; h [pos="4.5,3.5!", label=""]; i[pos="3.5,4.5!", label=""]; j [pos="4.5,1.5!", label="O"]; k [pos="5.5,3.5!", label="CH₃"]; l [pos="3.5,5.5!", label="CH₃"]; m [pos="0.5,1.5!", label="H"]; n [pos="0,2.5!", label=""]; o [pos="5,1!", label=""]; p[pos="6,3!", label=""]; q[pos="4,6!", label=""]; r [pos="0,1!", label=""]; s [pos="-0.5,3!", label=""]; t [pos="-0.5,0.5!", label=""]; u [pos="-1,3.5!", label=""]; v [pos="-1,0!", label=""]; w [pos="-1.5,1.75!", label=""]; x [pos="-2,1.75!", label=""]; }

Caption: Chemical structure of this compound.

Synthesis and Characterization

A common synthetic route to 6,7-disubstituted-1H-quinoxalin-2-ones involves a multi-step process.[5] This typically begins with a substituted phenylamine that undergoes acylation, nitration, reduction, intramolecular alkylation, and finally, oxidation to yield the desired quinoxalinone.[5] Another established method is the oxidation of the corresponding 3,4-dihydro-1H-quinoxalin-2-ones.[5]

Characterization of the synthesized compound is crucial for confirming its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the types and connectivity of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups.

Applications in Drug Development

The quinoxaline scaffold is a key feature in a variety of therapeutic agents, and this compound is a valuable intermediate for the synthesis of novel drug candidates.

Antimicrobial Activity

Recent research has highlighted the potential of this compound derivatives as antimicrobial agents.[6][7] A study published in Bioorganic Chemistry detailed the design and synthesis of new derivatives that exhibited significant in vitro antimicrobial activity against several bacterial and fungal strains.[6][7]

Mechanism of Action: DNA Gyrase Inhibition

The antimicrobial effects of these derivatives have been linked to the inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication, transcription, and repair.[6][7] By targeting this enzyme, the compounds can effectively halt bacterial proliferation. Molecular docking studies have further supported the interaction of these compounds with the DNA gyrase binding site, corroborating the in vitro inhibitory activities.[6]

The workflow for identifying and validating these antimicrobial agents is outlined below:

antimicrobial_workflow A Synthesis of This compound Derivatives B In Vitro Antimicrobial Screening A->B Test against bacterial and fungal strains C Determination of MIC (Minimum Inhibitory Concentration) B->C Quantify potency D DNA Gyrase Inhibition Assay C->D Investigate mechanism of action F Lead Compound Identification C->F Synthesize data E Molecular Docking Studies D->E Visualize binding interaction D->F Synthesize data E->F Synthesize data

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Quinoxalinone Core

Within the vast and intricate landscape of heterocyclic chemistry, the quinoxalinone scaffold holds a position of particular distinction. Characterized by a benzene ring fused to a pyrazin-2(1H)-one ring, this deceptively simple bicyclic system has proven to be a remarkably versatile and fruitful starting point for the discovery and development of a wide array of biologically active compounds. Its unique electronic and structural features allow for diverse substitutions, leading to a rich tapestry of derivatives that have demonstrated therapeutic potential across a spectrum of diseases, from infectious agents to cancer and neurological disorders. This in-depth technical guide will navigate the historical journey of quinoxalinone derivatives, from their initial discovery to the sophisticated synthetic strategies and biological investigations that continue to shape their evolution as a privileged platform in modern drug discovery. We will delve into the foundational synthetic methodologies, explore the intricate relationships between structure and activity, and examine the journey of these compounds from the laboratory to clinical investigation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this enduring and impactful chemical scaffold.

A Historical Odyssey: The Dawn of Quinoxalinone Chemistry

The story of quinoxalinone derivatives begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The foundational synthesis of the broader quinoxaline class is credited to the independent work of Körner and Hinsberg in 1884.[1][2] Their pioneering efforts involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a reaction that would become a cornerstone of quinoxaline synthesis for over a century.[1][2] This classical approach, now known as the Hinsberg-Körner reaction, laid the groundwork for the eventual synthesis and exploration of the quinoxalinone subclass.

The initial forays into quinoxalinone chemistry were largely academic, driven by a desire to understand the fundamental reactivity and properties of this novel heterocyclic system. It was not until the mid-20th century that the significant biological potential of these compounds began to be unveiled, sparking a surge of interest from the medicinal chemistry community that continues to this day.

Pillars of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the quinoxalinone core has been a major driver of its enduring appeal. Over the decades, the synthetic chemist's toolbox for constructing this scaffold has expanded from classical condensation reactions to a host of more sophisticated and efficient methodologies.

The Hinsberg Synthesis: A Timeless Condensation

The Hinsberg reaction remains a fundamental and widely utilized method for the preparation of quinoxalinone derivatives. In its essence, the reaction involves the condensation of an o-phenylenediamine with an α-keto acid or its ester. The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.

Causality Behind Experimental Choices: The choice of an α-keto acid or ester as the dicarbonyl component is crucial as it directly installs the ketone functionality at the 2-position of the quinoxaline ring, thus forming the quinoxalinone core. The acidic or basic conditions often employed are to facilitate the initial nucleophilic attack of the diamine onto the carbonyl group and the subsequent cyclization and dehydration steps. The use of a dehydrating agent or azeotropic removal of water can be employed to drive the reaction to completion.

Experimental Protocol: Synthesis of 3-Phenylquinoxalin-2(1H)-one

This protocol provides a representative example of the Hinsberg synthesis.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylacetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A solution of o-phenylenediamine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ethyl benzoylacetate (1 equivalent) is added to the solution.

  • A catalytic amount of glacial acetic acid is added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The solid is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 3-phenylquinoxalin-2(1H)-one.

Self-Validation: The purity of the final product can be confirmed by its melting point, and its structure can be unequivocally determined by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Hinsberg_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 o-Phenylenediamine Product 3-Phenylquinoxalin-2(1H)-one Reactant1->Product + Reactant2 Ethyl Benzoylacetate Reactant2->Product Condition1 Ethanol (Solvent) Condition2 Glacial Acetic Acid (Catalyst) Condition3 Reflux

Caption: General workflow for the Hinsberg synthesis of 3-phenylquinoxalin-2(1H)-one.

The Beirut Reaction: A Gateway to Quinoxaline-1,4-dioxides

A significant advancement in quinoxaline chemistry was the development of the Beirut reaction by Haddadin and Issidorides in 1965.[3] This powerful reaction provides a direct route to quinoxaline-1,4-dioxides through the condensation of a benzofuroxan with an enamine or an active methylene compound.[3][4] The resulting N-oxide functionalities impart unique electronic properties and have been shown to be crucial for the biological activity of many quinoxaline derivatives, particularly as hypoxia-selective agents.[5]

Causality Behind Experimental Choices: The use of benzofuroxan as a starting material is the defining feature of the Beirut reaction. Benzofuroxan acts as a synthetic equivalent of an o-dinitrosobenzene, which readily undergoes a [4+2] cycloaddition-type reaction with the electron-rich enamine or enolate derived from the active methylene compound. The basic conditions are necessary to generate the nucleophilic enolate from the active methylene compound.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-phenylquinoxaline-1,4-dioxide-2-carboxylate

This protocol illustrates the Beirut reaction using an active methylene compound.

Materials:

  • Benzofuroxan

  • Ethyl benzoylacetate[6][7][8][9]

  • Triethylamine (Et3N) or Potassium Hydroxide (KOH)[10]

  • Dimethylformamide (DMF)[10]

Procedure:

  • Equimolar amounts of benzofuroxan and ethyl benzoylacetate are dissolved in DMF in a suitable flask.[10]

  • The solution is cooled in an ice bath.

  • Triethylamine or potassium hydroxide (1.5 equivalents) is added dropwise to the cooled solution with stirring.[10] A dark-colored reaction mixture is typically observed.

  • The reaction mixture is allowed to stir at room temperature or is kept in a freezer for 24-72 hours.[10] The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with cold ethanol, and the precipitated solid is collected by filtration.[10]

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent to afford the pure quinoxaline-1,4-dioxide derivative.

Self-Validation: The formation of the quinoxaline-1,4-dioxide can be confirmed by mass spectrometry, which will show the expected molecular ion peak corresponding to the addition of two oxygen atoms. 1H and 13C NMR spectroscopy will confirm the overall structure of the product.

Beirut_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 Benzofuroxan Product Quinoxaline-1,4-dioxide Reactant1->Product + Reactant2 Ethyl Benzoylacetate Reactant2->Product Condition1 Base (e.g., Et3N, KOH) Condition2 Solvent (e.g., DMF)

Caption: General workflow for the Beirut reaction to synthesize quinoxaline-1,4-dioxides.

A Spectrum of Biological Activity: Quinoxalinones in Drug Discovery

The true value of the quinoxalinone scaffold lies in its remarkable ability to serve as a template for the development of compounds with a wide range of biological activities. This versatility has made it a focal point of research in numerous therapeutic areas.

Therapeutic AreaMolecular Target(s)Example Compounds/Derivatives
Anticancer Topoisomerase II, VEGFR-2, EGFR, HER2, FGFRs, PI3K/mTORR(+)XK469, various quinoxaline-based VEGFR-2 inhibitors[3][11]
Antiviral NS1 protein (Influenza), Reverse Transcriptase (HIV)Triazolo[4,3-a]quinoxaline derivatives
Antibacterial DNA gyrase, Topoisomerase IVQuinoxaline-1,4-dioxides[5]
Antifungal Not fully elucidatedSulfonamide-containing quinoxalines[12]
Anti-inflammatory COX-2, Lipoxygenase (LOX)Various quinoxaline and quinoxaline-1,4-di-N-oxide derivatives[13]
Neurological Disorders AMPA receptors, Acetylcholinesterase (AChE), MAOImidazolylquinoxalinones, Quinolylnitrones[10][14][15]
Anticancer Activity: A Multifaceted Approach

Quinoxalinone derivatives have emerged as a particularly promising class of anticancer agents, exhibiting activity through a variety of mechanisms.

  • Topoisomerase Inhibition: One of the most well-studied quinoxalinone-based anticancer agents is R(+)XK469 .[4][11][16][17][18][19] This compound has been shown to be a selective inhibitor of topoisomerase IIβ, an enzyme crucial for DNA replication and chromosome segregation.[16][19] By stabilizing the covalent complex between topoisomerase IIβ and DNA, R(+)XK469 induces DNA double-strand breaks, ultimately leading to apoptosis in cancer cells.[19]

  • Kinase Inhibition: Many quinoxalinone derivatives have been designed as inhibitors of various protein kinases that are dysregulated in cancer. For example, several series of quinoxalinone-based compounds have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][16] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis. Other receptor tyrosine kinases targeted by quinoxalinone derivatives include EGFR, HER2, and FGFRs.[3]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling VEGFR2->Signaling Activates Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->VEGFR2 Blocks Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Caption: Quinoxalinone derivatives can inhibit angiogenesis by blocking VEGFR-2 signaling.

Antiviral and Antimicrobial Potential

The planar, aromatic nature of the quinoxalinone scaffold makes it an ideal candidate for intercalation into nucleic acids or for binding to the active sites of viral and bacterial enzymes.

  • Antiviral Activity: Quinoxalinone derivatives have shown promise as antiviral agents against a range of viruses, including influenza and herpes simplex virus (HSV).[6] For influenza, the NS1 protein, which plays a critical role in suppressing the host's immune response, has been identified as a potential target.[6]

  • Antibacterial Activity: Quinoxaline-1,4-dioxides are a particularly important class of antibacterial agents.[5] These compounds are thought to act as hypoxia-selective, redox-activated DNA damaging agents.[5] Under the anaerobic or hypoxic conditions often found in bacterial infections, the N-oxide groups are reduced, generating reactive oxygen species (ROS) that cause oxidative damage to bacterial DNA, leading to cell death.[5]

From Bench to Bedside: Quinoxalinones in Clinical Development

The ultimate goal of drug discovery is the development of new therapies that can improve human health. While many quinoxalinone derivatives have shown promising preclinical activity, the journey to clinical application is long and challenging. One notable example that has progressed to clinical trials is R(+)XK469 .

R(+)XK469 (NSC 697887)

  • Structure: 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]propionic acid[2]

  • Mechanism of Action: Selective inhibitor of topoisomerase IIβ.[16][19]

  • Clinical Trials: R(+)XK469 has undergone Phase I clinical trials in patients with advanced solid tumors.[4][17] These studies have established the maximum tolerated dose (MTD) and the dose-limiting toxicity (DLT), which was found to be neutropenia.[4][17] While no significant antitumor activity was observed in these early trials, a partial response was noted in a patient with nasopharyngeal carcinoma.[17] The pharmacokinetic profile of R(+)XK469 was also characterized, revealing significant interindividual variability.[17]

The clinical development of R(+)XK469 highlights both the promise and the challenges of translating preclinical findings into effective cancer therapies. Further research is needed to identify patient populations that are most likely to benefit from this class of drugs and to optimize dosing schedules to maximize efficacy while minimizing toxicity.

Structure-Activity Relationships: Tailoring Quinoxalinones for Therapeutic Efficacy

The ability to systematically modify the quinoxalinone scaffold and observe the resulting changes in biological activity is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies provide crucial insights into the key structural features required for potent and selective activity.

SAR for Anticancer Quinoxalinones:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can have a profound impact on anticancer activity. For example, the presence of a halogen, such as chlorine, at the 7-position is a common feature in many active compounds, including R(+)XK469.[16]

  • Substitution at the 3-Position: The substituent at the 3-position is a key point of diversification for quinoxalinone derivatives. The introduction of various aryl, alkyl, and heterocyclic groups at this position can modulate the compound's interaction with its biological target. For example, in a series of VEGFR-2 inhibitors, the presence of a urea moiety at the 3-position was found to be crucial for activity.

  • The Role of the N-Oxide Groups: For quinoxaline-1,4-dioxides, the N-oxide functionalities are often essential for their biological activity, particularly their antibacterial and hypoxic-selective anticancer effects.

SAR for AMPA Receptor Antagonists:

Quinoxalinone derivatives have also been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. SAR studies have revealed that:

  • The presence of a nitro group at the 7-position is often associated with high affinity for the AMPA receptor.[10]

  • The nature of the substituent at the 1-position can also influence binding affinity, with small alkyl groups often being preferred.[14]

CompoundR1R2AMPA Receptor Binding Affinity (IC50, µM)
4a HCl0.63
4d PropylCl0.83[14]
7 HCl1.26

Physicochemical Properties and Drug Development

Beyond biological activity, the successful development of a quinoxalinone derivative into a drug requires careful optimization of its physicochemical properties. These properties, which include solubility, permeability, and metabolic stability, are critical for ensuring that the compound can reach its target in the body and exert its therapeutic effect.

  • Solubility: The planar, aromatic nature of the quinoxalinone core can lead to poor aqueous solubility, which can limit oral bioavailability.[20] Medicinal chemists often employ strategies such as the introduction of polar functional groups or the use of prodrug approaches to improve solubility.

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for its absorption and distribution. The lipophilicity of quinoxalinone derivatives, often quantified by their logP value, can be fine-tuned by the introduction of appropriate substituents to achieve the desired permeability profile.

  • Metabolic Stability: The susceptibility of a compound to metabolism by enzymes in the liver and other tissues can significantly impact its half-life and duration of action. SAR studies can help to identify metabolically labile sites on the quinoxalinone scaffold, which can then be blocked or modified to improve metabolic stability.

Conclusion and Future Perspectives

The journey of quinoxalinone derivatives, from their 19th-century origins to their current status as a privileged scaffold in drug discovery, is a testament to the enduring power of heterocyclic chemistry. The development of robust and versatile synthetic methodologies, coupled with a deepening understanding of the biological targets and mechanisms of action of these compounds, has paved the way for their exploration in a wide range of therapeutic areas.

Looking to the future, several exciting avenues of research are poised to further expand the impact of quinoxalinone chemistry. The application of modern synthetic techniques, such as C-H activation and photocatalysis, will undoubtedly lead to the discovery of novel and more efficient routes to this important scaffold. The continued elucidation of the molecular targets of quinoxalinone derivatives will enable the rational design of more potent and selective agents. And as our understanding of the complex interplay between physicochemical properties and in vivo efficacy grows, we can expect to see the development of quinoxalinone-based drugs with improved pharmacokinetic and safety profiles. The quinoxalinone story is far from over; it is a vibrant and evolving field of research that promises to deliver new and innovative therapies for years to come.

References

  • Beirut, LB, LB Current Time. (n.d.). Google Search.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Hasaninejad, A., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Undevia, S. D., et al. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour agent R(+)XK469 in patients with advanced solid tumours. European Journal of Cancer, 44(12), 1684–1692. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Šesták, V., et al. (2024). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicological Sciences, 198(2), 139-150. [Link]

  • Snapka, R. M., et al. (2001). Cytotoxic mechanism of XK469: resistance of topoisomerase IIbeta knockout cells and inhibition of topoisomerase I. Biochemical and Biophysical Research Communications, 280(4), 1155–1160. [Link]

  • Alousi, A. M., et al. (2006). A phase 1 trial of XK469: toxicity profile of a selective topoisomerase IIbeta inhibitor. Investigational New Drugs, 25(3), 239–245. [Link]

  • Ohno, M., et al. (1997). 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. Journal of Medicinal Chemistry, 40(13), 2064–2074. [Link]

  • Snapka, R. M., et al. (1999). XK469, a selective topoisomerase IIβ poison. PMC. Retrieved January 21, 2026, from [Link]

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Datasets of text - GraphViz examples? (2023, January 28). Graphviz. Retrieved January 21, 2026, from [Link]

  • What is the meaning of the "dot" notation in chemical formulas? (2015, February 27). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Alami, M., et al. (n.d.). (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2023). ACS Omega, 8(1), 1045-1055. [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21. [Link]

  • Reaction of ethyl benzoylacetate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemical formula. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2019). Frontiers in Microbiology, 10, 227. [Link]

  • abruzzi/graphviz-scripts: Some dot files for graphviz. (n.d.). GitHub. Retrieved January 21, 2026, from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. Retrieved January 21, 2026, from [Link]

  • Al-Suhaimi, K. S., et al. (2020). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. Molecules, 25(15), 3522. [Link]

  • Al-Karmalawy, A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 735678. [Link]

  • Davis–Beirut reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Ramli, Y., et al. (n.d.). (PDF) Review Article Pharmacological Profile of Quinoxalinone. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Graphviz: How to go from .dot to a graph? (2009, September 29). Stack Overflow. Retrieved January 21, 2026, from [Link]

  • Bigge, C. F., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(20), 3720–3740. [Link]

  • Vicente, E., et al. (2015). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry, 15(15), 1469–1495. [Link]

  • Schemes – Principles of Scientific Communication. (n.d.). Open Library Publishing Platform. Retrieved January 21, 2026, from [Link]

  • Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Al-Salahi, R., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7179. [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7606. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Dehnavi, F., et al. (n.d.). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration. (2018). Frontiers in Neuroscience, 12, 707. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved January 21, 2026, from [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved January 21, 2026, from [Link]

  • (PDF) Pharmacological Profile of Quinoxalinone. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2021). Redox Biology, 43, 101980. [Link]

Sources

The Quinoxalinone Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Architecture of Quinoxalinone

The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene and pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and inherent ability to form a multitude of non-covalent interactions with a wide array of biological targets have cemented its status as a foundational element in the design of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the biological significance of the quinoxalinone scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and the critical structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Building the Quinoxalinone Core

The versatility of the quinoxalinone scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization.[3] A common and facile method involves the condensation of o-phenylenediamines with α-ketoacids or their esters.[4][5] This straightforward approach allows for the introduction of a wide variety of substituents on the scaffold, enabling extensive exploration of the chemical space for drug discovery.[5] More advanced techniques, such as microwave-assisted synthesis and tandem oxidative cyclization reactions, have been developed to improve yields, reduce reaction times, and create more complex derivatives.[6][7] The ability to readily modify the core structure is paramount to fine-tuning the pharmacological profile of quinoxalinone-based compounds.

A Broad Spectrum of Biological Activities: The Therapeutic Versatility of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a multitude of human diseases.[4][8]

Anticancer Activity

The quinoxalinone scaffold is a prominent feature in the development of novel anticancer agents, with some derivatives entering clinical trials.[1][9] Their antitumor effects are exerted through diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[10][11]

  • Kinase Inhibition: Many quinoxalinone derivatives act as potent inhibitors of protein kinases, which are often dysregulated in cancer. For instance, some derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10][12] Others have demonstrated dual inhibitory effects on both the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways, which are critical for cell proliferation and survival.[9]

  • Topoisomerase Inhibition: Certain quinoxalinone-based compounds have been identified as topoisomerase II inhibitors.[13] By interfering with the action of this essential enzyme, they prevent the proper re-ligation of DNA strands during replication, leading to DNA damage and apoptosis in cancer cells.[13]

  • Induction of Apoptosis: A common outcome of the anticancer activity of quinoxalinone derivatives is the induction of programmed cell death, or apoptosis.[12][13] This can be triggered through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial function.

Table 1: Anticancer Activity of Representative Quinoxalinone Derivatives

Compound ClassTarget Cancer Cell Line(s)Mechanism of ActionReference(s)
Quinoxaline-bisarylureaVariousKinase Inhibition (e.g., VEGFR-2)[12]
Imidazo[1,2-a]quinoxalinesVariousMicrotubule-interfering agents[12]
Quinoxaline-based derivativesPC-3 (Prostate)Topoisomerase II inhibition, Apoptosis induction[13]
Quinoxalinone DerivativesVariousDual PI3K/mTOR inhibition[9]

Below is a diagram illustrating the dual inhibition of the PI3K/mTOR pathway by certain quinoxalinone derivatives.

PI3K_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxalinone Quinoxalinone Derivative Quinoxalinone->PI3K inhibits Quinoxalinone->mTORC1 inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by quinoxalinone derivatives.

Antimicrobial Activity

Quinoxalinone derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[4][14][15] Their mechanisms of action in this context are varied. Quinoxaline 1,4-di-N-oxides, for example, can be reduced by bacterial enzymes to generate reactive oxygen species (ROS), which cause cellular damage and inhibit DNA synthesis.[16][17] Some derivatives have shown antibacterial activity comparable to commercially available antibiotics like ciprofloxacin.[18] The constant threat of antimicrobial resistance makes the development of new antibacterial agents with novel mechanisms of action, such as those offered by the quinoxalinone scaffold, a critical area of research.

Antiviral Activity

The quinoxalinone scaffold is also a key component in the development of antiviral agents.[19][20] Derivatives have shown activity against a range of DNA and RNA viruses.[21][22] For example, S-2720, a quinoxaline-containing compound, is a potent inhibitor of HIV-1 reverse transcriptase.[19][23] Furthermore, the approved hepatitis C virus (HCV) drug, Grazoprevir, is a quinoxaline macrocyclic NS3/4a protease inhibitor.[23] The ongoing search for effective treatments for viral infections, including respiratory pathogens, continues to drive research into quinoxaline-based antivirals.[24][25]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and quinoxalinone derivatives have emerged as promising anti-inflammatory agents.[6][26] Their mechanisms of action often involve the inhibition of key inflammatory mediators.[27] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins.[28] Others can suppress the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[26][27] The dual antioxidant and anti-inflammatory properties of some quinoxalinone 1,4-di-N-oxides make them particularly interesting candidates for further development.[6]

Structure-Activity Relationship (SAR) Studies: Tailoring Biological Activity

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1][29] Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds. For instance, in the context of aldose reductase inhibitors, an N1-acetic acid group and a C3-phenoxy side chain have been shown to be important for potent and selective inhibition.[30] Similarly, for anticancer activity, the presence of specific groups at certain positions can significantly enhance cytotoxicity and target engagement.[29][31] These SAR insights provide a clear roadmap for the rational design of next-generation quinoxalinone-based therapeutics.[32][33]

Clinical Significance and Future Perspectives

The therapeutic potential of the quinoxalinone scaffold is underscored by the number of derivatives that have entered clinical trials for various indications, particularly cancer.[9][34] For example, PKI-587, a dual PI3K/mTOR inhibitor, has been investigated in Phase I and II clinical trials for the treatment of various solid tumors.[9] The approval of drugs like Glecaprevir (as part of Mavyret/Maviret) for hepatitis C further validates the clinical utility of this scaffold.[35]

The future of quinoxalinone-based drug discovery remains bright. The scaffold's synthetic tractability and its ability to interact with a diverse range of biological targets will continue to make it a valuable starting point for the development of new and improved therapies for a wide spectrum of diseases.[2][8]

Experimental Protocols: A Representative Cytotoxicity Assay

To assess the anticancer potential of novel quinoxalinone derivatives, a standard in vitro cytotoxicity assay, such as the MTT assay, is commonly employed.

MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoxalinone derivative against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Below is a diagram representing the workflow of an MTT assay.

MTT_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubate1 Incubate overnight Cell_Seeding->Incubate1 Compound_Addition Add quinoxalinone derivative dilutions Incubate1->Compound_Addition Incubate2 Incubate for 48-72h Compound_Addition->Incubate2 MTT_Addition Add MTT solution Incubate2->MTT_Addition Incubate3 Incubate for 4h MTT_Addition->Incubate3 Solubilization Solubilize formazan crystals Incubate3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate IC50 value Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Conclusion

The quinoxalinone scaffold represents a highly versatile and pharmacologically significant platform in the ongoing quest for novel therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic accessibility, ensures that it will remain a focal point of research and development in medicinal chemistry for the foreseeable future. A thorough understanding of its synthesis, mechanisms of action, and structure-activity relationships is essential for harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (n.d.). vertexaisearch.cloud.google.com.
  • The Quinoxalinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery - Benchchem. (n.d.). BenchChem.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. (2014). PubMed.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). vertexaisearch.cloud.google.com.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Unveiling the Action of Quinoxalinone Compounds: A Comparative Guide to Their Anticancer Mechanisms - Benchchem. (n.d.). BenchChem.
  • Synthesis of new 2(1H)
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central (PMC).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2025). vertexaisearch.cloud.google.com.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). vertexaisearch.cloud.google.com.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PubMed Central (PMC).
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). vertexaisearch.cloud.google.com.
  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). vertexaisearch.cloud.google.com.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PubMed Central (PMC).
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022). PubMed.
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). vertexaisearch.cloud.google.com.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.).
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Synthesis and antibacterial activity of some quinoxalinone deriv
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016). Organic Letters.
  • Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. (n.d.). PubMed.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology.
  • Biological activity of quinoxaline derivatives. (2025).
  • Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. (2021). vertexaisearch.cloud.google.com.
  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). PubMed Central (PMC).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PubMed Central (PMC).
  • Examples of the quinoxalines framework in drugs and molecules. (n.d.).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). vertexaisearch.cloud.google.com.
  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • (PDF) Review Article Pharmacological Profile of Quinoxalinone. (2025).
  • Quinoxalinone as a Privileged Platform in Drug Development. (2018). PubMed.
  • Some commercially available drugs containing quinoxaline moiety. (n.d.).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). vertexaisearch.cloud.google.com.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Glecaprevir. (n.d.). Wikipedia.

Sources

Quinoxalinone-Based Heterocycles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of quinoxalinone-based heterocycles, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, structural characterization, and diverse biological activities, offering practical insights and detailed protocols for researchers in drug development.

The Quinoxalinone Core: A Privileged Scaffold in Medicinal Chemistry

Quinoxalinone, a fused heterocyclic system comprising a benzene ring and a pyrazinone ring, represents a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The structural versatility of the quinoxalinone core allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological functions. This adaptability has made quinoxalinone derivatives a focal point of research for developing novel therapeutic agents against a multitude of diseases.

Synthesis of the Quinoxalinone Scaffold: Strategies and Methodologies

The construction of the quinoxalinone ring system is a critical step in the development of new derivatives. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Condensation of o-Phenylenediamines

The most traditional and widely employed method for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. This versatile reaction allows for the introduction of substituents at various positions of the quinoxalinone ring.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol describes a common method for the synthesis of a simple alkyl-substituted quinoxalinone.

Materials:

  • o-Phenylenediamine

  • Pyruvic acid

  • Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-methylquinoxalin-2(1H)-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and its melting point should be compared with the literature value.

Modern Synthetic Approaches: C-H Functionalization

Recent advancements in organic synthesis have led to the development of more efficient and atom-economical methods for the derivatization of the quinoxalinone core. Direct C-H functionalization at the C3-position has emerged as a powerful tool for introducing a wide range of substituents, including aryl and alkyl groups, without the need for pre-functionalized starting materials.[1][2] These methods often employ photoredox or electrochemical catalysis, offering mild and environmentally friendly reaction conditions.[1][3][4][5]

Experimental Protocol: Visible Light-Induced C-3 Arylation of Quinoxalin-2(1H)-one

This protocol outlines a modern approach for the synthesis of 3-arylquinoxalin-2(1H)-ones using a photocatalytic method.[1]

Materials:

  • Quinoxalin-2(1H)-one

  • Aryl diazonium salt

  • Oxygen-doped graphitic carbon nitride (OCN) as a heterogeneous photocatalyst[1]

  • Acetonitrile (solvent)

  • Blue LED light source

Procedure:

  • To a reaction vial, add quinoxalin-2(1H)-one (1 equivalent), aryl diazonium salt (1.5 equivalents), and OCN photocatalyst.

  • Add acetonitrile as the solvent and stir the mixture to ensure a homogeneous suspension.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the heterogeneous photocatalyst. The catalyst can be washed, dried, and reused.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoxalin-2(1H)-one.

Causality behind Experimental Choices: The use of a heterogeneous photocatalyst like OCN allows for easy separation and recycling, making the process more sustainable.[1] Visible light irradiation provides a mild energy source, minimizing the formation of side products and allowing for a broader functional group tolerance.[1]

Spectroscopic Characterization of Quinoxalinone Derivatives

The unambiguous identification and characterization of synthesized quinoxalinone derivatives are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of quinoxalinone derivatives.[6][7][8][9]

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environment. Key signals to identify include the aromatic protons on the benzene ring and the protons of the substituents at various positions. The chemical shifts and coupling constants of these protons are characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C2) and the carbons of the pyrazinone and benzene rings are particularly informative for confirming the quinoxalinone core structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[10][11][12] Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of quinoxalinone derivatives. The fragmentation patterns can provide valuable structural information.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the quinoxalinone molecule. The absorption maxima (λmax) are influenced by the nature and position of the substituents on the quinoxalinone ring.[13][14][15][16][17][18][19] This technique is useful for confirming the presence of the chromophoric quinoxalinone system and for studying the effects of substitution on the electronic properties of the molecule.

Table 1: Representative Spectroscopic Data for Quinoxalin-2(1H)-one

TechniqueKey Signals/ValuesReference
¹H NMR (DMSO-d₆)δ 12.1 (s, 1H, NH), 8.0-7.2 (m, 4H, Ar-H)[7]
¹³C NMR (DMSO-d₆)δ 155.1 (C=O), 133.4, 132.8, 130.2, 123.5, 115.8, 115.4[7]
Mass Spec. (EI)m/z 146 (M⁺)[10]
UV-Vis (EtOH)λmax 225, 315, 325 nm[15]

Biological Activities of Quinoxalinone Heterocycles

Quinoxalinone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous quinoxalinone derivatives have demonstrated potent anticancer activity against various cancer cell lines.

Mechanism of Action: The anticancer effects of quinoxalinones are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22][23][24]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Quinoxalinone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[22]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoxalinone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: The results of the MTT assay are typically presented as a dose-response curve, and the IC₅₀ values for different compounds are summarized in a table for easy comparison.

Antiviral Activity

Quinoxalinone derivatives have also shown promise as antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV) and other human pathogens.[25][26]

Mechanism of Action: The antiviral mechanism of quinoxalinones can vary depending on the virus and the specific compound. Some derivatives have been found to interfere with viral replication by targeting viral enzymes or by inhibiting the interaction between the virus and host cells.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[25][27][28][29]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Cell culture medium

  • Quinoxalinone test compounds

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed the host cells in a multi-well plate and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers.

  • After a viral adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cell monolayers with an overlay medium containing different concentrations of the quinoxalinone compound.

  • Incubate the plates for a period that allows for the formation of visible plaques in the untreated virus control wells (typically 2-5 days).[28]

  • After incubation, fix and stain the cells with a staining solution (e.g., crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Logical Relationship Diagram:

Plaque_Reduction_Assay_Workflow A Seed Host Cells B Infect with Virus A->B Confluent Monolayer C Treat with Quinoxalinone B->C Viral Adsorption D Overlay with Semi-solid Medium C->D E Incubate to Form Plaques D->E F Fix and Stain Cells E->F G Count Plaques & Calculate Reduction F->G

Caption: Workflow of the Plaque Reduction Assay.

Antibacterial and Antifungal Activities

Quinoxalinone derivatives have also demonstrated significant activity against a variety of bacterial and fungal pathogens.[30][31][32][33]

Mechanism of Action:

  • Antibacterial: The antibacterial action of some quinoxalinone derivatives, particularly the 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) under anaerobic conditions, which leads to oxidative damage to bacterial DNA and other cellular components.[31] Other derivatives may inhibit bacterial DNA synthesis.[33]

  • Antifungal: The precise mechanism of antifungal action is still under investigation for many quinoxalinone derivatives, but some are believed to disrupt the fungal cell wall or interfere with essential metabolic pathways.[32][34][35]

Conclusion and Future Perspectives

Quinoxalinone-based heterocycles continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility, structural diversity, and broad spectrum of biological activities make them a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the identification of new biological targets will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

  • Synthesis of quinoxalinones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(54), 34267-34275.
  • Li, X., et al. (2019). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 10, 2969.
  • Montana, M., Montero, V., Khoumeri, O., & Vanelle, P. (2020).
  • Fahmy, A. M., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(5), 318-322.
  • Al-Subeh, T., et al. (2024). Novel Flavonol Derivatives Containing Quinoxaline: Insights into the Antifungal Mechanism against Sclerotinia sclerotiorum. Journal of Fungi, 10(11), 893.
  • Ito, A., et al. (2017).
  • Al-Salahi, R., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
  • Dragostin, O. M., et al. (2021). UV/vis absorption maxima with log of molar absorptivities (in italics)...
  • ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three... Retrieved from [Link]

  • Madeddu, S., et al. (2022).
  • Hranjec, M., et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 22(11), 1895.
  • Olayiwola, G., et al. (2007). Synthesis and antibacterial activity of some quinoxalinone derivatives. African Journal of Pure and Applied Chemistry, 1(2), 023-029.
  • Gao, H., et al. (2021). Synthesis of 3‐Arylquinoxalin‐2(1H)‐ones under Visible‐Light Irradiation with Oxygen‐Doped Carbon Nitride as Heterogenous Photocatalyst. Chemistry – An Asian Journal, 16(18), 2639-2643.
  • Li, Y., et al. (2021). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Request PDF. (2025). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. Retrieved from [Link]

  • Alfadil, T., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 449.
  • Xu, Y.-D., et al. (2024). Self-Catalyzed Sono-Photoinduced Arylation of Quinoxalin-2(1H)-ones with Arylhydrazines. The Journal of Organic Chemistry.
  • Refaat, H. M. (2010).
  • Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. (n.d.). Retrieved from [Link]

  • de Souza, A. C. B., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 263.
  • Lee, J., et al. (2023). Visible Light-Induced Radical Cascade Functionalization of Quinoxalin-2(1H)-ones: Three-Component 1,2-Di(hetero)arylation Approach with Styrenes and Thianthrenium Salts. Organic Letters, 25(30), 5626-5631.
  • Singh, R., et al. (2023). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)
  • Tshuva, E. Y., & Miller, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731.
  • Mass Spectral Fragmentation Pathways. (2016, April 5). YouTube. Retrieved from [Link]

  • Gökçe, H., & Utku, S. (2017).
  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. Retrieved from [Link]

  • Kumar, A., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(6), 2567-2581.
  • ASM. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. Green Chemistry, 24(11), 4443-4448.
  • Zhang, X., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(13), 5081.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.
  • Roy, K., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35057-35077.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved from [Link]

  • CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. (n.d.).
  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis pathway for 3-alkyl quinoxalin-2(1H)-one. (a) Dry THF, room... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the quinoxalinone scaffold stands as a privileged structure, underpinning a vast array of compounds with significant biological and photophysical properties. Among these, 6,7-Dimethylquinoxalin-2(1H)-one serves as a foundational building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Its deceptively simple structure belies a rich electronic and vibrational landscape, the key to which is held within its spectral data.

This technical guide, prepared for the discerning eye of the research scientist, moves beyond a mere cataloging of peaks and shifts. It is designed as a deep dive into the causality behind the spectral features of this compound, offering a framework for understanding not just what is observed, but why. As Senior Application Scientists, we recognize that true mastery of a compound's characterization lies in the ability to connect spectral output to molecular structure and behavior. This guide is structured to foster that understanding, providing both the theoretical underpinnings and practical insights necessary for confident and accurate spectral interpretation.

Herein, we will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectra of this important molecule. Each section is crafted to be a self-validating system, explaining the rationale behind experimental choices and providing detailed protocols that ensure reproducibility. By grounding our interpretations in authoritative sources and established principles, we aim to provide a trustworthy and comprehensive resource for professionals engaged in the development of quinoxalinone-based technologies.

The Molecular Blueprint: Synthesis and Structure of this compound

A robust understanding of a molecule's spectral properties begins with an appreciation of its synthesis. The primary route to this compound involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate two-carbon synthon, typically a derivative of glyoxylic acid. A common and effective method utilizes the reaction with ethyl 2-chloroacetoacetate followed by cyclization.

The structural integrity of the final compound is paramount, and its purity is the foundation upon which all subsequent spectral analysis is built. The synthesis workflow is designed to minimize side products and facilitate purification, ensuring that the spectral data obtained is truly representative of the target molecule.

reagent1 4,5-Dimethyl-1,2-phenylenediamine intermediate Intermediate Adduct reagent1->intermediate Condensation reagent2 Ethyl 2-chloroacetoacetate reagent2->intermediate product This compound intermediate->product Cyclization

Figure 1. A simplified workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides exquisitely detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a set of distinct signals that correspond to the different types of protons in the molecule. The interpretation of this spectrum relies on an understanding of chemical shift, spin-spin coupling, and integration.

Experimental Protocol:

A typical protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as the N-H proton.

  • Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to capture all proton signals.

Data Interpretation:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Notes
N-H10.0 - 12.0Singlet (broad)1HThe chemical shift of this labile proton is highly dependent on the solvent and concentration.
C5-H & C8-H7.0 - 7.5Singlets2HThese aromatic protons are on opposite sides of the ring and are expected to be singlets due to the lack of adjacent protons.
C3-H~6.0Singlet1HThis proton is on a carbon adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift.
C6-CH₃ & C7-CH₃2.2 - 2.5Singlets6HThe two methyl groups are in similar chemical environments and are expected to give rise to two closely spaced singlets or a single singlet.

Causality of Chemical Shifts:

  • The downfield shift of the N-H proton is due to its acidic nature and its involvement in hydrogen bonding.

  • The aromatic protons resonate in the 7.0-7.5 ppm region, which is characteristic of benzene ring protons.

  • The C3-H proton is deshielded by the adjacent electron-withdrawing carbonyl group and the nitrogen atom of the pyrazinone ring.

  • The methyl protons are in the typical range for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often used for ¹³C NMR.

  • Instrument Setup: The experiment is performed on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to a series of singlets.

    • Number of Scans: Several hundred to several thousand scans are typically required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

Data Interpretation:

Based on the analysis of related quinoxalinone structures, the following ¹³C NMR chemical shifts can be anticipated for this compound.

Carbon(s) Expected Chemical Shift (ppm) Notes
C=O160 - 170The carbonyl carbon is significantly deshielded and appears far downfield.
C3a & C8a145 - 155These are the quaternary carbons at the fusion of the two rings.
C5 & C8115 - 125Aromatic CH carbons.
C6 & C7130 - 140Aromatic carbons bearing the methyl groups.
C3~110The CH carbon in the pyrazinone ring.
CH₃15 - 25The methyl carbons.

Expert Insights:

The precise assignment of the quaternary carbons (C3a and C8a) and the methyl-substituted carbons (C6 and C7) can be challenging based on the ¹³C spectrum alone. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals.

sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) nmr_acq NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq proton_nmr 1D ¹H NMR (zg30, 16 scans) nmr_acq->proton_nmr carbon_nmr 1D ¹³C NMR (zgpg30, 1024 scans) nmr_acq->carbon_nmr two_d_nmr 2D NMR (HSQC/HMBC) (Optional, for full assignment) nmr_acq->two_d_nmr data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) proton_nmr->data_proc carbon_nmr->data_proc two_d_nmr->data_proc interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) data_proc->interpretation

Figure 2. A generalized workflow for NMR analysis of this compound.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a harder ionization technique that can induce more fragmentation, providing valuable structural information.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

Data Interpretation:

The nominal molecular weight of this compound (C₁₀H₁₀N₂O) is 174.20 g/mol .

  • ESI-MS: In positive ion mode ESI-MS, the expected major ion would be the protonated molecule [M+H]⁺ at an m/z of 175.2.

  • EI-MS: In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z of 174. Subsequent fragmentation could involve the loss of CO (m/z 146) or cleavage of the pyrazinone ring.

Trustworthiness of Data:

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. By measuring the m/z to four or more decimal places, the exact mass can be determined, and the molecular formula can be confirmed with high confidence.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3200 - 3400Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (methyl)2850 - 3000Stretching
C=O (amide)1650 - 1680Stretching
C=N1600 - 1650Stretching
C=C (aromatic)1450 - 1600Stretching

Field-Proven Insights:

The position of the C=O stretching frequency is particularly informative. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups can lead to a broadening and lowering of the C=O stretching frequency compared to the value observed in a dilute solution in a non-polar solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over the range of approximately 200 to 400 nm.

Data Interpretation:

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The extended conjugation of the quinoxalinone core will result in absorptions at longer wavelengths compared to benzene. Typically, quinoxalinone derivatives exhibit strong absorptions in the 250-350 nm range.

Conclusion

The comprehensive spectral characterization of this compound provides a detailed fingerprint of its molecular structure. By systematically analyzing the data from ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers can confirm the identity and purity of the compound, and gain valuable insights into its electronic and structural properties. This foundational knowledge is indispensable for the rational design and development of novel pharmaceuticals and functional materials based on the versatile quinoxalinone scaffold. The principles and protocols outlined in this guide provide a robust framework for the accurate and confident spectral analysis of this important class of compounds.

References

  • Alfallous, K. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. PhD Thesis, Alasmarya Islamic University.
  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel this compound and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433. [Link]

  • Saeed, A., et al. (2017). Synthesis, characterization and biological evaluation of some quinoxaline derivatives: A promising and potent new class of antitumor and antimicrobial agents. Molecules, 20(11), 19805-19822. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 6,7-Dimethylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This document provides a comprehensive guide for the synthesis of 6,7-dimethylquinoxalin-2(1H)-one and its derivatives. Quinoxalinones are a privileged class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their scaffold is a cornerstone in the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, medicinal chemists, and process development scientists. It details the foundational synthetic strategies for constructing the quinoxalinone core and outlines advanced protocols for functionalization, enabling the creation of diverse chemical libraries for screening and lead optimization. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for procedural choices.

The Quinoxalinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxalin-2(1H)-one core is a bicyclic heteroaromatic system formed by the fusion of a benzene ring and a pyrazin-2-one ring. The inherent structural features and electronic properties of this scaffold make it an excellent platform for developing biologically active molecules.[4] Derivatives of this core have been successfully developed as DNA gyrase inhibitors, showcasing their potential as antimicrobial agents.[5][6] The ability to readily functionalize the scaffold at multiple positions allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a highly sought-after target in drug discovery programs.[1]

Foundational Synthesis: Construction of the this compound Core

The most classical and widely utilized method for synthesizing the quinoxalinone ring system is the condensation reaction between an appropriately substituted ortho-phenylenediamine and an α-dicarbonyl compound or its synthetic equivalent, such as an α-keto acid or α-keto ester.[7] This approach is valued for its reliability and the ready availability of starting materials.

Core Synthesis Workflow

The synthesis of the core this compound scaffold proceeds via the condensation of 4,5-dimethyl-1,2-phenylenediamine with an ethyl glyoxalate derivative or pyruvic acid derivative. The workflow is straightforward and serves as the entry point for further derivatization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Scaffold A 4,5-Dimethyl-1,2-phenylenediamine C Condensation/ Cyclization A->C Ethanol (Solvent) Reflux B Ethyl 2-oxo-3-phenylpropanoate (or similar α-keto ester) B->C D 6,7-Dimethyl-3-phenyl- quinoxalin-2(1H)-one C->D Dehydration

Caption: General workflow for the synthesis of the this compound core.

Protocol 1: Synthesis of 6,7-Dimethyl-3-phenylquinoxalin-2(1H)-one

This protocol describes a representative synthesis of a C3-substituted quinoxalinone core. The choice of ethanol as a solvent is strategic; it effectively dissolves the starting materials and has a suitable boiling point for the reaction to proceed at a reasonable rate without requiring specialized high-temperature equipment. The reaction proceeds via an initial condensation to form an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic quinoxalinone ring.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Ethyl 2-oxo-3-phenylpropanoate

  • Absolute Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol, DMF)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the diamine is fully dissolved.

  • Reagent Addition: Add ethyl 2-oxo-3-phenylpropanoate (1.92 g, 10 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.

  • Drying & Characterization: Dry the purified solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Advanced Derivatization Strategies

With the core scaffold in hand, functionalization at the N1 and C3 positions is key to generating a library of derivatives. Modern cross-coupling and C-H functionalization reactions are powerful tools for this purpose.[8]

N1-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9][10] It is an exceptionally powerful method for N-arylation of heterocyclic systems like quinoxalinones, offering broad substrate scope and functional group tolerance.[7][11][12]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle.[9][10] A Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond. The quinoxalinone nitrogen, acting as a nucleophile, coordinates to the palladium center. A base is crucial for deprotonating the N-H bond, forming a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) stabilize the palladium catalyst and promote the reductive elimination step, leading to higher yields.[7][10]

G Pd(0)L2 Pd(0) Catalyst Start->Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Aryl Halide (Ar-X) Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex LigandEx Amine Coordination Pd(II)Complex->LigandEx Quinoxalinone Base (e.g., NaOtBu) PdAmido Ar-Pd(II)-Nuc LigandEx->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product N-Aryl Product RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-Arylation.

Protocol 2: N1-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the quinoxalinone core with an aryl bromide.

Materials:

  • This compound (prepared in Protocol 1 or sourced commercially)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask or reaction vial under an inert atmosphere of nitrogen or argon. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add this compound (174 mg, 1.0 mmol), the aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Seal the vessel and place the reaction mixture in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.

  • Characterization: Confirm the structure of the product using standard analytical techniques (NMR, MS).

Table 1: Optimization of N-Arylation Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10085-95
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10080-90
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11075-85
4Pd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2.0)Toluene11060-70

Yields are representative and can vary based on the specific aryl halide and quinoxalinone substrate.

C3-Functionalization

The C3 position of the quinoxalin-2(1H)-one ring is nucleophilic and can be functionalized through various methods, including alkylation. Recent advances have focused on transition-metal-free and photoredox-catalyzed C-H functionalization protocols, which are considered greener and more sustainable.[13][14] For instance, direct C-H alkylation can be achieved using alkylborates under photoredox catalysis or with alkyl carboxylic acids using a cobaloxime catalyst.[13]

Alternative Synthetic Approaches: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[15][16][17] While often requiring harsher conditions (high temperatures, polar solvents) than palladium-catalyzed methods, it remains a viable alternative, especially for specific substrates or when palladium is not desired.[15][18] The reaction typically involves coupling an aryl halide with an amine or alcohol in the presence of a copper catalyst (e.g., CuI, CuO) and a base.[16][19] The development of ligands such as diamines or specific amino acids can facilitate the reaction under milder conditions.[16]

Conclusion and Future Outlook

The synthesis of this compound derivatives is a dynamic area of research, driven by the significant therapeutic potential of this scaffold. The foundational condensation reaction provides reliable access to the core structure, while modern catalytic methods like the Buchwald-Hartwig amination have revolutionized the ability to create diverse libraries of N-functionalized analogues. Emerging C-H functionalization techniques are further expanding the synthetic toolbox, allowing for more direct and atom-economical modifications.[14] The protocols and insights provided in this guide offer a solid foundation for researchers to design and execute the synthesis of novel quinoxalinone derivatives for applications in drug discovery and materials science.

References

  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022). European Journal of Medicinal Chemistry.
  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. (2023). Bioorganic Chemistry.
  • Quinoxaline: An insight into the recent pharmacological advances. (2018). European Journal of Medicinal Chemistry.
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.
  • The Chemistry and Applications of the Quinoxaline Compounds. (n.d.).
  • Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. (2021). New Journal of Chemistry.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. (2025). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. (2025). BenchChem.
  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. (2023).
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Journal of Molecular Structure.
  • BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES. (2018). University of Johannesburg Institutional Repository.
  • Ullmann condens
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025).
  • Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (2020). Organic Chemistry Frontiers.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013).
  • Ullmann reaction. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.

Sources

Experimental Protocol for the Synthesis of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6,7-Dimethylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, serving as scaffolds for antimicrobial and kinase inhibitor development.[1][2] The protocol is based on the classical and efficient condensation reaction between an ortho-phenylenediamine and an α-keto ester.[3] This guide is designed for chemical researchers and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and methods for product characterization.

Introduction and Scientific Background

Quinoxalin-2(1H)-one and its derivatives are a pivotal class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds. Their applications are extensive, ranging from antimicrobial agents that target bacterial DNA gyrase to potent kinase inhibitors used in oncology research.[1][4][5] The 6,7-dimethyl substitution pattern on the quinoxaline ring can be a key feature for modulating the pharmacological properties of these molecules.

The synthesis described herein employs a well-established and reliable method: the acid-catalyzed condensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl glyoxylate.[6] This reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable quinoxalinone ring system. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being sufficiently high-boiling to facilitate the reaction at reflux, yet it is also a relatively green and easily removable solvent.[7]

Reaction Scheme
Reaction scheme for the synthesis of this compound

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment. All reagents should be of analytical grade or higher.

Reagent/MaterialCAS No.FormulaM.W. ( g/mol )SupplierNotes
4,5-Dimethyl-1,2-phenylenediamine3171-45-7C₈H₁₂N₂136.19Sigma-AldrichPurity ≥ 98%. Store at 2-8°C.
Ethyl glyoxylate (50% solution in Toluene)924-44-7C₄H₆O₃102.09Sigma-AldrichA versatile C2-building block.[8]
Ethanol (Absolute)64-17-5C₂H₅OH46.07Fisher ScientificFor reaction and recrystallization.
Hydrochloric Acid (concentrated)7647-01-0HCl36.46VWRUsed as a catalyst.
Distilled Water7732-18-5H₂O18.02In-houseFor washing.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Sigma-AldrichFor drying.

Safety Precautions and Hazard Management

This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • 4,5-Dimethyl-1,2-phenylenediamine: Causes skin and serious eye irritation.[10] Handle with care, avoiding dust inhalation and direct contact.

  • Ethyl Glyoxylate (in Toluene): Flammable liquid and vapor. Toluene is a hazardous solvent. Avoid inhalation of vapors.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11] Contaminated clothing should be removed and washed before reuse. All chemical waste must be disposed of in accordance with institutional and local regulations.[12]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10.0 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir the mixture until the diamine is fully dissolved.

  • In a separate beaker, weigh out ethyl glyoxylate (50% solution in toluene, 2.24 g, corresponding to 1.12 g or 11.0 mmol of ethyl glyoxylate).

  • Slowly add the ethyl glyoxylate solution to the stirring solution of the diamine in the flask.

  • Add 3-4 drops of concentrated hydrochloric acid to the reaction mixture to catalyze the reaction.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Allow the reaction to proceed under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

Step 3: Product Isolation and Purification
  • After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • A precipitate should form upon cooling. If not, the solution can be placed in an ice bath for 30 minutes to encourage crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form pure crystals.

  • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry them under vacuum for several hours.

Step 4: Product Characterization
  • Determine the melting point of the dried product.

  • Record the final weight and calculate the percentage yield.

  • Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 174.20 g/mol .[13]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reactants 1. Weigh & Dissolve 4,5-dimethyl-1,2-phenylenediamine in Ethanol Add_Glyoxylate 2. Add Ethyl Glyoxylate Solution Prep_Reactants->Add_Glyoxylate Add_Catalyst 3. Add HCl Catalyst Add_Glyoxylate->Add_Catalyst Reflux 4. Heat to Reflux (4 hours) Add_Catalyst->Reflux Cool 5. Cool to Room Temp & Crystallize Reflux->Cool Filter_Wash 6. Vacuum Filter & Wash with Cold Ethanol Cool->Filter_Wash Recrystallize 7. Recrystallize from Hot Ethanol Filter_Wash->Recrystallize Dry 8. Dry Product Under Vacuum Recrystallize->Dry Characterize 9. Characterize Product (MP, Yield, NMR, MS) Dry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValueUnit
4,5-Dimethyl-1,2-phenylenediamine1.36 (10.0)g (mmol)
Ethyl glyoxylate (active)1.12 (11.0)g (mmol)
Solvent (Ethanol) Volume30mL
Catalyst (Conc. HCl)3-4drops
Reaction Temperature~80°C
Reaction Time4hours
Expected Product M.W.174.20 g/mol
Theoretical Yield1.74g

References

  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433. [Link][1]

  • Hassaninejad, A., & Zare, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. Journal of the Iranian Chemical Society, 6(1), 153-158. [Link]

  • ResearchGate. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Request PDF. [Link][4]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines. Download Table. [Link][7]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link][3]

  • Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link][2]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry, 15(1), 103497. [Link]

  • Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link][14]

  • ResearchGate. (2010). ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. [Link]

  • Lead Sciences. (n.d.). This compound. [Link][13]

  • ScienceDirect. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]

  • ResearchGate. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. [Link]

  • ResearchGate. (n.d.). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. Request PDF. [Link][6]

  • Miaodian Stationery. (2021). Material Safety Data Sheet. [Link][12]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link][5]

  • PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. [Link][10]

  • National Institutes of Health. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. [Link]

  • National Institutes of Health. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. [Link]

Sources

Application Note: Structural Elucidation of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to NMR and Mass Spectrometry Characterization

Abstract

This application note provides a detailed guide for the comprehensive structural characterization of 6,7-Dimethylquinoxalin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), focusing not just on the procedural steps but on the scientific rationale behind key experimental decisions. This guide is intended for researchers, chemists, and quality control analysts who require unambiguous confirmation of the identity, purity, and structure of this compound and its derivatives.

Introduction: The Quinoxalinone Scaffold

Quinoxalin-2(1H)-one and its derivatives represent a privileged class of N-heterocycles, widely recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The 6,7-dimethyl substitution pattern specifically influences the molecule's electronic properties and steric profile, making precise structural verification essential for any downstream application, from biological screening to synthetic modification. Spectroscopic techniques like NMR and mass spectrometry are the cornerstones of this characterization, providing orthogonal data that, when combined, yield an irrefutable structural assignment.

Foundational Analysis: Molecular Structure and Workflow

The primary objective is to confirm the molecular structure of this compound (Formula: C₁₀H₁₀N₂O; Molecular Weight: 174.19 g/mol ). Our analytical workflow is designed to provide a multi-faceted confirmation of this structure, from elemental composition to the precise arrangement and connectivity of every atom.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Prep Sample Weighing & Solubilization NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR DMSO-d₆ MS Mass Spectrometry (HRMS & MS/MS) Prep->MS ACN/H₂O Interpret Spectral Assignment & Structure Confirmation NMR->Interpret Structural Connectivity MS->Interpret Elemental Composition & Fragmentation Report Final Report Generation Interpret->Report Consolidated Data

Figure 2: Structure of this compound with key proton assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH -1 ~12.2 Broad Singlet 1H Acidic lactam proton, deshielded by adjacent carbonyl and aromatic system. Its observation confirms the keto-form.
CH -3 ~8.0 Singlet 1H Vinylic proton on the pyrazinone ring.
CH -5 ~7.5 Singlet 1H Aromatic proton adjacent to the electron-donating methyl group.
CH -8 ~7.4 Singlet 1H Aromatic proton adjacent to the electron-donating methyl group.
6-CH ~2.35 Singlet 3H Methyl group protons attached to the aromatic ring.

| 7-CH ₃ | ~2.33 | Singlet | 3H | Methyl group protons attached to the aromatic ring. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C =O (C-2) ~154 Carbonyl carbon of the lactam.
C H-3 ~135 Vinylic carbon.
C -4a, C -8a ~132, ~130 Quaternary carbons at the ring junction.
C -6, C -7 ~137, ~136 Aromatic carbons bearing methyl groups.
C H-5, C H-8 ~128, ~127 Aromatic carbons bearing protons.

| 6-C H₃, 7-C H₃ | ~20 | Methyl group carbons. |

Mass Spectrometry

Mass spectrometry provides two critical pieces of information: the exact molecular weight (and thus elemental formula) and structural information based on fragmentation patterns.

Rationale for Ionization Technique

Positive-mode Electrospray Ionization (+ESI) is the preferred method for this class of compounds. [4]The two nitrogen atoms in the quinoxaline core are basic sites that are readily protonated in the ESI source, leading to the formation of a strong protonated molecule ion, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the base peak, which is crucial for accurate mass determination.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like acetonitrile (ACN) or methanol at a concentration of approximately 1 mg/mL. Dilute this solution 100-fold with 50:50 ACN:H₂O containing 0.1% formic acid to a final concentration of ~10 µg/mL. The formic acid aids in protonation.

  • Instrumentation: Infuse the sample solution directly into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z value to the theoretical calculated value.

Table 3: Expected HRMS Data

Parameter Expected Value
Molecular Formula C₁₀H₁₀N₂O
Adduct [M+H]⁺
Calculated m/z 175.0866
Observed m/z 175.08xx (within 5 ppm)

| Mass Accuracy | < 5 ppm |

A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental composition, ruling out other potential formulas with a similar nominal mass. [5]

Protocol and Interpretation: Tandem Mass Spectrometry (MS/MS)

To further confirm the structure, fragmentation analysis (MS/MS) is performed. This involves isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID).

  • Acquisition: Using the same sample and instrument conditions as for HRMS, perform a product ion scan on the precursor ion at m/z 175.08.

  • Interpretation: The resulting fragmentation pattern provides a fingerprint of the molecule's structure. The weakest bonds are expected to cleave first. For quinoxalinones, characteristic losses often involve the carbonyl group and substituents on the aromatic ring. [6][7][8] Expected Fragmentation Pathways:

  • Loss of CO: A primary fragmentation pathway for quinoxalinones is the neutral loss of carbon monoxide (28 Da) from the lactam ring, leading to a fragment ion at m/z 147.09 .

  • Loss of CH₃ radical: Cleavage of a methyl group from the aromatic ring can result in a fragment at m/z 160.06 .

The presence of these specific fragments provides strong evidence for the quinoxalinone core and the dimethyl substitution.

Conclusion

The combined application of high-field NMR spectroscopy and high-resolution mass spectrometry provides an unambiguous and robust characterization of this compound. NMR confirms the atomic connectivity and isomeric purity, while HRMS validates the elemental composition with high confidence. The protocols and interpretive guidelines detailed in this note establish a self-validating system for the structural elucidation of this important heterocyclic compound, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Visible light induced direct highly selective C-H functionalization of quinoxalin-2(1H)-one without orientating group. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. RSC Publishing. Retrieved from [Link]

  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433. Retrieved from [Link]

  • MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Request PDF. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

  • Sarkis, G. Y., & Al-Azawe, S. (1973). Synthesis and Spectral Data for Quinoxaline Derivatives.
  • ResearchGate. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Request PDF. Retrieved from [Link]

  • Supporting Information. (n.d.). RNP-1107-701. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and spectral data for quinoxaline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001358). Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives.... Retrieved from [Link]

  • Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry, 15(1), 103497.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0063647). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]

  • MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Langenbeck, U., et al. (1978). O-trimethylsilylquinoxalinol Derivatives of Aromatic Alpha-Keto Acids. Mass Spectra and Quantitative Gas Chromatography. Journal of Chromatography, 145(2), 185-93. Retrieved from [Link]

  • University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: 6,7-Dimethylquinoxalin-2(1H)-one as a Potent DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a validated and highly attractive target for the development of new antibacterial agents because it is conserved across many bacterial species but absent in higher eukaryotes.[2][3] The quinoxalinone scaffold has emerged as a promising pharmacophore for the development of novel DNA gyrase inhibitors. This document provides a detailed guide to understanding and evaluating the inhibitory activity of a specific quinoxalinone derivative, 6,7-Dimethylquinoxalin-2(1H)-one, against bacterial DNA gyrase.

Mechanism of Action: How this compound Inhibits DNA Gyrase

This compound derivatives function by targeting the DNA gyrase enzyme, which is composed of two subunits, GyrA and GyrB, forming an A2B2 tetramer.[1][4] The precise mechanism of inhibition by quinoxalinone derivatives involves the stabilization of the covalent enzyme-DNA complex, also known as the cleavage complex.[3][5] This action effectively traps the gyrase on the DNA, leading to double-strand breaks and ultimately inhibiting DNA replication and transcription, which results in bacterial cell death.[1][6] Molecular docking studies have shown that compounds like this compound derivatives can fit into the binding site of the DNA gyrase, corroborating the in vitro inhibitory activities.[7]

Mechanism_of_Action Mechanism of this compound Action cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA + GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms transiently Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription enables Cell_Death Bacterial Cell Death Inhibitor This compound Inhibitor->Cleavage_Complex stabilizes Cleavage_Complex->Cell_Death leads to DNA breaks

Caption: Mechanism of DNA gyrase inhibition.

Experimental Protocols

This section provides detailed protocols for evaluating the inhibitory potential of this compound against DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay is a fundamental method to determine the catalytic activity of DNA gyrase and its inhibition. It measures the conversion of relaxed plasmid DNA into its supercoiled form.[8]

Principle: The different topological states of DNA (relaxed, supercoiled, and linear) can be separated by agarose gel electrophoresis. Inhibitors of DNA gyrase will prevent the supercoiling of relaxed DNA.

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[9]

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[10]

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL of 10 mM ATP

    • 0.5 µg of relaxed pBR322 DNA

    • Nuclease-free water to a volume of 17 µL.

  • Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add 1 µL of this compound at various concentrations (e.g., serial dilutions) to the respective tubes. For the positive control, add 1 µL of a known inhibitor (e.g., ciprofloxacin). For the negative control (no inhibitor), add 1 µL of DMSO.

  • Add 2 µL of diluted DNA gyrase to each tube to initiate the reaction. The final enzyme concentration should be optimized for robust supercoiling activity (e.g., 5 nM).[8]

  • Incubate the reactions at 37°C for 30-60 minutes.[9][10]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction volume onto a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain.

  • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated sufficiently.[11]

  • Visualize the DNA bands under UV light and document the results.

Data Interpretation:

  • No enzyme control: A single band corresponding to relaxed DNA.

  • Enzyme control (no inhibitor): A prominent band corresponding to supercoiled DNA.

  • With inhibitor: A dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Table 1: Example Data for DNA Supercoiling Assay

Compound Concentration (µM)% Supercoiled DNA
0 (Control)95
170
530
105
25<1

digraph "Supercoiling_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="DNA Gyrase Supercoiling Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Prepare Master Mix\n(Buffer, ATP, Relaxed DNA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aliquot" [label="Aliquot Master Mix"]; "Add_Inhibitor" [label="Add this compound\n(or controls)"]; "Add_Enzyme" [label="Add DNA Gyrase"]; "Incubate" [label="Incubate at 37°C"]; "Stop_Reaction" [label="Add Stop Solution"]; "Electrophoresis" [label="Agarose Gel Electrophoresis"]; "Visualize" [label="Visualize and Quantify Bands", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Aliquot"; "Aliquot" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Add_Enzyme"; "Add_Enzyme" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "Electrophoresis"; "Electrophoresis" -> "Visualize"; }

Caption: DNA Supercoiling Assay Workflow.

DNA Gyrase Cleavage Assay

This assay determines if the inhibitor stabilizes the gyrase-DNA cleavage complex.[3][5]

Principle: In the presence of a stabilizing agent, the addition of a denaturant (like SDS) and a protease (proteinase K) will trap the covalent complex, resulting in linearized plasmid DNA from the supercoiled substrate.[3]

Materials:

  • Supercoiled pBR322 plasmid DNA

  • Purified DNA gyrase

  • 5X Cleavage Assay Buffer (e.g., for E. coli): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[3]

  • This compound stock solution (in DMSO)

  • 2% (w/v) SDS solution

  • 10 mg/mL Proteinase K solution

  • Loading Dye

  • Agarose, 1X TAE or TBE buffer, DNA stain

Protocol:

  • Set up reactions in a total volume of 20 µL. Combine on ice:

    • 4 µL of 5X Cleavage Assay Buffer

    • 0.5 µg of supercoiled pBR322 DNA

    • 1 µL of this compound at various concentrations.

    • Nuclease-free water to 18 µL.

  • Add 2 µL of DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 60 minutes.[5]

  • Add 2 µL of 2% SDS and 1 µL of 10 mg/mL proteinase K.[3]

  • Incubate at 37°C for 30 minutes.[3]

  • Add loading dye and analyze by 1% agarose gel electrophoresis.

  • Visualize and quantify the amount of linear DNA.

Data Interpretation:

  • No inhibitor control: Primarily supercoiled DNA with some relaxed forms.

  • With inhibitor: A dose-dependent increase in the linear DNA band, indicating stabilization of the cleavage complex.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function.[12]

Principle: The hydrolysis of ATP to ADP can be coupled to the oxidation of NADH to NAD⁺ through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH is monitored by the change in absorbance at 340 nm.[12]

Materials:

  • Purified DNA gyrase

  • Linear pBR322 DNA (stimulates ATPase activity)

  • 5X ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% (w/v) glycerol.[12]

  • ATP, Phosphoenolpyruvate (PEP), NADH, and PK/LDH enzyme mix.[12]

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Protocol:

  • In a 96-well plate, prepare a reaction mix (final volume ~90 µL before adding ATP) containing assay buffer, linear pBR322, PEP, PK/LDH, NADH, and the inhibitor at various concentrations.[12]

  • Add DNA gyrase to all wells except the negative control.

  • Incubate the plate at 25°C for 10 minutes in the plate reader to establish a baseline.[12]

  • Initiate the reaction by adding ATP to each well (final volume ~100 µL).

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 30 minutes).

Data Interpretation:

  • Calculate the rate of ATP hydrolysis from the slope of the linear portion of the absorbance vs. time curve.

  • Inhibitors of the ATPase activity will show a reduced rate of NADH oxidation (a smaller decrease in A₃₄₀).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Principle: Bacteria are grown in the presence of serial dilutions of the inhibitor in a liquid broth medium. Growth is assessed by measuring turbidity.[14]

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium.[13]

  • This compound stock solution (in DMSO)

  • Sterile 96-well plates

  • Spectrophotometer or plate reader (for measuring optical density at 600 nm)

Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • In a 96-well plate, prepare 2-fold serial dilutions of this compound in the growth medium.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.[15]

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the OD₆₀₀. The MIC is the lowest concentration that inhibits growth by ≥90%.[15]

Table 2: Example MIC Data

Bacterial StrainMIC (µg/mL) of this compound
E. coli ATCC 259228
S. aureus ATCC 292134
MRSA ATCC 335918

References

  • How do the quinolones inhibit bacteria? PubMed. Available at: [Link]

  • Escherichia coli Gyrase Cleavage Assay. Inspiralis. Available at: [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. PMC - NIH. Available at: [Link]

  • S.aureus Gyrase Cleavage Assay. Inspiralis. Available at: [Link]

  • DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • High-throughput assays for DNA gyrase and other topoisomerases. PMC - NIH. Available at: [Link]

  • Pharmacology 707 b FluoroQuinolones Mechanism Of Action Quinolones DNA Gyrase inhibitor supercoil. YouTube. Available at: [Link]

  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. PubMed. Available at: [Link]

  • Escherichia coli Gyrase ATPase Linked Assay. Inspiralis. Available at: [Link]

  • DNA Cleavage Mediated by Bacterial Type II Topoisomerases. PMC - NIH. Available at: [Link]

  • Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. PubMed. Available at: [Link]

  • S. aureus DNA Gyrase Cleavage Assay Kit. Inspiralis. Available at: [Link]

  • S.aureus Gyrase ATPase Linked Assay. Inspiralis. Available at: [Link]

  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. Available at: [Link]

  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed. Available at: [Link]

  • Quinolones Mechanism of action. YouTube. Available at: [Link]

  • Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations. LinkedIn. Available at: [Link]

  • DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides. ACS Publications. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. Available at: [Link]

  • Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. PMC - NIH. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. ScienceDirect. Available at: [Link]

  • ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. Available at: [Link]

  • Minimum inhibitory concentrations of DNA gyrase‐inhibiting antibiotics... ResearchGate. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli. EMBO Press. Available at: [Link]

  • Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. NIH. Available at: [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC. Available at: [Link]

  • A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site. NIH. Available at: [Link]

Sources

Application Notes and Protocols for 6,7-Dimethylquinoxalin-2(1H)-one: A Guide for Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Quinoxaline Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents.[1] Quinoxaline derivatives have emerged as a promising class of N-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The flexible and straightforward structure of the quinoxaline nucleus makes it an attractive framework for medicinal chemists.[1] This guide focuses on a specific member of this family, 6,7-Dimethylquinoxalin-2(1H)-one, and its derivatives, detailing their potential as antimicrobial and antifungal agents and providing robust protocols for their evaluation. Recent studies have highlighted that certain derivatives of this compound exhibit significant inhibitory activity against various bacterial and fungal pathogens, positioning this scaffold as a valuable starting point for further drug development.[5][6]

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

A key molecular target for many quinoxaline-based antimicrobials is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[5][6] By inhibiting DNA gyrase, these compounds disrupt fundamental cellular processes, leading to bacterial cell death. This mechanism is shared with the well-established quinolone class of antibiotics. Molecular docking studies have suggested that derivatives of this compound can effectively bind to the active site of DNA gyrase, supporting the in vitro inhibitory activities observed.[5][6]

G cluster_cell Bacterial Cell Quinoxaline This compound Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Quinoxaline->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of this compound derivatives.

Antimicrobial and Antifungal Spectrum of Activity

Derivatives of this compound have demonstrated promising activity against a range of pathogenic microbes. For instance, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has shown significant antibacterial and antifungal effects.[5][6] The spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative

MicroorganismStrainMIC Range (mg/mL)Reference Compound
Staphylococcus aureusGram-positive1.98-15.6Tetracycline
Escherichia coliGram-negative1.98-15.6Tetracycline
Fungal Strains-1.98-3.9Amphotericin B

Note: The data presented is for the derivative 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, as specific MIC data for the parent compound was not available in the reviewed literature. This data is indicative of the potential of the core scaffold.[5][6]

Experimental Protocols

The following protocols provide a standardized framework for evaluating the antimicrobial and antifungal properties of this compound and its analogs.

G cluster_workflow Antimicrobial Screening Workflow Start Synthesized Compound (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Time_Kill Time-Kill Kinetic Assay MBC_MFC->Time_Kill Mechanism Mechanism of Action Study (e.g., DNA Gyrase Inhibition) Time_Kill->Mechanism End Characterize Antimicrobial Properties Mechanism->End

Caption: A typical experimental workflow for antimicrobial evaluation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Strains: Use standardized microbial strains (e.g., ATCC strains). Culture bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI-1640 medium.
  • 96-Well Microtiter Plates: Sterile, U-bottom plates.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

2. Inoculum Preparation:

  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
  • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of the appropriate broth to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
  • Add 10 µL of the prepared inoculum to each well.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
  • Incubate the plates under the same conditions as the MIC assay.

2. Interpretation of Results:

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

1. Preparation:

  • Prepare flasks containing CAMHB and the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
  • Prepare a control flask with no compound.
  • Prepare a bacterial inoculum as described in the MIC protocol.

2. Procedure:

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
  • Incubate the flasks at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable cell count (CFU/mL).

3. Data Analysis:

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity. The time-kill kinetics of some derivatives have been shown to be both concentration and time-dependent.[5][6]
Protocol 4: DNA Gyrase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the enzyme's activity.

1. Materials:

  • Purified bacterial DNA gyrase.
  • Supercoiled plasmid DNA (substrate).
  • ATP and the necessary buffer components.
  • Agarose gel electrophoresis system.
  • Test compound and a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

2. Procedure:

  • Set up reaction mixtures containing the buffer, ATP, supercoiled plasmid DNA, and varying concentrations of the test compound.
  • Initiate the reaction by adding DNA gyrase.
  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
  • Stop the reaction by adding a stop buffer/loading dye.
  • Analyze the DNA topoisomers by agarose gel electrophoresis.

3. Interpretation of Results:

  • Inhibition of DNA gyrase activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined. Some quinoxaline derivatives have shown marked inhibitory activity against DNA gyrase.[5][6]

Conclusion and Future Directions

This compound represents a valuable scaffold in the quest for new antimicrobial and antifungal agents. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the potential of this compound and its derivatives. Future research should focus on synthesizing a broader range of derivatives to establish a clear structure-activity relationship (SAR), optimizing their potency and pharmacokinetic properties, and further elucidating their mechanisms of action against a wider array of clinically relevant pathogens.

References

  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433. [Link]

  • ResearchGate. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. [Link]

  • Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25189-25196. [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. [Link]

  • Shaikh, M. H., & Y. S. S. Madhavi. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472. [Link]

  • Johns Hopkins University. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry, 15(1), 103497. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. [Link]

  • Joshi, S., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 226-233. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1433. [Link]

Sources

In Vitro Evaluation of 6,7-Dimethylquinoxalin-2(1H)-one Derivatives: Application Notes and Protocols for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Oncology, Microbiology, and Inflammation Research.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoxaline core allows for chemical modifications that can fine-tune its biological activity, making it a focal point in the quest for novel therapeutics. This guide focuses on a specific subclass: 6,7-Dimethylquinoxalin-2(1H)-one derivatives . The introduction of dimethyl groups at the 6 and 7 positions can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.

These application notes provide a comprehensive framework for the in vitro evaluation of this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, offering researchers a clear path to characterizing the bioactivity of their novel compounds.

Part 1: Anticancer Activity Evaluation

Quinoxalin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] Notably, the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and the induction of apoptosis are common mechanisms of action.[4][6][7] The following protocols are designed to assess the cytotoxic and mechanistic properties of this compound derivatives.

Protocol: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-7Value
Derivative 1HCT-116Value
Derivative 2MCF-7Value
Derivative 2HCT-116Value
DoxorubicinMCF-7Value
DoxorubicinHCT-116Value
Workflow for Anticancer Mechanism of Action Studies

anticancer_workflow start Active Compound Identified (from MTT Assay) kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) start->kinase cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis western Western Blot Analysis (Caspases, Bcl-2 family) apoptosis->western

Caption: Workflow for elucidating the anticancer mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay

Principle: To determine if the compounds inhibit the activity of specific protein kinases implicated in cancer, such as EGFR or VEGFR-2.[5]

Methodology: Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can be utilized. These assays typically measure the amount of ADP produced in a kinase reaction.

Procedure (Generalized):

  • Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP.

  • Add serial dilutions of the this compound derivative.

  • Incubate to allow the kinase reaction to proceed.

  • Add the detection reagent to quantify the amount of ADP produced.

  • Measure the luminescence or fluorescence signal.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[2][11][12][13]

Materials:

  • Cancer cells treated with the test compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol.

  • Wash the cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[6][14]

Procedure:

  • Treat cells with the compound for the desired time.

  • Harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Part 2: Antimicrobial Activity Evaluation

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents, with some demonstrating significant activity against both bacterial and fungal strains.[6][15][16] A key mechanism of action for some quinoxaline derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6][15][16]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., Tetracycline, Amphotericin B)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative 1ValueValueValueValue
Derivative 2ValueValueValueValue
TetracyclineValueValueN/AN/A
Amphotericin BN/AN/AValueValue
Workflow for Antimicrobial Mechanism of Action Studies

antimicrobial_workflow start Active Compound Identified (from MIC Assay) dna_gyrase DNA Gyrase Inhibition Assay start->dna_gyrase time_kill Time-Kill Kinetic Assay start->time_kill conclusion Determine Bactericidal or Bacteriostatic Effect time_kill->conclusion

Caption: Workflow for investigating the antimicrobial mechanism.

Protocol: DNA Gyrase Inhibition Assay

Principle: To assess the ability of the compounds to inhibit the supercoiling activity of bacterial DNA gyrase.

Methodology: Commercially available DNA gyrase inhibition assay kits can be used. These assays typically measure the conversion of relaxed plasmid DNA to its supercoiled form in the presence of the enzyme and ATP.

Procedure (Generalized):

  • Incubate DNA gyrase with relaxed plasmid DNA, ATP, and varying concentrations of the test compound.

  • Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Part 3: Anti-inflammatory Activity Evaluation

Quinoxaline derivatives have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or to scavenge pro-inflammatory molecules such as nitric oxide (NO).[3][19][20][21][22]

Protocol: In Vitro COX-2 Inhibition Assay

Principle: To measure the ability of the compounds to selectively inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[2][10][17][20][22][23][24][25]

Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays measure the peroxidase activity of COX-2.

Procedure (Generalized):

  • In a 96-well plate, combine COX-2 enzyme, hematin, and the test compound.

  • Pre-incubate to allow inhibitor binding.

  • Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic or fluorogenic probe.

  • Monitor the change in absorbance or fluorescence over time.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1ValueValue
Derivative 2ValueValue
CelecoxibValueValue
Protocol: Nitric Oxide (NO) Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The reduction in NO levels is quantified using the Griess reagent.[26][27][28][29][30][31][32]

Materials:

  • Sodium nitroprusside solution

  • Phosphate-buffered saline (PBS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • This compound derivatives

  • Ascorbic acid (positive control)

Procedure:

  • Mix sodium nitroprusside solution with different concentrations of the test compounds and incubate at room temperature.

  • After incubation, add an equal volume of Griess reagent to each sample.

  • Measure the absorbance at 546 nm.

  • Calculate the percentage of NO scavenging activity.

Signaling Pathway Implicated in Inflammation

inflammation_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by quinoxalinone derivatives.

Conclusion

The protocols and workflows outlined in this guide provide a robust starting point for the in vitro characterization of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further development. The provided methodologies, when coupled with careful data analysis and interpretation, will enable a thorough understanding of the biological activities and mechanisms of action of this important class of heterocyclic compounds.

References

  • Lee, H., et al. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. European Journal of Medicinal Chemistry. 2013;68:356-366. Available from: [Link]

  • El-Gamal, M. I., et al. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1596-1615. Available from: [Link]

  • Mohamed, T. A., et al. Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry. 2023;134:106433. Available from: [Link]

  • Qin, X., et al. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry. 2015;15(2):267-273. Available from: [Link]

  • ResearchGate. Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Available from: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. 2022;12(1):1-14. Available from: [Link]

  • de Oliveira, R. B., et al. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. 2021;36(3):e360305. Available from: [Link]

  • ResearchGate. The effect of OA, DTX-1 and -2 on the cell cycle and the percentage of... Available from: [Link]

  • Kalgutkar, A. S., et al. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. 2000;7(11):1145-1159. Available from: [Link]

  • Liu, Z., et al. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel FGFR1 inhibitors. Drug Design, Development and Therapy. 2016;10:1657-1670. Available from: [Link]

  • ResearchGate. NO scavanging assay protocol? Available from: [Link]

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research. 2018;10(9):817-824. Available from: [Link]

  • ResearchGate. Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-One Derivatives as EGFR Tyrosine Kinase Inhibitors. Available from: [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. 2020;25(21):5021. Available from: [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. 2025;25(2):138-162. Available from: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research. 2017;8(9):3866-3872. Available from: [Link]

  • Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. Research Journal of Pharmacy and Technology. 2017;10(9):2986-2990. Available from: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. 2022;27(3):1031. Available from: [Link]

  • Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. Bulgarian Journal of Agricultural Science. 2013;19(1):17-20. Available from: [Link]

  • Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. BUE Scholar. 2021. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure. 2023;1292:136123. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Wikipedia. Broth microdilution. Available from: [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]

  • Nitric oxide-scavenging properties of some chalcone derivatives. Nitric Oxide. 2002;6(2):242-246. Available from: [Link]

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. Pharmaceuticals. 2024;17(7):843. Available from: [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. 2023;16(12):5755-5762. Available from: [Link]

  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. Organic Chemistry: An Indian Journal. 2011;7(4):236-246. Available from: [Link]

  • Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells. Cancers. 2021;13(16):4181. Available from: [Link]

  • CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Oncotarget. 2018;9(56):30843-30856. Available from: [Link]

  • ResearchGate. 6,7-Dimethoxyquinazoline derivatives. Available from: [Link]

  • Comparison of the nitric oxide scavenging activity of newly synthesized... Available from: [Link]

  • ResearchGate. Cytotoxicity of 6 series against human tumor cell lines. Available from: [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules. 2023;28(18):6593. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. Available from: [Link]

  • Direct Scavenging of Nitric Oxide by Traditional Crude Drugs. Biological and Pharmaceutical Bulletin. 1998;21(8):827-831. Available from: [Link]

Sources

Molecular docking studies of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of 6,7-Dimethylquinoxalin-2(1H)-one Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound, a heterocyclic compound with demonstrated antimicrobial potential.[1][2] Recognizing its activity against DNA gyrase, this guide utilizes the ATP-binding site of Staphylococcus aureus DNA gyrase subunit B as the primary biological target. We delve into the foundational principles of molecular docking, from target and ligand preparation to grid generation, simulation, and in-depth analysis of the results. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure scientific rigor. Detailed instructions are provided for widely-used, open-source software including AutoDock Vina for the docking simulation and UCSF Chimera and PyMOL for visualization and analysis. This guide is intended to equip researchers with the technical expertise and field-proven insights required to effectively apply computational docking in the early stages of drug discovery.

Introduction: The Role of In-Silico Methods in Drug Discovery

Molecular docking has become an indispensable computational tool in modern structure-based drug design, offering a rapid and cost-effective method to predict the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein.[3][4][5] This predictive power allows researchers to screen vast virtual libraries of compounds, prioritize candidates for experimental testing, and elucidate potential mechanisms of action at the atomic level.[6] The core principle of molecular docking involves two key components: a sampling algorithm that explores various conformations and orientations of the ligand within the protein's binding site, and a scoring function that estimates the binding affinity for each generated pose.[4]

1.1. The Compound of Interest: this compound

Quinoxalinone derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[7][8] Recent studies have specifically synthesized and evaluated this compound derivatives, revealing significant antimicrobial activity against several bacterial and fungal strains.[1][2] Notably, these studies identified DNA gyrase as a key molecular target, with some derivatives showing inhibitory activity comparable to or better than existing antibiotics like ciprofloxacin.[2]

1.2. The Biological Target: S. aureus DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an excellent and well-validated target for antibacterial drugs. The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, which is the target of many known inhibitors. By disrupting the ATPase activity of GyrB, drugs can effectively halt the enzyme's function, leading to bacterial cell death. Given the evidence, the ATP-binding site of S. aureus DNA gyrase subunit B presents a logical and high-value target for docking studies with this compound.

Foundational Principles of Molecular Docking

A successful docking experiment relies on understanding its theoretical underpinnings. The process simulates the natural binding event where a ligand and receptor adapt their conformations to achieve an energetically favorable complex. This is governed by two central assumptions: the binding conformation corresponds to a state of minimum energy, and the complementarity of shape between the ligand and receptor is a primary determinant of binding.[4]

  • Sampling Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and the flexibility of the receptor's active site. Methods like Genetic Algorithms (used in AutoDock) and Monte Carlo simulations systematically search for low-energy binding poses.[9][10]

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding free energy. These functions can be force-field-based (calculating energies from molecular mechanics), empirical (using regression equations derived from experimental data), or knowledge-based (deriving statistical potentials from known protein-ligand complexes).[4] The output, typically in kcal/mol, provides a rank for different poses, with lower values indicating stronger predicted binding affinity.[11]

Experimental Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by the core simulation, and concluding with detailed analysis.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Fetch Protein Target (e.g., PDB ID: 2XCT) CleanP Clean Protein (Remove Water, Heteroatoms) PDB->CleanP Ligand Obtain Ligand Structure (e.g., PubChem) PrepL Prepare Ligand (Minimize Energy, Define Torsions) Save as .pdbqt Ligand->PrepL PrepP Prepare Protein (Add Hydrogens, Charges) Save as .pdbqt CleanP->PrepP Grid Define Grid Box (Center on Active Site) PrepP->Grid Vina Run AutoDock Vina (Set Exhaustiveness) PrepL->Vina Grid->Vina Results Analyze Output File (Binding Affinity, RMSD) Vina->Results Visualize Visualize Poses (PyMOL / UCSF Chimera) Results->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Interactions

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Protocols

This section provides a granular, step-by-step methodology. It assumes the user has a Linux or macOS environment (or Windows with WSL) and has installed the required software.

4.1. Required Software and Materials

Software/ResourcePurposeURL for Access
RCSB PDB Database for protein crystal structures.[Link]
PubChem Database for small molecule structures.[Link]
MGLTools Includes AutoDockTools (ADT) for preparing files.[Link]
AutoDock Vina The core docking engine.[Link]
UCSF Chimera Molecular visualization and preparation.
PyMOL High-quality molecular visualization.[Link]

4.2. Protocol 1: Target Protein Preparation (S. aureus DNA Gyrase B)

The quality of the initial protein structure is paramount for a meaningful docking result. This protocol uses the crystal structure of S. aureus DNA gyrase B in complex with an inhibitor (PDB ID: 2XCT) as a starting point.

  • Fetch the Structure:

    • Open UCSF Chimera.[12][13]

    • Navigate to File > Fetch by ID.

    • Enter 2XCT in the PDB field and click Fetch.[14]

  • Clean the PDB File: The crystal structure contains multiple protein chains, water molecules, and a co-crystallized ligand. For this protocol, we will use only chain B and remove all non-essential molecules.

    • First, delete all water molecules: Tools > Structure Editing > Dock Prep. In the new window, under "Delete," check "waters" and click OK. Alternatively, use the command delete solvent.

    • Remove unwanted chains (A, C, D) and the co-crystallized ligand. A simple way is to select Chain B (Select > Chain > B) and then invert the selection (Select > Invert (all models)).

    • With the unwanted components selected, delete them: Actions > Atoms/Bonds > delete.

  • Prepare the Receptor for Docking: This involves adding hydrogen atoms and assigning partial charges, which are critical for calculating interaction energies.

    • Use AutoDockTools (ADT), which is part of the MGLTools package.[10]

    • Open ADT from your terminal by typing adt.

    • In ADT, go to File > Read Molecule and open your cleaned PDB file of chain B.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Add Kollman charges: Edit > Charges > Add Kollman Charges.[9]

    • Save the prepared protein in the required format: File > Save > Write PDBQT. Name it receptor.pdbqt. The PDBQT format includes partial charge ('Q') and AutoDock atom type ('T') information.[15]

4.3. Protocol 2: Ligand Preparation (this compound)

Proper ligand preparation ensures that its stereochemistry, charge distribution, and rotatable bonds are correctly defined.

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem. Its CID is 91763.

    • Download the 3D conformer in SDF format.

  • Convert and Prepare Ligand:

    • Open ADT.

    • Go to Ligand > Input > Open and select your downloaded SDF file.

    • ADT will automatically detect the root, set the torsions (rotatable bonds), and assign Gasteiger charges. A dialog will appear asking to confirm the number of torsions; typically, the default is appropriate.

    • Save the prepared ligand: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

4.4. Protocol 3: Grid Generation and Docking with AutoDock Vina

Unlike older versions of AutoDock, Vina calculates grid maps internally.[15] However, you must still define the search space (the "grid box") where Vina will look for binding poses. The most reliable way to do this is to center the box on the known active site.

  • Define the Search Space:

    • In UCSF Chimera, open both your prepared receptor.pdbqt and the original 2XCT.pdb file.

    • Superimpose the receptor onto chain B of 2XCT to ensure the coordinate systems align.

    • Identify the co-crystallized ligand in 2XCT (residue name AD4). This ligand marks the ATP-binding site.

    • The goal is to create a box that encompasses this entire binding site. A good starting point is a cube of 25 Å x 25 Å x 25 Å.

    • Find the geometric center of the AD4 ligand. You can do this in Chimera or PyMOL by selecting the ligand and calculating its center of mass. For 2XCT, the approximate center coordinates are:

      • center_x = 39.5

      • center_y = 3.0

      • center_z = 39.0

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, specifying the input files and the grid box parameters:

    • Causality: The exhaustiveness parameter controls the thoroughness of the search.[16] A higher value increases the computation time but reduces the chance of missing the optimal binding pose. A value of 8 is a reasonable starting point for a standard docking run.

  • Run the Docking Simulation:

    • Open a terminal in the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command (ensure the path to the vina executable is correct):

[17]

Results Analysis and Visualization

The final and most critical phase is interpreting the docking output to derive meaningful biological insights.

5.1. Interpreting the Output Data

First, examine the log.txt file. AutoDock Vina will provide a table of the top binding poses (usually 9 by default), ranked by their binding affinity.

Mode (Pose)Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.11.9922.876
............
  • Binding Affinity: This is the primary metric for ranking poses. More negative values suggest stronger, more favorable binding. An affinity of -8.5 kcal/mol, as shown in the example, indicates a strong predicted interaction.

  • RMSD: Root-mean-square deviation values compare the atomic positions of the current pose to the best pose (l.b. = lower bound) and the worst pose (u.b. = upper bound) in the cluster. An RMSD of 0.000 for the top mode indicates it is the reference pose. Small RMSD values between the top few poses suggest they are conformationally similar and the result is convergent.

5.2. Protocol 4: Visualization with PyMOL

Visual inspection is essential to validate the docking results and understand the specific molecular interactions driving the binding. [18][19]

  • Load the Structures:

    • Open PyMOL.

    • Load the prepared receptor: File > Open > receptor.pdbqt.

    • Load the docking results: File > Open > all_poses.pdbqt. The different poses will be loaded as separate states of the same object. You can cycle through them using the arrow keys at the bottom right of the viewer.

  • Prepare the View for Analysis:

    • Display the protein as a surface and color it to highlight key features like hydrophobicity or electrostatic potential.

    • Display the ligand (focus on the top-scoring pose, state 1) in a stick representation with distinct colors for carbon, oxygen, and nitrogen atoms. [18] * Zoom in on the active site.

  • Analyze Protein-Ligand Interactions:

    • Use PyMOL's Wizard menu to find interactions. Go to Wizard > Measurement.

    • To identify hydrogen bonds, use the "find polar contacts" feature within the Action menu for a selection containing both the ligand and nearby residues. PyMOL will draw dashed lines between donor and acceptor atoms.

    • Visually inspect for other interactions:

      • Hydrophobic Interactions: Look for proximity between the non-polar parts of the ligand (e.g., the dimethyl-benzene ring) and hydrophobic residues of the protein (e.g., Valine, Leucine, Isoleucine).

      • Pi-stacking: Check if the aromatic ring of the quinoxalinone core is parallel to the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan.

Discussion and Conclusion

The molecular docking simulation of this compound into the ATP-binding site of S. aureus DNA gyrase B provides valuable structural hypotheses for its mechanism of action. A strong predicted binding affinity (e.g., < -8.0 kcal/mol) suggests that the compound can bind favorably within the active site.

Analysis of the top-ranked pose might reveal key interactions, such as hydrogen bonds between the quinoxalinone's carbonyl oxygen or NH group and conserved residues in the ATP-binding pocket. Furthermore, the dimethyl-substituted benzene ring likely engages in hydrophobic interactions, which are crucial for anchoring the ligand in place. These computationally-derived interactions provide a clear, testable model that can guide the next steps in the drug discovery pipeline.

References

  • Muhammed, M. T., & Aki-Yalcin, E. (2022). Molecular Docking: Principles, Advances, and its Applications in Drug Discovery. Letters in Drug Design & Discovery.
  • Ngo, S. T., et al. (2024). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. ACS Omega.
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • Bioinformatics Guru. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). UCSF Chimera Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • Bioinformatics online training & courses. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Biotecnika. (2024, December 5). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications [Video]. YouTube. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Retrieved from [Link]

  • RCSBProteinDataBank. (2021, December 15). Tutorial 1 – Getting Started with UCSF Chimera [Video]. YouTube. Retrieved from [Link]

  • Brown Lab. (2019, July 2). Molecular Visualization Using PyMOL: 1 Introduction/User Interface [Video]. YouTube. Retrieved from [Link]

  • Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved from [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2023). Basics, types and applications of molecular docking: A review. GSC Biological and Pharmaceutical Sciences, 23(1), 133-141.
  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]

  • Bioinformatic And Pacer. (2020, June 13). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). A Review On Molecular Docking And Its Application. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Mohamed, T. A., et al. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433.
  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. PubMed. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1274, 134551.
  • Forfar, I. O., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Al-Tel, T. H. (2010). An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 6,7-Dimethylquinoxalin-2(1H)-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoxalinone Scaffold

6,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. Its fused bicyclic structure, composed of a benzene ring and a pyrazine ring, provides a rigid and tunable scaffold for the development of novel compounds. This quinoxalinone core is not merely a passive framework; its electron-rich aromatic system and reactive sites make it an active participant in a wide range of chemical transformations.

This guide provides an in-depth exploration of this compound as a chemical intermediate. We will move beyond simple reaction schemes to elucidate the underlying principles, offer field-proven protocols, and present data that underscores its utility for researchers, medicinal chemists, and drug development professionals. The applications detailed herein focus on its role in the synthesis of bioactive molecules, particularly in the realms of antimicrobial and anticancer agent development, as well as its broader utility in constructing complex molecular architectures through C-H functionalization.

Compound Property Value
CAS Number 28082-82-8[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.2 g/mol [1]
Appearance Typically an off-white to yellow powder
Storage 2-8°C, sealed, dry[1]

Application I: A Scaffold for Novel Antimicrobial Agents Targeting DNA Gyrase

The quinoxalinone moiety is a privileged scaffold in the design of new antimicrobial agents. Its derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. A key mechanism of action for many quinoxalinone-based compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] By targeting this enzyme, which is absent in humans, these compounds can achieve selective toxicity against bacteria.

This compound serves as an excellent starting point for creating libraries of potential DNA gyrase inhibitors. The C3 position of the quinoxalinone ring is particularly amenable to functionalization, allowing for the introduction of various side chains that can interact with the enzyme's active site.

Workflow for Developing Quinoxalinone-Based Antimicrobial Candidates

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Optimization A Starting Material: This compound B C3-Position Functionalization (e.g., Alkylation, Arylation) A->B Introduce diverse side chains C Library of Novel Quinoxalinone Derivatives B->C D In Vitro Antimicrobial Assay (MIC/MBC Determination) C->D Biological Screening E DNA Gyrase Inhibition Assay D->E Test active compounds on target enzyme F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H In Silico Modeling (Molecular Docking) G->H Rational Design H->B Iterative Synthesis

Caption: A typical workflow for discovering antimicrobial leads using the this compound scaffold.

Protocol 1: Synthesis of 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one

This protocol describes the alkylation of the C3 position, a common strategy for derivatization. The resulting compound, a 3-substituted quinoxalinone, has shown significant antimicrobial potential.[2][3]

Rationale: The reaction proceeds via the activation of the C3-H bond of the quinoxalinone ring. The choice of an appropriate base and solvent system is crucial for efficient deprotonation and subsequent nucleophilic attack on the electrophilic alkylating agent.

Materials:

  • This compound

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the corresponding anion.

  • Add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.1 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then dried under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

Expected Outcome: The synthesis yields 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. This derivative has demonstrated significant antibacterial and antifungal activities, with MIC values in the range of 1.98-15.6 mg/mL against various strains.[2][3]

Application II: Intermediate for Anticancer Drug Discovery

The quinoxalinone scaffold is also prominent in the development of anticancer agents. Derivatives have been synthesized that show inhibitory activity against key cancer-related enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are implicated in the progression of cancers such as colorectal cancer.[4]

This compound can be converted into a 3-hydrazinyl intermediate, which is a versatile precursor for synthesizing a wide array of hydrazone derivatives. These hydrazones can be screened for their cytotoxic and enzyme-inhibiting properties.

Protocol 2: Synthesis of 3-Hydrazinyl-6,7-dimethylquinoxalin-2(1H)-one Intermediate

Rationale: The conversion of a quinoxalinone to its 3-hydrazinyl derivative typically involves an initial activation step (e.g., halogenation) followed by nucleophilic substitution with hydrazine hydrate. For some quinoxalinone systems, direct reaction with hydrazine hydrate under reflux can yield the desired product. This protocol is adapted from methodologies for similar quinoxalinone cores.

Materials:

  • 3-Chloro-6,7-dimethylquinoxalin-2(1H)-one (requires prior synthesis from this compound)

  • Hydrazine hydrate (80% solution)

  • Ethanol (EtOH)

Procedure:

  • Suspend 3-Chloro-6,7-dimethylquinoxalin-2(1H)-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and then diethyl ether to remove impurities.

  • Dry the product under vacuum to yield 3-hydrazinyl-6,7-dimethylquinoxalin-2(1H)-one.

Protocol 3: Synthesis of Aldimine (Schiff Base) Derivatives for Anticancer Screening

Rationale: The highly reactive hydrazinyl intermediate readily condenses with various aldehydes to form stable aldimine (Schiff base) derivatives. This allows for the rapid generation of a diverse library of compounds for biological screening. The aromatic aldehydes introduce different electronic and steric properties, which can be correlated with anticancer activity.[4]

Materials:

  • 3-Hydrazinyl-6,7-dimethylquinoxalin-2(1H)-one

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 2-hydroxybenzaldehyde)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

Procedure:

  • Dissolve 3-Hydrazinyl-6,7-dimethylquinoxalin-2(1H)-one (1.0 eq) in ethanol.

  • Add the substituted aromatic aldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Data Summary: Biological Activity of Quinoxalinone Derivatives

Derivative Type Target Biological Activity Reference
C3-Alkylated QuinoxalinonesDNA GyraseAntibacterial & Antifungal (MIC: 1.98-15.6 mg/mL)[2][3]
Hydrazone DerivativesS. aureus DNA GyrasePotent antibacterial activity (IC₅₀: 10.93–26.18 µM)
Aldimine DerivativesCOX-2 / LDHAModerate to high enzyme inhibition; potential anticancer[4]

Application III: C-H Functionalization for Advanced Synthesis

Beyond specific bioactive applications, this compound is an excellent substrate for modern C-H functionalization reactions.[5][6] These methods allow for the direct formation of C-C, C-N, C-O, and C-S bonds at the C3 position without the need for pre-functionalization (e.g., halogenation), offering a more atom-economical and efficient synthetic route.[7]

Reaction Schematic: C3-H Functionalization Pathways

G cluster_0 C3-H Functionalization Reactions A 6,7-Dimethyl- quinoxalin-2(1H)-one B Alkylation (e.g., with Alkenes, Alcohols) A->B Photoredox or Metal Catalysis C Arylation (e.g., with Arylhydrazines) A->C Photoredox Catalysis D Trifluoroalkylation A->D Radical Initiators E Thioalkylation A->E Visible Light Photosensitization

Caption: Diverse C-H functionalization pathways available for the quinoxalinone core.

Protocol 4: General Protocol for Photoredox-Catalyzed C3-Arylation

Rationale: This protocol utilizes visible light and a photoredox catalyst to generate an aryl radical from a stable precursor, such as a diaryliodonium salt or arylhydrazine.[8] The quinoxalinone, in its excited state, can participate in the catalytic cycle, leading to the formation of a C-C bond at the C3 position under mild conditions.

Materials:

  • This compound

  • Aryl source (e.g., Diphenyliodonium triflate or 4-methoxyphenylhydrazine)

  • Photoredox catalyst (e.g., Eosin Y or a suitable iridium/ruthenium complex)

  • Solvent (e.g., Acetonitrile or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl source (1.5 eq), and the photoredox catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature under irradiation from a blue LED light source.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3-aryl-6,7-dimethylquinoxalin-2(1H)-one product.

Causality and Trustworthiness: This method is highly reliable due to its mild conditions, which tolerate a wide range of functional groups. The mechanism involves single-electron transfer (SET) processes initiated by the photo-excited catalyst, avoiding harsh reagents and high temperatures.[8] The use of an inert atmosphere is critical to prevent quenching of the excited states or radical intermediates by oxygen.

References

  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433. [Link][2]

  • ResearchGate. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme | Request PDF. [Link][3]

  • MDPI. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(23), 8233. [Link][5]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link][1]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6608. [Link][4]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1275, 134676. [Link]

  • Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved January 21, 2026, from [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved January 21, 2026, from [Link][8]

  • Chen, Z.-Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(34), 24863-24867. [Link][10]

  • ResearchGate. (2018). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives | Request PDF. [Link][7]

  • National Institutes of Health. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [Link][6]

Sources

Protocol for the Recrystallization and Purification of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Senior Application Scientist, Dr. Eva Rostova

Abstract

This application note provides a comprehensive, field-validated protocol for the purification of 6,7-Dimethylquinoxalin-2(1H)-one via recrystallization. Quinoxalinone derivatives are a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Achieving high purity is paramount for accurate downstream analysis and the development of effective pharmaceuticals. This guide moves beyond a simple list of steps, delving into the causal reasoning behind solvent selection, procedural execution, and troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible purification workflow.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2][3] The core principle is that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but will have low solubility for it at cooler temperatures.[2]

The process consists of two primary kinetic events:

  • Nucleation: The initial formation of small crystal "seeds" from a supersaturated solution.[1]

  • Crystal Growth: The orderly deposition of solute molecules onto the existing nuclei, forming a crystal lattice.[1]

Impurities are ideally removed because they are either insoluble in the hot solvent (and can be filtered out) or they remain soluble in the cold solvent after the desired compound has crystallized, and are thus removed with the filtrate (mother liquor). Slow, controlled cooling is essential as it favors the growth of larger, purer crystals by allowing the correct molecules to selectively incorporate into the lattice.

Mandatory Safety Protocol

Prior to initiating any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is required.

Hazard Profile: this compound is classified as toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and use proper removal techniques.[4] A lab coat is mandatory.

  • Respiratory Protection: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[4][5]

Handling and Disposal:

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[4]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[4][5]

Solvent Selection: The Key to Purity

The choice of solvent is the most critical parameter for successful recrystallization. While no specific solvent is definitively documented for this exact compound in the provided literature, general guidelines for quinoxalinone derivatives and related heterocyclic compounds point towards polar protic solvents or solvent mixtures.[6][7] Ethanol, in particular, is frequently mentioned for purifying similar products.[7]

A systematic screening process is the most rigorous method for identifying the optimal solvent system.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid is just covered. Observe solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor room-temperature solubility in a sand or water bath. Continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Solvent CandidateBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol 78Polar ProticOften effective for quinoxalinones; good solubility differential expected.[6][7]
Methanol 65Polar ProticSimilar to ethanol but lower boiling point; may be too effective a solvent.[6]
Water 100Polar ProticLikely a poor solvent alone but excellent as an anti-solvent with ethanol.
Ethyl Acetate 77Polar AproticA common recrystallization solvent; may be used in a pair with hexane.[6][8]
Isopropanol 82Polar ProticLess polar than ethanol; may offer a better solubility gradient.

Table 1: Candidate Solvents for Recrystallization Screening. This table summarizes potential solvents for purifying this compound, based on general principles for heterocyclic compounds.

Master Recrystallization Workflow

This protocol assumes Ethanol has been selected as the optimal solvent. If a solvent pair (e.g., Ethanol/Water) is chosen, refer to the two-solvent method described in the Troubleshooting section.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve Step 1 HotFilter Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool Slow Cooling & Crystallization Dissolve->Cool Step 2 HotFilter->Cool Step 2 IceBath Ice-Water Bath Cool->IceBath Step 3 VacFilter Vacuum Filtration IceBath->VacFilter Step 4 Wash Wash with Cold Ethanol VacFilter->Wash Step 5 Dry Dry Crystals Wash->Dry Step 6 Pure Pure Crystalline Product Dry->Pure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Organic Synthesis Division

Welcome to the technical support center for the synthesis of 6,7-Dimethylquinoxalin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a key intermediate in medicinal chemistry, forming the core structure of various biologically active compounds, including those with antimicrobial and DNA gyrase inhibitory properties.[1][2] The most prevalent and classical method for its synthesis is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and an α-keto acid or its ester.[3][4][5] While straightforward in principle, this reaction can be plagued by issues such as low yields, side-product formation, and purification difficulties.[4][6] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a common problem that can originate from several factors.[4][6] A systematic investigation of your reaction parameters is the most effective approach.

1. Suboptimal Reaction Conditions:

  • Causality: The condensation reaction to form the quinoxalinone ring is sensitive to temperature and reaction time. Traditional methods often require high temperatures and long reaction times, which can lead to the degradation of starting materials or the final product.[4][6]

  • Solution:

    • Temperature Optimization: While some protocols require reflux, many modern syntheses can be performed at room temperature, which helps to minimize side reactions.[3][7] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and product stability.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[4][5]

    • Atmosphere Control: Some reactions may be sensitive to atmospheric oxygen, which can oxidize the diamine starting material.[4] If you suspect oxidative degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[7]

2. Ineffective Catalysis:

  • Causality: While the reaction can proceed without a catalyst, its rate is often slow, leading to incomplete conversion.[8] Catalysts accelerate the crucial cyclization and dehydration steps.

  • Solution: A wide array of catalysts can be employed. The choice depends on the specific α-dicarbonyl compound used and the desired reaction conditions.

    • Acid Catalysts: Simple acids like acetic acid are commonly used.[4] Stronger acids or solid-supported acid catalysts such as HClO₄·SiO₂ can also be highly effective.[3]

    • Metal Catalysts: Lewis acids like cerium(IV) ammonium nitrate (CAN), copper salts, and nickel-based systems have proven to be highly efficient, often under milder conditions.[4][9]

    • Green Catalysts: For environmentally friendly options, consider recyclable heterogeneous catalysts like alumina-supported heteropolyoxometalates or bentonite clay, which can provide excellent yields at room temperature.[8][10]

3. Poor Solvent Choice:

  • Causality: The solvent plays a critical role by affecting reactant solubility, reaction rate, and even the reaction pathway.[10]

  • Solution: Ethanol is a common and effective "green" solvent for this condensation.[3] However, solvents like DMF and 1,4-dioxane have also been reported to give high yields.[3] It is highly recommended to perform small-scale solvent screening to identify the optimal medium for your specific substrates.

4. Impure Starting Materials:

  • Causality: The purity of the starting materials, particularly the 4,5-dimethyl-1,2-phenylenediamine, is paramount. Impurities can participate in competing side reactions, generating byproducts that complicate purification and reduce the overall yield.[4][10]

  • Solution:

    • Always use high-purity 4,5-dimethyl-1,2-phenylenediamine (≥98%).

    • If the diamine has been stored for a long time, it may have oxidized (indicated by a change in color from off-white/light brown to dark brown/purple). Consider recrystallizing it before use.

    • Ensure the α-keto acid or ester is also of high purity.

Q2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products?

A2: The formation of multiple products is typically due to side reactions or the presence of unreacted starting materials.

  • Potential Side Products:

    • Self-condensation of the α-keto acid: This can occur, especially at elevated temperatures.

    • Oxidation of 4,5-dimethyl-1,2-phenylenediamine: This is a common issue, leading to colored impurities.

    • Formation of regioisomers (if using an unsymmetrical dicarbonyl compound): While less common for producing the target molecule (which typically uses a symmetrical or simple α-keto acid), it's a consideration in broader quinoxaline synthesis.

    • Incomplete cyclization: The intermediate imine may be stable under certain conditions and appear as a separate spot.

  • Minimization Strategies:

    • Control Temperature: Running the reaction at the lowest effective temperature can prevent the formation of thermally induced byproducts.

    • Use an Inert Atmosphere: As mentioned, performing the reaction under N₂ or Ar can prevent the oxidation of the sensitive diamine starting material.[7]

    • Stoichiometry: Ensure precise 1:1 stoichiometry between the diamine and the dicarbonyl compound. An excess of either reactant will remain post-reaction.

    • Purification: If side products are unavoidable, purification via column chromatography on silica gel is typically effective. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can also be used to isolate the desired product.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine and an α-keto acid (e.g., glyoxylic acid) proceeds via a condensation-cyclization mechanism. The process involves the initial formation of an imine between one of the amino groups and the ketone carbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring.

G reactant1 4,5-Dimethyl-1,2- phenylenediamine intermediate Intermediate (Imine/Enamine) reactant1->intermediate Condensation reactant2 α-Keto Acid (e.g., Glyoxylic Acid) reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: General reaction pathway for quinoxalinone synthesis.

Q2: How should I choose my starting materials for this specific synthesis?

A2: The synthesis requires two key starting materials:

  • 4,5-Dimethyl-1,2-phenylenediamine: This provides the benzene ring and the two nitrogen atoms for the pyrazine ring. It is commercially available from suppliers like Sigma-Aldrich and TCI America.[12] Its purity should be at least 98%.

  • An α-Keto Acid or Ester: To obtain the quinoxalin-2(1H)-one structure, the dicarbonyl compound must be an α-keto acid or its ester. For the parent this compound, glyoxylic acid is the appropriate reagent. If a substituent is desired at the 3-position, a different α-keto acid (like pyruvic acid for a 3-methyl group) would be used.

Q3: What analytical methods are best for characterizing the final product?

A3: A combination of spectroscopic methods is recommended for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure, showing the characteristic aromatic and methyl protons, as well as the NH proton of the lactam ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretching of the quinoxalinone ring.

Data Summary & Protocols

To assist in your experimental design, the following table summarizes various conditions reported for quinoxaline synthesis, highlighting the impact of different catalysts and solvents.

Table 1: Comparison of Selected Reaction Conditions for Quinoxaline Synthesis
EntryDiamine ReactantDicarbonyl ReactantCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
1o-PhenylenediamineBenzilNoneToluene252 h0[8]
2o-PhenylenediamineBenzilAlCuMoVP (supported)Toluene252 h98[8]
3o-PhenylenediamineBenzilCerium (IV) ammonium nitrateWaterRoom Temp10 min98
4o-PhenylenediamineBenzilHClO₄·SiO₂DichloromethaneRoom Temp1.5 h95
5o-Phenylenediamineα-DicarbonylsMicrowave IrradiationEthanol-ShortHigh[5]
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods. Researchers should adapt it based on their specific equipment and safety protocols.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (1.0 mmol, 136.19 mg)[13]

  • Glyoxylic acid monohydrate (1.0 mmol, 92.06 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (0.5 mL, catalyst)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.0 mmol).

  • Add ethanol (10 mL) to dissolve the diamine. Gentle warming may be required.

  • In a separate beaker, dissolve glyoxylic acid monohydrate (1.0 mmol) in a minimal amount of ethanol and add it dropwise to the diamine solution.

  • Add glacial acetic acid (0.5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Alternatively, the mixture can be heated to reflux to increase the reaction rate.[3]

  • Upon completion (disappearance of the starting diamine spot on TLC), allow the mixture to cool to room temperature.

  • A solid precipitate of the product may form. If not, reduce the solvent volume under reduced pressure.

  • Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold water, followed by cold ethanol, to remove residual acid and unreacted starting materials.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Diamine in Ethanol B 2. Add Glyoxylic Acid Solution A->B C 3. Add Acetic Acid (Catalyst) B->C D 4. Stir at RT or Reflux C->D E 5. Monitor by TLC D->E F 6. Cool to RT E->F Reaction Complete G 7. Filter Crude Product F->G H 8. Wash with Cold Water & Ethanol G->H I 9. Recrystallize for Higher Purity H->I

Caption: Step-by-step experimental workflow for synthesis.

References

  • Benchchem. Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
  • Benchchem. optimizing reaction conditions for quinoxalinone synthesis.
  • ResearchGate. Optimization of quinoxalin‐2(1H)‐ones with hydrazinecarboxamidesa.
  • PubMed. Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme.
  • [No Title Available]
  • Benchchem. Troubleshooting common problems in quinoxaline synthesis reactions.
  • ResearchGate. Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme | Request PDF.
  • RSC Publishing. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances.
  • Organic Chemistry Portal. Quinoxaline synthesis.
  • [No Title Available]
  • [No Title Available]
  • ResearchGate. ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores.
  • Johns Hopkins University. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
  • Benchchem. Troubleshooting low yield in quinoxaline synthesis from diamines.
  • Organic Chemistry Portal. Synthesis of quinoxalinones.
  • NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • [No Title Available]
  • ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
  • Benchchem. Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.
  • ResearchGate. Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives | Request PDF.
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • SID. SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI.
  • [No Title Available]
  • MDPI. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.
  • PubChem. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635.
  • Sigma-Aldrich. 4,5-Dimethyl-1,2-phenylenediamine 98 3171-45-7.
  • PubMed. carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists.
  • Fisher Scientific. 4,5-Dimethyl-1,2-phenylenediamine 98.0+%, TCI America™.
  • Tokyo Chemical Industry Co., Ltd.(APAC). 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7.
  • NEB. HiScribe® T7 High Yield RNA Synthesis Kit.
  • NEB. HiScribe® T7 Quick High Yield RNA Synthesis Kit.

Sources

Technical Support Center: Purification of Crude 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6,7-Dimethylquinoxalin-2(1H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of this crude compound. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoxalinone core. Its structure, with a molecular weight of 174.2 g/mol , comprises a bicyclic system containing a pyrazine ring fused to a benzene ring, with a lactam (cyclic amide) functionality and two methyl groups.[1] This combination of a polar lactam group and a non-polar dimethyl-substituted aromatic ring gives the molecule a nuanced solubility profile, which is central to many of the purification challenges.

The purity of this compound is critical for its use as a pharmaceutical intermediate and in the development of bioactive molecules, including those with antimicrobial properties.[2][3] Impurities can arise from unreacted starting materials (e.g., 4,5-dimethyl-1,2-phenylenediamine and an alpha-keto acid derivative), side-products from incomplete cyclization, or subsequent degradation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification methods for crude this compound?

A1: The two most widely applicable and effective primary purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[6][7]

  • Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.[8][9]

  • Silica Gel Chromatography is used to separate the desired product from impurities with different polarities.

The choice between them often depends on the scale of the reaction and the nature of the impurities. Often, a combination of both is required for achieving high purity.

Q2: My crude product is a dark, tar-like substance. Can I still purify it?

A2: Yes, this is a common issue. Dark, resinous materials are often due to polymeric side products or highly conjugated, colored impurities. A multi-step approach is recommended. First, attempt to precipitate the desired compound by triturating the crude material with a non-polar solvent like hexane or diethyl ether to wash away highly soluble, non-polar impurities. The resulting solid can then be subjected to further purification. If the color persists, treatment with activated charcoal during recrystallization can be effective at adsorbing colored impurities.[10]

Q3: What is a reasonable expected yield after purification?

A3: The yield is highly dependent on the success of the initial synthesis and the number of purification steps required. A single recrystallization step may result in a recovery of 70-90%, but each subsequent purification step will inevitably lead to some loss of the desired compound.[9] It is crucial to balance the desire for high purity with the need for a practical overall yield.

Q4: How do I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.[12]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[13]

Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides to address specific purification challenges.

Challenge 1: Persistent Colored Impurities in the Final Product

Q: I've recrystallized my this compound several times, but it remains yellow or brownish. What's causing this and how can I get a colorless product?

A: The persistence of color indicates the presence of highly conjugated impurities that are structurally similar to your product and thus have similar solubility.

Root Cause Analysis:

  • Oxidation: The quinoxalinone ring system or impurities can be susceptible to air oxidation, especially at elevated temperatures during synthesis or workup, leading to colored byproducts.

  • Polymeric Impurities: Side reactions during synthesis can form polymeric materials that are difficult to remove.

  • Trapped Impurities: Colored impurities can become trapped within the crystal lattice of your product during crystallization.[10]

Troubleshooting Protocol:

  • Decolorizing with Activated Charcoal: This is the most common and effective method for removing colored impurities.[10]

    • Step 1: Dissolve the impure compound in a suitable hot solvent (see Table 1) to create a saturated solution.

    • Step 2: Cool the solution slightly to prevent violent boiling when adding the charcoal.

    • Step 3: Add a small amount of activated charcoal (typically 1-2% of the solute's weight).

    • Step 4: Gently heat the mixture back to boiling for 5-10 minutes.

    • Step 5: Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the funnel.[10]

    • Step 6: Allow the hot, colorless filtrate to cool slowly to form pure crystals.[14]

  • Solvent System Optimization: Experiment with different recrystallization solvents. An ideal solvent will dissolve the product well when hot but poorly when cold, while the colored impurity remains in the cold solvent.[13]

  • Chromatographic Approach: If recrystallization fails, silica gel chromatography with a carefully selected eluent system can separate the colored impurities. A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often effective.

Challenge 2: Product "Oils Out" During Recrystallization

Q: When I cool my recrystallization solution, the product separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil often traps impurities. [10]

Root Cause Analysis:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration before saturation is reached upon cooling.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, making it more prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower process of crystal nucleation and growth.[14]

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more solvent to lower the saturation point and then allow it to cool slowly again.[10]

  • Change the Solvent System:

    • Use a lower-boiling point solvent.

    • Employ a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to get a clear solution and then cool slowly.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.

Challenge 3: Co-eluting Impurities in Silica Gel Chromatography

Q: I'm running a silica gel column, but a persistent impurity has a very similar Rf value to my product, leading to poor separation. How can I resolve this?

A: Co-elution of impurities with similar polarity is a common challenge. Optimizing the chromatographic conditions or switching to a different separation technique is necessary.

Root Cause Analysis:

  • Structurally Similar Impurities: The impurity may have a very similar chemical structure and functional groups to this compound.

  • Inadequate Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the two compounds.

  • Overloaded Column: Applying too much crude material to the column can cause band broadening and poor separation.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Systematically test different ratios of your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to find the optimal polarity for separation.

    • Change Solvent Selectivity: Replace one of the solvents in your mobile phase with another of similar polarity but different chemical nature (e.g., substitute ethyl acetate with acetone). This can alter the interactions with the stationary phase and improve resolution.

  • Switch to a Different Chromatographic Technique:

    • Reverse-Phase HPLC: This is a powerful alternative for separating compounds with similar polarities. Separation is based on hydrophobicity rather than polarity.[6] A C18 column with a mobile phase like acetonitrile/water or methanol/water is a good starting point.[11]

    • Preparative HPLC: If the impurity is present in a small amount, preparative HPLC can provide very high resolution and yield a highly pure product.[6][15]

Data Presentation

Table 1: Recommended Solvents for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization.[13] The following table provides a starting point for solvent screening.

Solvent ClassSolvent ExamplesBoiling Point (°C)Polarity IndexComments
Polar Protic Ethanol78.55.2A good starting point. Often provides good solubility at reflux and poor solubility at room temperature for quinoxalinones.[13]
Methanol64.76.6Higher polarity than ethanol; may be too good a solvent at room temperature, leading to lower recovery.
Polar Aprotic Ethyl Acetate77.14.4A versatile solvent. Often used in combination with a non-polar solvent like hexane for better crystal formation.
Acetone56.25.1Lower boiling point can be advantageous. Good for dissolving a wide range of organic compounds.[16]
Acetonitrile81.66.2High polarity; may be a good solvent for dissolving the crude material before adding an anti-solvent.[16]
Solvent Pairs Ethanol / WaterVariableVariableDissolve in hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethyl Acetate / HexaneVariableVariableA common pair for compounds of intermediate polarity.
Dichloromethane / PentaneVariableVariableUseful for less polar compounds or when trying to avoid protic solvents.[6]

Data sourced from various chemical property databases and literature on quinoxalinone purification.[13][16][17][18]

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Workflow

This protocol outlines the standard steps for purifying this compound via recrystallization.[8][9][14]

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add activated charcoal, and boil for a few minutes.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.

Diagram 1: General Purification Workflow

G cluster_0 Purification Strategy Crude Crude 6,7-Dimethyl- quinoxalin-2(1H)-one Recrystallization Attempt Recrystallization (e.g., Ethanol) Crude->Recrystallization TLC_Check1 Assess Purity (TLC/HPLC) Recrystallization->TLC_Check1 Pure_Product Pure Product TLC_Check1->Pure_Product Purity > 98% Column Silica Gel Column Chromatography TLC_Check1->Column Impure TLC_Check2 Assess Purity (TLC/HPLC) Column->TLC_Check2 TLC_Check2->Pure_Product Purity > 98% Prep_HPLC Preparative HPLC TLC_Check2->Prep_HPLC Co-eluting Impurities Prep_HPLC->Pure_Product

Caption: A decision-making workflow for purifying crude this compound.

Diagram 2: Troubleshooting "Oiling Out" During Recrystallization

G cluster_1 Troubleshooting Crystallization Start Product 'Oils Out' During Cooling Step1 Re-heat to Dissolve Oil Start->Step1 Step2 Add More Solvent (10-20% volume increase) Step1->Step2 Step3 Cool Slowly Step2->Step3 Check1 Crystals Form? Step3->Check1 Success Success: Collect Crystals Check1->Success Yes Step4 Change Solvent System: - Lower boiling point solvent - Two-solvent system Check1->Step4 No Step5 Induce Crystallization: - Add seed crystal - Scratch flask Step4->Step5 Step5->Success

Caption: A logical guide for resolving issues when a product oils out.

References

  • Technical Support Center: Purification of Quinoxalinone Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsrknwBc78KCGswxg4IJdBwBwAqLSOPbJ3ELuXSVnObNDly1-E4z-7R_2K8YQPgdKicOMdYqtQKwvyoGpj7M8OwSHUClp6HnxdMKocCT_IgATwLRFKyU6Jc-5rswtWtMkL7WyZxwRgGH8qMtn8ncI56W72DWqe2PxR5WPFfjGTjZAZgj9O5NXjqXg79dv9e2CSNXBF9RpfjSwYup_dt7g=]
  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433. [URL: https://pubmed.ncbi.nlm.nih.gov/36842318/]
  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG1F7NlRyJAAkOSBE-t5VW4H677lAzgF5rVQPlSFvw8EkyXp3VdfEN3kOCRH8mi0ZRuAFLhdxVBSY5apxzIz19_O0mfe6KbX0oKZa_ALwP_kwZcHoN9m2_ceNaitz0cd9Io5duaoEN6xYb1-OBinbWhZytxzR67kAopf2pJxKDTW1IG_Au_BXmTaANaMJ08p6D4lwRjzAo7tPPdXEv2nrJWUYZPzubuCzuAZAyHRSRL2AvUVg0AmRfu2UG_GB4LF3ztAhsBcrgr0oT]
  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100400X]
  • ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. [URL: https://www.researchgate.net/publication/230198124_ChemInform_Abstract_Preparation_of_3-Substituted_67-Dimethoxyquinoxalin-21H-ones_and_Studies_of_Their_Potential_as_Fluoroionophores]
  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. [URL: https://www.lcgc-international.com/view/simple-purification-and-ultrahigh-pressure-liquid-chromatography-tandem-mass-spectrometry-determination-of-five-quinoxaline-1-4-dioxides-and-their-metabolites-in-swine-liver]
  • Recrystallization. University of California, Los Angeles. [URL: https://www.chem.ucla.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. [URL: https://catalyst.library.jhu.edu/discovery/fulldisplay?docid=cdi_proquest_miscellaneous_2623348613&context=PC&vid=01JHU_INST:JHU&lang=en&search_scope=MyInst_and_CI&adaptor=Primo%20Central&tab=Everything&query=any,contains,Design,%20synthesis%20of%20new%20novel%20quinoxalin-2(1H)
  • Tsuruoka, A., et al. (1995). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 665(2), 358-362. [URL: https://pubmed.ncbi.nlm.nih.gov/7795325/]
  • 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/126462]
  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. [URL: https://dx.doi.org/10.1016/j.arabjc.2021.103497]
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7222]
  • Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. ResearchGate. [URL: https://www.researchgate.
  • Recrystallization. Chemistry LibreTexts. [URL: https://chem.libretexts.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • Lab Procedure: Recrystallization. ChemTalk. [URL: https://chemistrytalk.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Solvent_Properties/2.01%3A_Common_Solvents_Used_in_Organic_Chemistry%3A_Table_of_Properties]
  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/177092-6-7-dimethylquinoxalin-2-1h-one]
  • Sakata, G., Makino, K., & Morimoto, K. (1985). THE FACILE ONE POT SYNTHESIS OF 6-SUBSTITUTED 2(1H)-QUINOXALINONES. Heterocycles, 23(1), 143-151. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/01473/23/1]
  • 6,7-Dimethyl-2(1H)-quinoxalinone. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_28082-82-8.htm]
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2025/1/m2001]
  • 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydroquinoxalin-2_3-dione_-1-ribityl-6_7-dimethyl-]
  • Formation of quinoxalinol/ quinoxaline derivatives. ResearchGate. [URL: https://www.researchgate.
  • Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED0OL56yFZCpBpEDawYWy_TCnmtytuOkidIT-saHkDnvop5NwHsMSiqooM_b3tmpYpV1BBFxvZstgKIlbv1bysvT15aFQfWt6oVPqao4d_uIee9HQdUcmlL_ehXJA7zsZBATE0dcSe-turgv6Szbs9sdTZx9Avtuf5KTo0bozdYEoP8VTAJnyeA1YsUtgAzK8ZN-0AG4FoKjUVOYTEY6H_bWHxQf5MFtfd-_Mnoe9N6yYi]
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730598/]
  • 2(1H)-Quinoxalinone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14526]
  • (PDF) Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes. ResearchGate. [URL: https://www.researchgate.net/publication/287317377_Azulene_Derivatives_Soluble_In_Polar_Solvents_1-Azulen-1-yl-2-Thien-2-_or_3-yl-Ethenes]
  • (PDF) Solubility of Flavonoids in Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/239543163_Solubility_of_Flavonoids_in_Organic_Solvents]
  • 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15623]

Sources

6,7-Dimethylquinoxalin-2(1H)-one solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,7-Dimethylquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights and practical guidance on the solubility of this compound in common organic solvents. Given the limited availability of comprehensive public solubility data for this specific molecule, this resource focuses on predictive guidance based on chemical principles and provides robust experimental protocols for you to determine its solubility in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O.[1][2] Its structure consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with two methyl groups at positions 6 and 7, and a carbonyl group at position 2 of the pyrazine ring, forming a lactam.

Key structural features that influence its solubility include:

  • Aromatic System: The dimethyl-substituted benzene ring is largely nonpolar.

  • Lactam Group: The cyclic amide (lactam) in the pyrazine ring is polar and contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

  • Molecular Weight: Approximately 174.2 g/mol .[1][2]

These features suggest a nuanced solubility profile, with potential for dissolution in a range of solvents depending on the balance of polar and nonpolar interactions.

Q2: Is there a general rule of thumb for predicting the solubility of this compound?

Yes, the principle of "like dissolves like" is a useful starting point.[3][4] This means that solutes tend to dissolve in solvents with similar polarity. For this compound, this translates to:

  • Polar Solvents: The presence of the polar lactam group suggests that it will likely have some solubility in polar solvents. Polar aprotic solvents that can accept hydrogen bonds may be particularly effective.

  • Nonpolar Solvents: The nonpolar dimethylated benzene ring suggests some affinity for nonpolar solvents.

However, the presence of both polar and nonpolar regions means that it is unlikely to be extremely soluble in either very polar or very nonpolar solvents. The interplay between the crystal lattice energy of the solid and its interactions with the solvent will ultimately determine the solubility.[5]

Q3: How do quinoxaline derivatives, in general, behave in terms of solubility?

Quinoxaline and its derivatives exhibit a wide range of solubilities that are highly dependent on the nature and position of their substituents.[5] The parent quinoxaline is a low-melting solid that is soluble in water.[6][7] However, the addition of functional groups can dramatically alter this. For instance, nonpolar substituents tend to decrease aqueous solubility and increase solubility in organic solvents, while polar groups like hydroxyls can increase water solubility.[8] The planarity of the aromatic system can lead to strong crystal packing, which often results in lower solubility that must be overcome by strong solvent-solute interactions.[5]

Predictive Solubility Profile

While experimental data is the gold standard, we can make some educated predictions about the solubility of this compound in various classes of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe lactam group can hydrogen bond with the hydroxyl group of the solvent. However, the nonpolar backbone may limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are polar and can act as hydrogen bond acceptors for the N-H of the lactam. They are often good solvents for compounds with mixed polarity.
Nonpolar Hexane, TolueneLowThe polar lactam group will significantly limit solubility in highly nonpolar solvents. Toluene may be slightly better than hexane due to pi-pi stacking interactions with the aromatic ring.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have an intermediate polarity and can often dissolve compounds with both polar and nonpolar features.
Ethers Diethyl Ether, THFLow to ModerateThese solvents are less polar than alcohols and may have limited ability to disrupt the crystal lattice of the solid.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.
  • Causality: The intermolecular forces in the solid state (crystal lattice energy) are stronger than the forces of interaction between the compound and the solvent.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the mixture can increase the kinetic energy of the solvent molecules and help to break down the crystal lattice. Always be mindful of the compound's stability at higher temperatures.

    • Increase Agitation: Ensure the mixture is being stirred or agitated vigorously to maximize the surface area of the solid in contact with the solvent.

    • Try a Different Solvent: If a nonpolar solvent isn't working, try a polar aprotic solvent like DMSO or DMF. If a polar protic solvent is failing, consider a chlorinated solvent.

    • Use a Solvent Mixture: Sometimes a mixture of two miscible solvents (e.g., a small amount of a polar solvent in a less polar one) can provide the right balance of interactions to dissolve the compound.

Issue: The compound precipitates out of solution after cooling.
  • Causality: The solubility of the compound is temperature-dependent, and the solution was likely saturated or supersaturated at a higher temperature.

  • Troubleshooting Steps:

    • Re-heat the Solution: If the experiment requires the compound to be in solution, you may need to maintain a higher temperature.

    • Use a Larger Volume of Solvent: This will create a more dilute solution that may remain stable at lower temperatures.

    • Choose a Better Solvent: The ideal solvent will keep the compound dissolved at the desired working temperature range. This may require screening several solvents.

Experimental Protocol for Solubility Determination

This protocol provides a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:
  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, hexane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining. b. Add a known volume of the chosen solvent (e.g., 1 mL). c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.[4]

  • Phase Separation: a. After 24 hours, visually confirm that excess solid is still present. b. Allow the vial to stand undisturbed at the set temperature for a short period to let the solid settle. c. Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis: a. Carefully take an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. c. Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

  • Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Analyze the diluted sample using HPLC or UV-Vis and determine its concentration from the calibration curve. c. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Data Presentation Template

Organize your experimentally determined solubility data in a table for easy comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
e.g., MethanolPolar Protic25
e.g., DMSOPolar Aprotic25
e.g., TolueneNonpolar25

Visualizations

G cluster_solubility_workflow Experimental Workflow for Solubility Determination A 1. Prepare Saturated Solution (Excess Solute + Solvent) B 2. Equilibrate (24h at constant T°) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Sample Supernatant (Filter with 0.22 µm filter) C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (HPLC / UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

G caption Chemical Structure of this compound

Caption: Chemical Structure of this compound.

References

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxalinone derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and optoelectronic properties. The synthesis of these bicyclic heterocycles, most commonly through the condensation of o-phenylenediamines with α-keto acids or their ester derivatives, is often perceived as straightforward. However, researchers frequently encounter challenges that can significantly impact yield and purity, primarily due to the formation of unwanted side products. This guide provides in-depth technical support, moving beyond simple procedural steps to explain the underlying chemical principles governing these side reactions and offering field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side reactions observed during quinoxalinone synthesis?

The most prevalent side reactions include the oxidation of the o-phenylenediamine starting material, self-condensation of the α-keto acid or ester, formation of regioisomers when using substituted o-phenylenediamines, and the generation of polymeric tar-like substances, especially at elevated temperatures.[1][2] Each of these pathways competes with the desired cyclization, reducing the overall yield and complicating purification.

FAQ 2: How critical is the purity of the starting materials?

The purity of both the o-phenylenediamine and the α-dicarbonyl compound is paramount.[3][4] Impurities in the o-phenylenediamine can act as catalysts for oxidative degradation.[4] Similarly, impurities in the α-keto acid/ester can lead to alternative condensation products. It is highly recommended to use purified reagents; if low yields or excessive side products are observed, purification of starting materials by recrystallization or chromatography should be the first troubleshooting step.[3]

FAQ 3: How do reaction temperature and solvent choice affect the outcome?

Temperature and solvent are critical variables that control reaction kinetics and selectivity.[2][3]

  • Temperature: Elevated temperatures can accelerate the desired reaction but often disproportionately increase the rate of side reactions, such as polymerization and degradation.[1][2] Conversely, lower temperatures may enhance selectivity but can lead to sluggish or incomplete reactions.[1]

  • Solvent: The solvent's polarity and proticity influence the solubility of reactants and stabilize reaction intermediates.[3] Protic solvents like ethanol can facilitate proton transfer steps in the condensation mechanism, often leading to good yields.[4] Aprotic solvents may be less effective in some cases, but a solvent screening is always advisable to find the optimal conditions for a specific substrate pair.[3][4]

FAQ 4: Can the catalyst promote side reactions?

Yes, while catalysts are often employed to increase reaction rates, an inappropriate choice can lead to undesired pathways. Strong acid catalysts, though effective for the main condensation, can also promote the degradation of sensitive starting materials or products, especially at high temperatures.[3] Heterogeneous catalysts, such as supported molybdophosphovanadates or nanozeolites, have been shown to be efficient and reusable, often providing excellent yields at room temperature with fewer side products.[4] In some cases, a catalyst-free system in a suitable solvent might be the most effective approach.[2][5]

Part 2: Troubleshooting Guide: Specific Issues & Solutions

This section addresses common experimental problems with a systematic approach to diagnosis and resolution.

Problem 1: Low Yield of Desired Quinoxalinone and Formation of Dark, Insoluble Precipitate (Tar)

This is one of the most frequent issues, often signaling polymerization or degradation pathways are dominating the reaction.

Potential Causes & Mechanistic Insights
  • Oxidation of o-Phenylenediamine: o-Phenylenediamines are highly susceptible to oxidation, especially in the presence of air (oxygen), heat, or trace metal impurities. This oxidation leads to highly colored, complex polymeric materials. The reaction should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize this pathway.[4]

  • Self-Condensation of α-Keto Acid/Ester: Under acidic or basic conditions and heat, α-keto acids or esters can undergo self-condensation reactions, leading to a variety of byproducts and contributing to the formation of intractable mixtures.

  • Thermal Degradation: High reaction temperatures can cause decomposition of either the starting materials or the quinoxalinone product itself, leading to complex, often dark-colored, mixtures. Elevated temperatures can make the reaction complex, increasing by-products and decreasing the desired product yield.[1]

Diagnostic Steps
  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Observe the consumption of starting materials and the appearance of the product spot/peak relative to the formation of baseline material or multiple new spots.

  • Solubility Test: Attempt to dissolve the dark precipitate in various solvents. Its insolubility in common organic solvents is a strong indicator of a polymeric nature.

Proposed Solutions & Protocols

Solution 1: Rigorous Control of Reaction Atmosphere and Temperature

This protocol aims to minimize oxidative and thermal side reactions.

Experimental Protocol: Synthesis under Inert Atmosphere

  • Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet.

  • Purging: Flush the entire system with the inert gas for 10-15 minutes to displace any air.

  • Reagent Addition: Dissolve the o-phenylenediamine in a degassed solvent and add it to the flask via a cannula or syringe. Maintain a gentle positive pressure of the inert gas.

  • Heating: Begin stirring and heat the reaction to a moderate temperature (e.g., start with 50-60 °C). Avoid aggressive heating.[2]

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, incrementally increase the temperature by 10 °C, holding at each new temperature for a set period to assess progress versus byproduct formation.

Solution 2: Optimization of Solvent and Catalyst

The choice of solvent and catalyst can dramatically influence reaction selectivity.

Data Presentation: Solvent Screening Effects

SolventPolarityTypical ObservationsRecommendation
Ethanol ProticOften provides good yields by facilitating proton transfer.[4]Excellent starting point for optimization.
Toluene AproticCan be effective, especially for azeotropic water removal.Useful for driving equilibrium, but may require higher temperatures.
Acetonitrile Aprotic, PolarModerate success, depends on substrate solubility.Worth screening if other solvents fail.
DMF/DMSO Aprotic, High PolarityCan lead to higher rates but also more side products if heated.[6]Use with caution, preferably at lower temperatures.
Water Protic, High PolarityA green and sometimes highly effective solvent, especially with suitable catalysts.[7]Consider for catalyst-free or heterogeneous catalysis approaches.[5]
Problem 2: Formation of Multiple Isomeric Products (Regioselectivity Issues)

When using an unsymmetrically substituted o-phenylenediamine, two different quinoxalinone regioisomers can be formed. Controlling which isomer is produced is a significant synthetic challenge.

Potential Causes & Mechanistic Insights

The formation of regioisomers is governed by the relative nucleophilicity of the two amino groups on the o-phenylenediamine ring and the steric hindrance around them. Electron-donating groups can increase the nucleophilicity of the closer amino group, while electron-withdrawing and bulky groups can decrease it or sterically hinder its approach. The initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the α-keto acid/ester determines the final regiochemical outcome.

Diagnostic Steps
  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools to identify and quantify the ratio of the two isomers. Isotopic labeling (e.g., with ¹⁵N) can be a definitive method to assign the structures if simpler NMR techniques are inconclusive.[8]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can often separate the isomers, allowing for their quantification.

Proposed Solutions & Protocols

Solution 1: Stepwise Synthesis via Amide Formation

A more controlled, stepwise approach can enforce regioselectivity. This involves forming an amide with one of the amino groups first, followed by cyclization.

Experimental Workflow: Regioselective Synthesis

G cluster_0 Step 1: Selective Protection/Activation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Deprotection Start Unsymmetrical o-Phenylenediamine Protect Protect more reactive -NH2 group (e.g., Boc) Start->Protect High Reactivity Difference Activate Activate less reactive -NH2 group Start->Activate Low Reactivity Difference Condense_P Condense with α-Keto Acid/Ester Protect->Condense_P Condense_A Condense with α-Keto Acid/Ester Activate->Condense_A Cyclize_P Cyclization followed by Deprotection Condense_P->Cyclize_P Cyclize_A Direct Cyclization Condense_A->Cyclize_A Product Single Regioisomer Cyclize_P->Product Cyclize_A->Product

Caption: Workflow for achieving regiocontrol in quinoxalinone synthesis.

Solution 2: Exploiting Electronic and Steric Effects

Careful selection of reaction conditions can sometimes favor one isomer over another without resorting to a multi-step synthesis. For instance, meta-substituted anilines can lead to the formation of two regioisomers, while ortho-substituted anilines may result in a decreased yield.[7]

Mandatory Visualization: Reaction Scheme

Caption: General synthesis of quinoxalinones highlighting potential side products.

References

  • Benchchem. (n.d.). Troubleshooting poor yield in quinoxaline cyclization reactions.
  • Benchchem. (n.d.). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • RSC Advances. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Publishing. DOI:10.1039/D4RA06887D.
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • Benchchem. (n.d.). Optimizing reaction conditions for quinoxalinone synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
  • Gorden, A. E. V., et al. (n.d.). Regioselective Synthesis of Asymmetrically Substituted 2-Quinoxalinol Salen Ligands. The Journal of Organic Chemistry - ACS Publications.
  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. RSC Publishing.
  • The Journal of Organic Chemistry. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications.

Sources

Optimizing reaction conditions for 6,7-Dimethylquinoxalin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-Dimethylquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction conditions and overcome common challenges.

I. Reaction Overview & Mechanism

The synthesis of this compound typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate α-keto acid or its ester, such as ethyl glyoxylate. This reaction is a cornerstone for creating the quinoxalinone scaffold, a privileged structure in medicinal chemistry.

The general mechanism proceeds through the nucleophilic attack of one of the amino groups of the diamine onto the aldehyde carbonyl of ethyl glyoxylate, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, followed by an intramolecular cyclization and eventual tautomerization to yield the stable quinoxalinone ring system.

Reaction_Mechanism Reactants 4,5-dimethyl-1,2-phenylenediamine + Ethyl Glyoxylate Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Tautomerization

Caption: General reaction mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of both 4,5-dimethyl-1,2-phenylenediamine and ethyl glyoxylate is critical. Impurities in the diamine, such as isomers or oxidation products, can lead to the formation of undesired side products. Ethyl glyoxylate can exist as a hydrate or polymerize upon storage, reducing its reactivity.

    • Recommendation: Use freshly purified starting materials. 4,5-dimethyl-1,2-phenylenediamine can be recrystallized from a suitable solvent. Ensure ethyl glyoxylate is stored under anhydrous conditions.

  • Reaction Conditions: The classical condensation often requires elevated temperatures and prolonged reaction times, which can lead to product degradation.[1]

    • Recommendation: Explore milder reaction conditions. Many modern protocols have been optimized to proceed at room temperature.[2]

  • Atmosphere: The reaction can be sensitive to the atmosphere.

    • Recommendation: While some reactions are performed in an open flask, others benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine. Conversely, some oxidative cyclization methods may require an oxygen atmosphere.[3] It is crucial to consult the specific protocol you are following.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: The formation of byproducts is a common issue. Understanding the potential side reactions can aid in their prevention and removal.

  • Self-condensation of Ethyl Glyoxylate: Under certain conditions, ethyl glyoxylate can undergo self-condensation, leading to a complex mixture of products.

  • Oxidation of the Diamine: 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation, which can result in colored impurities that are difficult to remove.

  • Formation of Isomers: If the reaction conditions are not carefully controlled, regioisomers can form, especially if using unsymmetrical diamines.[4] For 4,5-dimethyl-1,2-phenylenediamine, this is less of a concern.

  • Incomplete Cyclization: The intermediate imine may be stable under certain conditions and not proceed to the cyclized product.

Q3: How do I choose the optimal solvent for this reaction?

A3: Solvent selection is a critical parameter that can significantly influence reaction rate and yield.[2]

  • Common Solvents: Ethanol is a widely used and effective "green" solvent.[2] Other solvents such as methanol, acetic acid, and 1,4-dioxane have also been successfully employed.[2]

  • Solvent Screening: It is highly recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific reaction setup.

  • Catalyst-Free Conditions: Some protocols utilize water as a solvent under catalyst-free conditions, which can simplify product purification.[2]

SolventTypical ConditionsExpected OutcomeReference
EthanolRefluxGood yields, environmentally friendly.[2]
Acetic AcidRoom Temp to RefluxCan act as both solvent and catalyst.
WaterReflux (catalyst-free)Simplified purification, "green" option.[2]
1,4-DioxaneMicrowaveHigh yields, reduced reaction times.[2]
Q4: Is a catalyst necessary for this synthesis, and if so, which one should I choose?

A4: While some syntheses can proceed without a catalyst, many benefit from the addition of a catalyst to improve reaction rates and yields.[2]

  • Acid Catalysis: Protic acids like acetic acid or trifluoroacetic acid, and Lewis acids such as cerium(IV) ammonium nitrate (CAN) or zinc triflate are commonly used.[1][3]

  • Solid-Supported Catalysts: Heterogeneous catalysts like alumina-supported heteropolyoxometalates can offer the advantage of easy removal and recyclability.[1]

  • Catalyst Screening: The choice of catalyst is highly dependent on the specific substrates and reaction conditions. Screening a variety of catalysts is often necessary to find the most effective one.

Troubleshooting_Flowchart Start Low Yield or Impurities Purity Check Starting Material Purity Start->Purity Purity_Check Purity OK? Purity->Purity_Check Conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) Conditions_Check Improvement? Conditions->Conditions_Check Solvent Screen Different Solvents Solvent_Check Improvement? Solvent->Solvent_Check Catalyst Screen Different Catalysts Catalyst_Check Improvement? Catalyst->Catalyst_Check Purification Optimize Purification Method End Optimized Synthesis Purification->End Purity_Check->Purity No, Purify Purity_Check->Conditions Yes Conditions_Check->Conditions No, Re-evaluate Conditions_Check->Solvent Yes Solvent_Check->Solvent No, Re-evaluate Solvent_Check->Catalyst Yes Catalyst_Check->Catalyst No, Re-evaluate Catalyst_Check->Purification Yes

Caption: A systematic workflow for troubleshooting low yields and impurities.

Q5: What is the best method for purifying the final product, this compound?

A5: The purification method will depend on the nature of the impurities present.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline product. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Washing: Washing the crude product with a suitable solvent can remove some impurities before further purification. For example, washing with cold diethyl ether can remove non-polar impurities.

III. Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for your specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of diamine).

  • Reagent Addition: To the stirred solution, add ethyl glyoxylate (1.1 eq).

  • Catalyst Addition (Optional): If using a catalyst, add it at this stage (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

IV. References

  • Troubleshooting low yield in quinoxaline synthesis from diamines - Benchchem. 1

  • optimizing reaction conditions for quinoxalinone synthesis - Benchchem. 2

  • Optimization of quinoxalin‐2(1H)‐ones with hydrazinecarboxamidesa - ResearchGate.

  • Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization.

  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme - PubMed.

  • Quinoxalinone Synthesis: A Technical Troubleshooting Guide - Benchchem.

  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme | Request PDF - ResearchGate.

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing).

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - NIH.

  • Synthesis of quinoxalinones - Organic Chemistry Portal.

  • An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones - ResearchGate.

Sources

Technical Support Center: Overcoming Solubility Challenges with 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6,7-Dimethylquinoxalin-2(1H)-one (CAS No: 28082-82-8).[1][2][3] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of its poor aqueous solubility in bioassays. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a heterocyclic organic compound belonging to the quinoxalinone class.[4][5] Its molecular structure (C₁₀H₁₀N₂O) consists of a fused benzene and pyrazine ring system with two methyl groups and a ketone group.[1][2][3] This structure is largely non-polar and hydrophobic. Water, a highly polar solvent, forms strong hydrogen bonds with itself. It cannot effectively solvate the hydrophobic quinoxalinone molecule, leading to very low aqueous solubility. The larger a molecule and the more non-polar its character, the more difficult it is for water molecules to surround it, resulting in poor solubility.[6]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in bioassays.[7][8][9] DMSO is an aprotic, highly polar solvent capable of dissolving a wide range of both polar and non-polar compounds.[7][8] For this compound, we recommend preparing a stock solution in 100% DMSO at a concentration of 10-20 mM.

Q3: How should I properly prepare and store my DMSO stock solution?

A3: Proper preparation and storage are critical to prevent compound precipitation and degradation.[10]

  • Preparation: Always use high-quality, anhydrous DMSO. Weigh the compound accurately using a calibrated analytical balance and add the calculated volume of DMSO to achieve the desired molarity.[11][12][13] Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C).

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.[10] Use vials with tight-sealing caps to prevent the hygroscopic DMSO from absorbing atmospheric water.

Q4: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous assay buffer/cell culture medium. Why?

A4: This is the most common problem encountered and is known as "solvent-shift precipitation." While your compound is soluble in 100% DMSO, the final assay medium is predominantly aqueous (>99% water). When you introduce the small volume of DMSO stock into the large volume of aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly shifts from organic to aqueous.[14] Since the compound is not soluble in water, it precipitates out of the solution, leading to an inaccurate and much lower effective concentration in your assay.[9][10]

cluster_0 The Problem: Solvent-Shift Precipitation A High Concentration Stock (e.g., 10 mM in 100% DMSO) B Aqueous Bioassay Medium (e.g., PBS, Cell Culture Media) A->B Add small volume (e.g., 1 µL into 1 mL) C Precipitation Occurs! Compound 'crashes out' of solution B->C DMSO disperses, compound is now in an aqueous environment

Caption: The "Solvent-Shift" Precipitation Problem.

Troubleshooting Guide: Preventing Precipitation in Bioassays

If you are observing precipitation, follow this systematic troubleshooting workflow.

Caption: Troubleshooting Workflow for Compound Precipitation.

Step 1: Optimize Your Dilution Protocol

The way you dilute your stock can dramatically impact solubility. A common mistake is performing an intermediate dilution in an aqueous buffer before the final dilution into the assay medium.[10] This creates a high-concentration aqueous solution that is prone to immediate precipitation.

Recommended Action: Add the DMSO stock directly to the final volume of pre-warmed (37°C) assay medium while vortexing or stirring vigorously.[15] This rapid mixing helps disperse the compound molecules before they have a chance to aggregate and precipitate. See Protocol 2 for a detailed methodology.

Step 2: Determine the Maximum Tolerated DMSO Concentration

While minimizing DMSO is important, too little can cause the precipitation you're trying to avoid. Most cell lines can tolerate 0.1-0.5% DMSO without significant toxicity, but this must be validated for your specific assay.

Recommended Action: Run a vehicle control experiment with increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest concentration that does not affect your assay endpoint. Using a slightly higher, tolerated DMSO concentration can help maintain compound solubility.[16]

Step 3: Reduce the Final Working Concentration

You may be exceeding the compound's kinetic solubility limit in the final assay medium. Even if a compound eventually precipitates, it may remain in a supersaturated state long enough for an assay if the concentration is not too high.

Recommended Action: Perform a dose-response experiment starting from a lower concentration. If the compound is soluble at 1 µM but precipitates at 10 µM, your experimental window is below 10 µM. Accurate dose-response data can only be generated from concentrations that remain fully dissolved.[9]

Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, more advanced formulation strategies may be required.

Strategy 1: pH Modification

Scientific Principle: The solubility of ionizable compounds can be significantly altered by changing the pH of the solution.[17][18][] Quinoxalinones can have acidic or basic properties. By adjusting the pH to a point where the molecule becomes charged (ionized), its solubility in a polar solvent like water can increase dramatically.[20]

How to Implement:

  • Determine if this compound has an ionizable proton (pKa). This information may be found in literature or predicted using software.

  • If it is weakly acidic, increasing the pH of your assay buffer (e.g., from 7.4 to 8.0) with a small amount of NaOH or using a different buffer system may increase solubility.

  • If it is weakly basic, decreasing the pH may help.

  • Crucially , you must verify that the pH change does not impact your biological system (e.g., cell viability, enzyme activity).

Strategy 2: Use of Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[22][23] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications due to its high solubility and low toxicity.[21][23]

cluster_0 Mechanism of Cyclodextrin (CD) Solubilization A Poorly Soluble Compound (Hydrophobic) B Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Interior A->B + C Water-Soluble Inclusion Complex B->C Forms D

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

How to Implement: Prepare a stock solution of the compound complexed with HP-β-CD. This stock can then be diluted into the aqueous assay medium with a much lower tendency to precipitate. See Protocol 3 for a detailed methodology.

Table 1: Comparison of Solubilization Strategies
StrategyMechanismProsCons
Optimized Dilution Kinetic trappingSimple, no added excipientsMay not be sufficient for very insoluble compounds
Co-solvents (e.g., PEG, Pluronic) Reduce solvent polarityEffective for moderately insoluble compoundsPotential for assay interference or cell toxicity[24]
pH Adjustment Increase ionizationVery effective for ionizable compounds[25]Limited to ionizable compounds; pH change can affect biology
Cyclodextrins Encapsulation (Inclusion Complex)Highly effective, low toxicity[26]Requires formulation development; potential for assay artifacts

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: The molecular weight of this compound is 174.2 g/mol .[1] To make 1 mL of a 10 mM stock, you need: 174.2 g/mol * 0.010 mol/L * 0.001 L = 0.001742 g = 1.74 mg.

  • Weigh Compound: Accurately weigh 1.74 mg of the solid compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes until all solid is dissolved.

  • Store: Aliquot into single-use volumes (e.g., 20 µL) in sterile tubes and store at -20°C or -80°C.

Protocol 2: Recommended Dilution Method to Minimize Precipitation

This protocol is for dosing cells in a 6-well plate with a final volume of 2 mL per well and a final compound concentration of 10 µM.

  • Pre-warm Medium: Ensure your cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Serum proteins can help stabilize some compounds.

  • Prepare Wells: Have your cells ready in the 6-well plate with 2 mL of medium per well.

  • Prepare Dilution Tube (Optional but Recommended): For each well to be treated, add 2 mL of fresh, pre-warmed medium to a separate sterile tube.

  • Add Stock to Medium: Using a pipette, aspirate 2 µL of the 10 mM DMSO stock solution. Submerge the pipette tip into the medium in the dilution tube (or directly into the well) and dispense the stock while simultaneously gently swirling or mixing the medium. This ensures rapid dilution. The final DMSO concentration will be 0.1%.

  • Mix and Add to Cells: If you used a separate dilution tube, mix it well by gentle inversion and then replace the medium in the well with the compound-containing medium. If you added directly to the well, gently swirl the plate to ensure even distribution.

  • Vehicle Control: For your control wells, add 2 µL of 100% DMSO to 2 mL of medium to replicate the final solvent concentration.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubility

This protocol creates a 1 mM aqueous stock solution of the compound complexed with HP-β-CD.

  • Prepare HP-β-CD Solution: Prepare a 40 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium). This is a 40-fold molar excess to the compound.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to a final concentration of 1 mM (17.4 mg in 100 mL).

  • Complexation: Stir the mixture vigorously at room temperature overnight (12-18 hours) protected from light. The solution should clarify as the inclusion complex forms.

  • Sterilization: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter.

  • Use and Storage: This 1 mM aqueous stock can now be used for dilutions in your bioassay. Store the stock at 4°C for short-term use or in aliquots at -20°C for long-term storage.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
  • PubMed. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • Unknown Source. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • PMC. (n.d.). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • IJPBR. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Lead Sciences. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
  • Bentham Science. (n.d.). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones.
  • ChemicalBook. (n.d.). 6,7-DIMETHYL-2(1H)-QUINOXALINONE | 28082-82-8.
  • PubMed. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.

Sources

Technical Support Center: Scaling the Synthesis of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 6,7-Dimethylquinoxalin-2(1H)-one. It provides in-depth technical support, troubleshooting advice, and scale-up considerations to ensure a robust, reproducible, and efficient process. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The successful scale-up of this key intermediate is critical for advancing research and development programs.

The classical and most reliable method for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[5][6] This guide focuses on the prevalent route using 4,5-dimethyl-1,2-phenylenediamine and an α-keto acid like glyoxylic acid.[7]

Core Synthesis Protocol: Lab-Scale (Baseline)

This section outlines a standard, validated laboratory procedure for synthesizing this compound, which serves as the foundation for our scale-up discussion.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol (or n-Butanol)[3]

  • Hydrochloric Acid (catalytic amount, optional)

  • Sodium Bicarbonate (for neutralization)

  • Deionized Water

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,5-dimethyl-1,2-phenylenediamine in ethanol (approx. 10-15 mL per gram of diamine).

  • Addition of Keto Acid: To this stirring solution, add a solution of 1.05 equivalents of glyoxylic acid monohydrate dissolved in a minimal amount of ethanol.

  • Reaction Initiation: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold ethanol and then deionized water to remove unreacted starting materials and salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product, this compound, is typically an off-white to pale yellow solid.

Workflow Diagram: Lab-Scale Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Dissolve Diamine in Ethanol R1 Combine Reactants P1->R1 P2 Prepare Glyoxylic Acid Solution P2->R1 R2 Heat to Reflux (2-4h) R1->R2 R3 Monitor by TLC R2->R3 W1 Cool to RT, then Ice Bath R3->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold Ethanol & Water W2->W3 W4 Dry Under Vacuum W3->W4 Final Pure Product W4->Final Start Problem with Scaled-Up Batch Q1 Issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield Impurity New Impurity Q1->Impurity Purity OilyProduct Oily/Dark Product Q1->OilyProduct Form CheckMixing Improve Mixing (Overhead Stirrer) LowYield->CheckMixing CheckHeat Control Temperature (Jacketed Reactor, Slow Addition) LowYield->CheckHeat CheckSolvent Increase Solvent Volume LowYield->CheckSolvent Identify Isolate & Characterize (LC-MS, NMR) Impurity->Identify Wash Increase Wash Solvent Volume OilyProduct->Wash Crystallize Control Cooling Rate, Consider Seeding OilyProduct->Crystallize Neutralize Ensure Full Neutralization OilyProduct->Neutralize Incomplete Incomplete Reaction? -> Extend Time Identify->Incomplete Oxidation Oxidation? -> Use Inert Gas Identify->Oxidation

Sources

Preventing degradation of 6,7-Dimethylquinoxalin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 6,7-Dimethylquinoxalin-2(1H)-one during storage and experimentation. By understanding the potential degradation pathways and implementing proper handling procedures, users can mitigate the risks of compromised sample quality, ensuring reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers also indicate that storage at room temperature is acceptable if the compound is kept sealed and dry.[1] For long-term storage, refrigeration is the recommended precautionary measure.

Q2: How sensitive is this compound to light?

Quinoxalin-2(1H)-one derivatives can be susceptible to photodegradation. It is crucial to store the compound in an amber vial or a light-blocking container and to minimize exposure to direct sunlight or strong laboratory light during handling. Photoinduced C-H functionalization is a known reaction pathway for this class of compounds.[2]

Q3: Is this compound prone to oxidation?

Yes, the quinoxalin-2(1H)-one core is susceptible to oxidation. To prevent oxidative degradation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or if the container will be opened frequently.

Q4: What is the expected shelf life of this compound?

When stored under the recommended conditions (refrigerated, dry, dark, and preferably under an inert atmosphere), this compound is expected to be stable for an extended period. However, the exact shelf life can be influenced by the purity of the initial material and the frequency of handling. For critical applications, it is advisable to re-analyze the purity of the compound after prolonged storage.

Q5: Should I be concerned about the hydrolytic stability of this compound?

While quinoxalin-2(1H)-ones are generally stable under neutral conditions, they can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The amide linkage within the ring system can be a target for hydrolysis.[3] It is advisable to use neutral, anhydrous solvents when preparing solutions for long-term storage.

II. Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a structured approach to troubleshooting common degradation issues encountered during the storage and use of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Degradation of the parent compound.

Troubleshooting Steps:

  • Identify the Degradation Pathway: The appearance of new peaks suggests the formation of degradation products. The primary degradation pathways to consider are oxidation, photodegradation, and hydrolysis.

  • Characterize the Degradants: If your laboratory has the capability, use LC-MS/MS to obtain the mass of the impurity peaks. This can provide crucial clues to the identity of the degradation products.

  • Perform Forced Degradation Studies: To confirm the suspected degradation pathway, a forced degradation study can be performed. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.

    • Oxidative Degradation: Dissolve a small amount of the compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Monitor the reaction by HPLC over time.

    • Photodegradation: Expose a solution or solid sample to a UV lamp or direct sunlight for a defined period. Analyze the sample by HPLC.

    • Acid/Base Hydrolysis: Reflux the compound in dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) and monitor for the appearance of new peaks by HPLC.[4]

    • Thermal Degradation: Heat a solid sample in an oven at a temperature below its melting point (the melting point of this compound is 292-293 °C) and analyze for degradation.[5]

Issue 2: Loss of Potency or Inconsistent Experimental Results

Possible Cause: A decrease in the purity of this compound due to gradual degradation.

Preventative Measures:

  • Strict Storage Protocol: Adhere strictly to the recommended storage conditions. Use desiccants to ensure a dry environment and purge containers with an inert gas before sealing.

  • Aliquot Samples: For frequently used materials, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen.

  • Regular Quality Control: For long-term studies, periodically re-assess the purity of your stock material using a validated analytical method, such as HPLC.

III. Key Degradation Pathways

Understanding the likely chemical transformations that this compound can undergo is essential for preventing them.

A. Oxidative Degradation

The most probable oxidative degradation pathway involves the oxidation of the C3 position of the quinoxalin-2(1H)-one ring to form the corresponding quinoxaline-2,3(1H,4H)-dione derivative.[2]

Oxidation_Pathway parent This compound product 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione parent->product Oxidation at C3 oxidant Oxidizing Agent (e.g., O₂, H₂O₂)

Caption: Oxidative degradation of this compound.

B. Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. While the specific products can be complex, light can provide the energy to initiate radical reactions or other transformations of the heterocyclic ring.

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound and the separation of its potential degradation products. Method optimization may be required based on the specific instrument and degradation products observed.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.[6]
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 2: Workflow for a Forced Degradation Study

This workflow outlines the steps to investigate the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, reflux) Analysis Analyze by HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, reflux) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (UV light) Photo->Analysis Thermal Thermal Stress (< Melting Point) Thermal->Analysis Start Prepare Solutions of This compound Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Data Evaluate Degradation Profile & Identify Degradants Analysis->Data Conclusion Determine Stability & Propose Degradation Pathway Data->Conclusion

Sources

Validation & Comparative

A Comparative Analysis of 6,7-Dimethylquinoxalin-2(1H)-one and Other Quinoxalinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic compounds, quinoxalinones stand out for their versatile biological activities, forming the backbone of numerous therapeutic agents. This guide provides a detailed comparative analysis of 6,7-Dimethylquinoxalin-2(1H)-one against two key analogs: 6,7-dichloroquinoxalin-2(1H)-one and 7-nitroquinoxalin-2(1H)-one. We delve into their physicochemical properties, biological activities with a focus on DNA gyrase inhibition, and provide robust experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel quinoxalinone-based therapeutics.

Introduction to Quinoxalin-2(1H)-ones

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The ability to readily modify the benzene and pyrazinone rings of the quinoxalinone core allows for the fine-tuning of its biological and physicochemical properties. This guide focuses on this compound, a derivative with demonstrated antimicrobial potential, and compares it with analogs bearing electron-withdrawing groups (chloro and nitro) to elucidate structure-activity relationships (SAR).

Comparative Physicochemical Properties

PropertyThis compound (Predicted)6,7-dichloroquinoxalin-2(1H)-one (Predicted)7-nitroquinoxalin-2(1H)-one (Predicted)
Molecular Formula C₁₀H₁₀N₂OC₈H₄Cl₂N₂OC₈H₅N₃O₃
Molecular Weight 174.20 g/mol 215.04 g/mol 191.13 g/mol
Boiling Point ~ 415.9 °C~ 434.8 °C~ 458.1 °C
pKa (most acidic) ~ 9.5~ 8.2~ 7.8
Water Solubility ~ 0.5 g/L~ 0.2 g/L~ 0.8 g/L
LogP ~ 1.5~ 2.1~ 1.2

Note: These values are computationally predicted and should be experimentally verified.

Expertise & Experience Insights:

The substitution pattern on the benzene ring significantly influences the physicochemical properties. The methyl groups in this compound are electron-donating, which is expected to increase its basicity (higher pKa) and lipophilicity (higher LogP) compared to the unsubstituted quinoxalin-2(1H)-one. Conversely, the electron-withdrawing chloro and nitro groups in the analogs are predicted to increase acidity (lower pKa) and potentially modulate solubility and LogP. These differences have profound implications for drug design, affecting how the molecules interact with biological targets and navigate physiological environments.

Comparative Biological Activity

The primary biological target for this compound derivatives has been identified as bacterial DNA gyrase, an essential enzyme for DNA replication.

This compound:

  • Primary Activity: Antimicrobial, specifically targeting DNA gyrase.

  • Mechanism: Derivatives of this compound have been shown to inhibit the supercoiling activity of DNA gyrase, leading to bacterial cell death. This mechanism is similar to that of quinolone antibiotics.

Comparative Analogs:

  • 6,7-dichloroquinoxalin-2(1H)-one: The introduction of chlorine atoms, which are strongly electron-withdrawing, is a common strategy in medicinal chemistry to enhance binding affinity to target proteins and improve metabolic stability. It is plausible that the dichloro-analog could exhibit enhanced DNA gyrase inhibitory activity or possess cytotoxic properties against cancer cell lines, as has been observed with other chlorinated heterocyclic compounds.

  • 7-nitroquinoxalin-2(1H)-one: The nitro group is a strong electron-withdrawing group and a known pharmacophore in many antimicrobial agents. Its presence can enhance the compound's ability to participate in redox reactions, which can be a mechanism of antimicrobial action. Furthermore, nitroaromatic compounds have been explored for their activity against various pathogens.

Structure-Activity Relationship (SAR) Insights:

The electronic nature of the substituents on the quinoxalinone ring plays a pivotal role in determining the biological activity. Electron-donating groups, such as methyl, can influence the electron density of the heterocyclic system and its interaction with the target. In contrast, electron-withdrawing groups like chloro and nitro can alter the molecule's electrostatic potential and hydrogen bonding capabilities, potentially leading to different or enhanced biological activities.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Synthesis of Quinoxalin-2(1H)-ones

The general synthesis of the quinoxalin-2(1H)-one core involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.

General Synthetic Workflow:

SynthesisWorkflow A Substituted o-phenylenediamine C Condensation Reaction (e.g., in refluxing ethanol or acetic acid) A->C B α-keto acid / ester B->C D Crude Quinoxalin-2(1H)-one C->D E Purification (Recrystallization or Chromatography) D->E F Pure Quinoxalin-2(1H)-one E->F

Caption: General workflow for the synthesis of quinoxalin-2(1H)-ones.

Step-by-Step Protocol for this compound:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethylbenzene-1,2-diamine (1 equivalent) in ethanol.

  • Reagent Addition: Add ethyl glyoxalate (1 equivalent) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Experimental Workflow:

DNAGyraseAssay A Prepare reaction mixture: - Relaxed plasmid DNA - DNA gyrase - Assay buffer - ATP B Add test compound (various concentrations) A->B C Incubate at 37°C B->C D Stop reaction C->D E Analyze by agarose gel electrophoresis D->E F Visualize DNA bands (e.g., with ethidium bromide) E->F G Determine IC50 F->G

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and assay buffer (containing ATP and MgCl₂).

  • Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction tubes. Include a positive control (with a known inhibitor like ciprofloxacin) and a negative control (with DMSO only).

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band. Quantify the band intensities to determine the IC₅₀ value of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow:

MTTA_Assay A Seed cells in a 96-well plate B Treat with test compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxalinone compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value of the compound.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the properties and potential of this compound and its analogs. The presented data, although partially predictive, highlights the significant impact of substitutions on the quinoxalinone scaffold. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate these and other novel quinoxalinone derivatives.

Future research should focus on obtaining experimental validation of the predicted physicochemical properties and conducting comprehensive biological evaluations of a wider range of analogs. Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and molecular modeling will be crucial for the rational design of next-generation quinoxalinone-based drugs with enhanced efficacy and selectivity.

References

  • PubChem Compound Summary for CID 14526, 2(1H)-Quinoxalinone. National Center for Biotechnology Information. [Link]

  • Zhang, J., Wang, Y., Wang, Q., & Xu, L. (2012). 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2481. [Link]

  • PubChem Compound Summary for CID 351422, 1,3-dimethylquinoxalin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Charris, J., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]

  • PubChem Compound Summary for CID 10302, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 3721046, 6-Cyano-7-nitroquinoxaline-2,3-dione. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Kwiecień, H., & Gzella, A. (2021). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 26(21), 6483. [Link]

  • PubChem Compound Summary for CID 283527, 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2767832, 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Sapa, J., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(5), 843-850. [Link]

  • PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 15859000, 3-Hydroxy-7-nitroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Lead Sciences Product Page for this compound. [Link]

  • NIST WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate. [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives.
  • PubChem Compound Summary for CID 11946, 7-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • ChemBK Product Page for quinoxalin-2(1H)-one. [Link]

  • PubChem Compound Summary for CID 126762906, Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-1-(phenylmethyl)-. National Center for Biotechnology Information. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

  • CAS Common Chemistry Page for 2,6-Dichloroquinoxaline. [Link]

  • PubChem Compound Summary for CID 254079, 6,7-Dimethyl-2,3-diphenylquinoxaline. National Center for Biotechnology Information. [Link]

A Comparative Guide to the Structural Validation of Synthesized 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Structural Confirmation in Drug Discovery

In the realm of small molecule drug development, the unequivocal confirmation of a synthesized compound's chemical structure is a foundational requirement.[1][2] Regulatory bodies worldwide mandate rigorous characterization to ensure the quality, safety, and efficacy of potential therapeutics.[2][3] An accurately defined structure is paramount for understanding structure-activity relationships (SAR), metabolic pathways, and potential toxicities. This guide will use 6,7-Dimethylquinoxalin-2(1H)-one, a heterocyclic compound belonging to a class with noted biological activities, as a model to compare and contrast the primary analytical methods for structural elucidation.[4]

Analytical Strategy: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides the highest degree of confidence in the final assignment.

dot graph "experimental_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for structural validation.

Predicted Spectral Characteristics of this compound

Based on its structure, we can predict the key features we expect to observe in each spectrum. This predictive exercise is crucial for guiding data interpretation.

Structure: this compound structure with atom numbering

Technique Predicted Observations
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 175.0866 for C₁₀H₁₀N₂O.
FT-IR N-H stretch (~3200-3000 cm⁻¹), C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic <3000 cm⁻¹), C=O stretch (~1680-1650 cm⁻¹), C=N stretch (~1620 cm⁻¹), C=C stretches (aromatic ~1600-1450 cm⁻¹).[5]
¹H NMR Two aromatic singlets (H-5, H-8), one olefinic singlet (H-3), two methyl singlets (C6-CH₃, C7-CH₃), and one broad N-H singlet. Aromatic protons expected around δ 7.0-7.5 ppm, olefinic proton around δ 8.0 ppm, methyl protons around δ 2.3-2.5 ppm, and the N-H proton highly variable.[6][7][8]
¹³C NMR One carbonyl carbon (~155-160 ppm), one olefinic carbon (~130-140 ppm), four aromatic methine carbons, four aromatic quaternary carbons, and two methyl carbons (~15-25 ppm).

Comparative Analysis of Spectroscopic Techniques

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[9] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, typically yielding a protonated molecular ion [M+H]⁺ with minimal fragmentation.[5][10]

Experimental Data & Interpretation: For this compound (C₁₀H₁₀N₂O, Exact Mass: 174.0793), a high-resolution mass spectrometer (HRMS) is expected to show a prominent ion at m/z 175.0866 , corresponding to the [M+H]⁺ species. This provides the molecular formula, a critical first piece of evidence.

Comparison with Alternatives: While other ionization methods like Electron Ionization (EI) exist, they are "harder" techniques that often cause extensive fragmentation, potentially preventing the observation of the molecular ion.[11] For confirming molecular weight, ESI is superior for this class of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[12][13] The frequencies of these absorptions are characteristic of the functional groups present.[14][15]

Experimental Data & Interpretation: A solid-state FT-IR spectrum provides a quick "fingerprint" of the molecule's functional groups.

Observed Frequency (cm⁻¹) Vibration Type Interpretation
~3150 (broad)N-H stretchConfirms the presence of the amide/lactam proton.
~3050Aromatic C-H stretchIndicates the aromatic ring.
~2920Aliphatic C-H stretchCorresponds to the two methyl groups.
~1665 (strong)C=O stretch (amide)Confirms the quinoxalinone carbonyl group.[16]
~1610C=N stretchIndicates the imine functionality within the quinoxaline ring.[5]
~1500, 1450Aromatic C=C stretchFurther evidence of the benzene ring.

Comparison with Alternatives: Raman spectroscopy can also provide information on molecular vibrations. However, for identifying key polar functional groups like carbonyls (C=O) and amines (N-H), FT-IR is generally more sensitive and is the standard choice for routine validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[15] We will examine a suite of NMR experiments.

Principle: ¹H NMR provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.1broad singlet1HH-1 (NH)Amide protons are exchangeable and often broad. Their shift is highly dependent on solvent and concentration.
~8.1singlet1HH-3Olefinic proton adjacent to a C=O and C=N group, expected to be significantly downfield.
~7.4singlet1HH-5Aromatic proton on the benzene ring.
~7.2singlet1HH-8Aromatic proton on the benzene ring.
~2.4singlet3HC7-CH₃Methyl group attached to the aromatic ring.
~2.3singlet3HC6-CH₃Methyl group attached to the aromatic ring.

Rationale: The use of DMSO-d₆ as a solvent is common for quinoxalinone derivatives due to good solubility and the ability to clearly observe the N-H proton. The predicted chemical shifts are based on data from similar quinoxalinone structures and standard chemical shift tables.[6][7] The aromatic protons (H-5 and H-8) are expected to be singlets due to the substitution pattern, which eliminates vicinal coupling partners.

Principle: ¹³C NMR identifies all unique carbon atoms in a molecule. While less sensitive than ¹H NMR, it is essential for mapping the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~155.0C-2Carbonyl carbon of the lactam.
~153.5C-8aQuaternary carbon double-bonded to nitrogen.
~138.0C-7Aromatic quaternary carbon attached to a methyl group.
~135.5C-6Aromatic quaternary carbon attached to a methyl group.
~132.0C-3Olefinic methine carbon.
~130.0C-4aAromatic quaternary carbon.
~128.5C-8Aromatic methine carbon.
~115.5C-5Aromatic methine carbon.
~20.0C7-CH₃Methyl carbon.
~19.5C6-CH₃Methyl carbon.

For complex molecules or to provide incontrovertible proof of structure, 2D NMR experiments are essential.[13][17] They reveal correlations between nuclei, confirming the connectivity established by 1D NMR.

i. COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a COSY spectrum would be very simple, primarily showing no cross-peaks, which in itself is confirmatory evidence that all proton signals are singlets and not coupled to each other.

ii. HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling).[18][19][20] This is the definitive method for assigning which proton signal corresponds to which carbon signal.

dot graph "hsqc_correlations" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#4285F4", arrowhead=none, style=dashed];

} Caption: Expected HSQC correlations.

iii. HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for piecing together the molecular framework. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[19][21] This allows for the connection of spin systems and the definitive placement of substituents and quaternary carbons.

Key Expected HMBC Correlations:

  • H-3 should correlate to C-2 , C-4a , and C-8a . This confirms the position of the olefinic proton within the pyrazinone ring.

  • The C6-CH₃ protons should correlate to C-5 , C-6 , and C-7 . This places the methyl group definitively at position 6.

  • The C7-CH₃ protons should correlate to C-6 , C-7 , and C-8 . This places the second methyl group at position 7.

  • The aromatic proton H-5 should show correlations to C-4a , C-6 , and C-7 .

  • The aromatic proton H-8 should show correlations to C-4a , C-6 , and C-7 .

  • The amide proton H-1 should correlate to C-2 , C-3 , and C-8a .

Experimental Protocols

Protocol 1: NMR Sample Preparation (General)
  • Weigh Sample: Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry vial. For ¹³C NMR, 15-25 mg is preferable for faster acquisition.[4]

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolve: Gently agitate or vortex the vial to ensure the sample is fully dissolved. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[22]

  • Transfer to Tube: Transfer the clear solution into a clean, dry 5 mm NMR tube.[2][22]

  • Cap and Label: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any contaminants.[22]

Protocol 2: FT-IR Spectroscopy (Thin Solid Film)
  • Prepare Solution: Dissolve a small amount (~1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[1]

  • Apply to Plate: Using a pipette, apply one or two drops of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

  • Evaporate Solvent: Allow the solvent to completely evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.[1]

  • Acquire Background: Place the clean, empty salt plate (or the instrument with an empty sample compartment) and run a background spectrum. This will be subtracted from the sample spectrum.

  • Acquire Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the spectrum.

Protocol 3: ESI-Mass Spectrometry
  • Prepare Solution: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[10]

  • Instrument Setup: Set up the ESI-MS instrument in positive ion mode. Key parameters to set include the capillary voltage (typically 3-5 kV), drying gas flow, and temperature.[10]

  • Infuse Sample: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[10]

  • Acquire Data: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu) to observe the [M+H]⁺ ion.

Conclusion: A Self-Validating System

By systematically applying this suite of analytical techniques, a researcher can build a comprehensive and self-validating case for the structure of synthesized this compound. The process begins with the confirmation of the correct molecular weight by MS. FT-IR then provides evidence for the key functional groups. ¹H and ¹³C NMR establish the basic carbon-hydrogen framework, and the definitive connectivity is locked in by 2D NMR experiments, particularly HMBC. When the data from each of these independent methods converge to support a single, unambiguous structure, the validation is considered complete and trustworthy. This rigorous approach is the cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • Chemical structure confirmation: Significance and symbolism. (2024-12-13). Vertex AI Search.
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Quality Control of Small Molecule Drugs. Eastern Analytical Symposium.
  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 134, 106433.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR Sample Preparation. University College London.
  • Visible light induced direct highly selective C-H functionalization of quinoxalin-2(1H)-one without orientating group. The Royal Society of Chemistry.
  • 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.
  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Scientific Research.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025-03-21). AZoM.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Go up.
  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022-11-08). Physics LibreTexts.
  • Interpreting Infrared Spectra. Specac Ltd.
  • 1H NMR Chemical Shift. Oregon State University.
  • HSQC and HMBC. Columbia University.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). Chemistry LibreTexts.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central.
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020-04-10). YouTube.
  • mass spectra - fragmentation patterns. Chemguide.
  • NMR Chemical Shift Values Table. Chemistry Steps.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the quinoxalinone nucleus has emerged as a versatile and promising framework for the development of new antimicrobial agents. This guide provides a comprehensive comparison of the antimicrobial spectrum of various quinoxalinone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. We will delve into the structure-activity relationships, mechanisms of action, and toxicological profiles that define the potential of these compounds.

Introduction to Quinoxalinones: A Scaffold of Broad-Spectrum Potential

Quinoxalines, heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] Their derivatives, particularly quinoxalinones, have demonstrated potent antimicrobial properties against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3][4] The structural versatility of the quinoxalinone core allows for extensive chemical modifications, enabling the fine-tuning of their antimicrobial spectrum and potency.[2] This adaptability makes them a compelling class of compounds for overcoming existing drug resistance mechanisms.

Comparative Antimicrobial Spectra of Quinoxalinone Derivatives

The antimicrobial efficacy of quinoxalinone derivatives is highly dependent on their substitution patterns. This section will compare the antimicrobial activities of several key classes of quinoxalinones, with supporting data summarized in the tables below.

Benzoyl-3-methyl-2(1H)-quinoxalinones and Related Derivatives

A foundational class of quinoxalinones, these compounds have been synthesized and evaluated for their broad-spectrum antimicrobial activity. The introduction of various substituents on the benzoyl and quinoxalinone rings has been shown to modulate their efficacy. For instance, the condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate yields 6-benzoyl and 7-benzoyl-3-methyl-2(1H)quinoxalinones, which serve as precursors for a variety of derivatives, including N-alkyl, styryl, and hydrazone analogs.[3][5]

While many of these synthesized compounds exhibit varied antibacterial and antifungal activities, they have not consistently surpassed the efficacy of reference drugs.[3] However, specific structural modifications have shown promise. For example, a study on a series of quinoxalinone derivatives demonstrated that compound 6 , 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide, exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) value of 7.8 µg/mL against four strains of Gram-positive bacteria.[6]

Table 1: Antimicrobial Activity of Selected Quinoxalinone Derivatives

Compound ClassDerivative ExampleTest OrganismActivity (MIC/EC50/Zone of Inhibition)Reference
Benzoyl-3-methyl-2(1H)-quinoxalinonesVaried Synthesized CompoundsStaphylococcus aureus, Bacillus cereus, Serratia marcescens, Proteus mirabilis, Aspergillus ochraceus, Penicillium chrysogenumVaried antibacterial and antifungal activities observed (Zone of Inhibition)[3][5]
Quinoxalinone Sulfonyl Azide2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide (6)Gram-positive bacteria (4 strains)MIC: 7.8 µg/mL[6]
Hydrazone/Hydrazine/Pyrazole Derivatives4a, 7, 8a, 11b, 13, 16Gram-positive bacteriaMIC: 1.95–31.25 µg/mL
Gram-negative bacteriaMIC: 0.97–62.5 µg/mL
3-hydrazinoquinoxaline-2-thiol-Candida albicans, Candida glabrata, Candida parapsilosisMore effective than Amphotericin B against most clinical isolates[4]
Quinoxaline 1,4-di-N-oxidesN-05, N-09, N-11, N-13Nocardia brasiliensis (clinical isolates)MIC < 1 µg/mLNot explicitly cited
Agricultural QuinoxalinesCompound 5kAcidovorax citrulli (Ac)EC50: 35.18 µg/mL[7]
Compound 5jRhizoctonia solani (RS)EC50: 8.54 µg/mL[7]
Compound 5tRhizoctonia solani (RS)EC50: 12.01 µg/mL[7]
Quinoxalinones with Hydrazone, Hydrazine, and Pyrazole Moieties

The incorporation of hydrazone, hydrazine, and pyrazole functionalities into the quinoxalin-2(1H)-one scaffold has yielded compounds with significant antibacterial activity. Notably, derivatives 4a, 7, 8a, 11b, 13, and 16 from one study demonstrated MIC values ranging from 1.95–31.25 µg/mL against Gram-positive bacteria and 0.97–62.5 µg/mL against Gram-negative bacteria, showing comparable or superior activity to the tetracycline control. These findings highlight the potential of these substitutions to enhance the antibacterial potency of the quinoxalinone core.

Thiol-Substituted Quinoxalinones

A novel derivative, 3-hydrazinoquinoxaline-2-thiol, has shown remarkable antifungal activity against various Candida species. In vitro studies revealed that this compound was more effective than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis.[4] This underscores the potential of sulfur-containing moieties in designing potent antifungal quinoxalinones.

Quinoxaline 1,4-di-N-oxides

Quinoxaline 1,4-di-N-oxide derivatives represent a distinct class with a unique mechanism of action. These compounds have demonstrated potent activity, particularly against the actinomycete Nocardia brasiliensis, with several derivatives exhibiting MIC values below 1 µg/mL against clinical isolates.

Quinoxalinones in Agriculture

Beyond clinical applications, quinoxalinone derivatives have shown significant promise as agricultural antimicrobial agents. A series of synthesized derivatives were evaluated against plant pathogenic bacteria and fungi, with some compounds exhibiting significant in vitro activity.[7] For example, compound 5k displayed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t showed potent activity against the fungus Rhizoctonia solani, with EC50 values superior to the commercial fungicide azoxystrobin.[7]

Unraveling the Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoxalinone derivatives is attributed to several mechanisms, with the specific pathway often dictated by the structural class of the compound.

DNA Damage via Reactive Oxygen Species (ROS) Generation

A primary mechanism for quinoxaline 1,4-di-N-oxides is their ability to act as hypoxia-selective and redox-activated DNA damaging agents. Under low-oxygen conditions, characteristic of many bacterial infection sites, these compounds are reduced to form radical species that can induce oxidative damage to DNA and other cellular components like the cell wall and membrane, ultimately leading to cell death.

Caption: Mechanism of action for quinoxaline 1,4-di-N-oxides.

Inhibition of DNA Gyrase and Topoisomerase IV

Drawing parallels with the well-established quinolone antibiotics, some quinoxalinone derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[8][9] These essential enzymes are responsible for managing DNA supercoiling during replication and transcription.[10] By inhibiting these enzymes, the quinoxalinones disrupt DNA synthesis, leading to bactericidal effects.[9] A recent study demonstrated that several quinoxalin-2(1H)-one derivatives exhibited potent inhibitory activity against S. aureus DNA gyrase, with IC50 values comparable to ciprofloxacin. This suggests a more targeted mechanism of action for certain structural classes, distinct from the ROS-mediated pathway.

Caption: Inhibition of DNA gyrase by certain quinoxalinone derivatives.

Cell Membrane Disruption

Evidence also suggests that some quinoxalinone derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. Scanning electron microscopy studies of Acidovorax citrulli treated with compound 5k revealed dose-dependent damage to the cell membrane, leading to cell death.[7] This mechanism offers a potential advantage against bacteria that have developed resistance to intracellular targets.

Safety and Toxicity Profile

A critical aspect of drug development is the evaluation of a compound's safety and toxicity. Preliminary studies on quinoxalinone derivatives have provided initial insights into their toxicological profiles.

An acute toxicity study of 6-nitro-2(1H)-quinoxalinone in rats determined a lethal dose 50 (LD50) of 161.16 mg/kg via intraperitoneal injection. Another study on 2,3-dimethylquinoxaline (DMQ) indicated a favorable in vitro safety profile, with a median lethal dose higher than 2000 mg/kg in rodents.[11] However, this study also noted some histological changes and effects on blood cell counts at high doses, suggesting the need for further investigation.[11]

Furthermore, the cytotoxicity of quinoxalinone derivatives has been evaluated in various mammalian cell lines. For instance, some quinoxalinone-based compounds have been assessed for their anticancer activity, with IC50 values reported against human non-small-cell lung cancer cells and leukemia cell lines.[11][12] One study on a quinoxaline 1,4-di-N-oxide derivative found selective cytotoxicity in human tumor cell lines under hypoxic conditions, which is consistent with its proposed mechanism of action.[13]

Standardized Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, adherence to standardized protocols is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the quinoxalinone derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microdilution Plates: Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for the broth microdilution susceptibility test.

Conclusion and Future Directions

Quinoxalinone derivatives represent a highly promising and versatile class of antimicrobial agents with a broad spectrum of activity against clinically and agriculturally relevant pathogens. Their diverse mechanisms of action, including DNA damage, enzyme inhibition, and membrane disruption, offer multiple avenues for overcoming existing resistance. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation quinoxalinones with enhanced potency and selectivity.

Future research should focus on comprehensive in vivo efficacy and safety studies of the most promising candidates. Further elucidation of the specific molecular interactions within their targets will facilitate the design of derivatives with improved therapeutic indices. The continued exploration of the vast chemical space around the quinoxalinone scaffold holds significant potential for the discovery of novel antimicrobial drugs that can address the urgent global challenge of antimicrobial resistance.

References

  • Ismail, M. M. F., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 865-871. [Link]

  • Abdel-Ghaffar, N. F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 27(15), 4975. [Link]

  • Chen, J., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(1), 1-11. [Link]

  • Ismail, M. M. F. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. ResearchGate. [Link]

  • Taiwo, F. O., et al. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. Ife Journal of Science, 10(1), 19-24. [Link]

  • Gummadi, S. B., & Madhavi, Y. S. S. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

  • Al-Qahtani, A. A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 442. [Link]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 21-29. [Link]

  • Vivas-Reyes, R., et al. (2019). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 4(13), e127622. [Link]

  • Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28246-28257. [Link]

  • Abdel-Aziz, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Mechanism of quinolone inhibition of DNA gyrase. Reviews of Infectious Diseases, 11 Suppl 5, S961-968. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1269, 133821. [Link]

  • Martinez-Grau, M. A., et al. (2003). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Cancer Letters, 193(2), 151-157. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. [Link]

  • The Pharma Guy. (2020, August 21). Quinolones Mechanism of action. YouTube. [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity in diverse mammalian cell lines a. ResearchGate. [Link]

  • Hoshino, K., et al. (1991). Mechanism of action of quinolones against Escherichia coli DNA gyrase. Antimicrobial Agents and Chemotherapy, 35(8), 1581-1585. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2686. [Link]

Sources

The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 6,7-Dimethylquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoxalin-2(1H)-one scaffold has emerged as a privileged structure, a versatile backbone for the design of potent and selective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 6,7-dimethylquinoxalin-2(1H)-one analogs, providing a comparative analysis of how subtle molecular modifications can profoundly impact biological efficacy. By synthesizing data from authoritative sources, we aim to equip researchers with the insights needed to rationally design the next generation of quinoxalinone-based therapeutics.

The Quinoxalinone Core: A Foundation for Diverse Biological Activity

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, provides a unique electronic and structural landscape for molecular interactions.[3] The presence of the lactam function in quinoxalin-2(1H)-ones introduces a key hydrogen bond donor and acceptor site, crucial for binding to biological targets. The 6,7-dimethyl substitution pattern on the benzene ring serves as a foundational element in many active analogs, influencing lipophilicity and potentially providing favorable steric interactions within target binding pockets. The exploration of SAR for this class of compounds primarily revolves around modifications at the N-1, C-3, and other available positions on the benzene ring.

Comparative Analysis of this compound Analogs and Related Structures

While comprehensive public SAR data specifically for a wide range of this compound analogs remains somewhat limited, valuable insights can be gleaned from studies on closely related quinoxalinone and quinoxaline structures. By examining the impact of various substituents on different biological targets, we can extrapolate key principles applicable to the rational design of novel 6,7-dimethyl analogs.

Substitutions at the C-3 Position: A Gateway to Potency and Selectivity

The C-3 position of the quinoxalin-2(1H)-one core is a critical handle for modulating biological activity. Introduction of various substituents at this position can dramatically influence potency and selectivity.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C-3 position has been a fruitful strategy in the development of anticancer agents. For instance, in a study of 2,3-substituted quinoxalin-6-amine analogs, it was observed that the nature of the C-2 and C-3 substituents significantly impacted antiproliferative activity. Analogs bearing furan rings at these positions demonstrated superior potency compared to those with phenyl groups, suggesting that the electronic properties and hydrogen bonding capacity of the heteroaryl ring are crucial for activity.[4]

  • Side Chains with Hydrogen Bonding Potential: The incorporation of side chains capable of hydrogen bonding at the C-3 position has been shown to be important for the activity of quinoxalinone derivatives as aldose reductase inhibitors. For example, a phenethyl side chain at C-3 was identified as a key feature for potent inhibition.[5] This highlights the importance of establishing specific interactions with the target enzyme.

Modifications at the N-1 Position: Fine-Tuning Physicochemical Properties

The N-1 position of the lactam ring offers another avenue for structural modification, often influencing the compound's physicochemical properties such as solubility and membrane permeability.

  • Alkyl and Substituted Alkyl Groups: N-alkylation can modulate the lipophilicity of the molecule. The introduction of an N-1 acetate group in a series of quinoxalinone derivatives was found to be crucial for their potent aldose reductase inhibitory activity.[5] This suggests that the introduction of a polar, ionizable group at this position can enhance interaction with the target or improve pharmacokinetic properties.

Substitutions on the Benzene Ring: The Role of the "Other" Positions

While our focus is on the 6,7-dimethyl scaffold, it is instructive to consider the impact of substituents at other positions on the benzene ring, as these findings can guide further optimization.

  • Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents on the benzene ring can significantly influence the overall electron distribution of the quinoxalinone core, thereby affecting its binding affinity to target proteins. In a series of quinoxalinone-based aldose reductase inhibitors, a C-6 nitro group (a strong electron-withdrawing group) was found to enhance both activity and selectivity.[5] Conversely, a study on anticancer quinoxalines showed that replacing an electron-releasing methoxy group with an electron-withdrawing chloro group could decrease activity, indicating that the optimal electronic properties are target-dependent.[3]

Quantitative Data Summary: A Snapshot of Activity

To provide a clearer picture of the SAR, the following table summarizes the inhibitory concentrations (IC50) of selected quinoxalinone analogs against various targets. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound IDCore StructureSubstituentsTargetIC50 (µM)Reference
15a Quinoxalin-2(1H)-oneC3-phenethyl, C6-NO2, N1-acetateAldose Reductase0.143[5]
7c 2,3-disubstituted quinoxalin-6-amineC2,3-difuranyl, C6-phenylureaCancer Cell LinesLow micromolar[4]

This limited dataset underscores the principle that a combination of specific substituents at the C-3, N-1, and benzene ring positions is necessary to achieve high potency. For example, in compound 15a , the synergy between the C-3 phenethyl group, the C-6 nitro group, and the N-1 acetate moiety results in sub-micromolar inhibitory activity against aldose reductase.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel this compound analogs relies on robust synthetic methodologies and reliable biological assays.

General Synthesis of 6,7-Disubstituted-1H-quinoxalin-2-ones

A common route to synthesize the quinoxalin-2(1H)-one core involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent. A reported efficient sequence for the regioselective preparation of 6,7-disubstituted-1H-quinoxalin-2-ones starts from substituted phenylamines and involves acylation, nitration, reduction, intramolecular alkylation, and oxidation.[6]

Workflow for Synthesis:

Synthesis_Workflow Start Substituted Phenylamine Acylation Acylation with Chloroacetyl Chloride Start->Acylation Nitration Nitration Acylation->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Cyclization Intramolecular Alkylation Reduction->Cyclization Oxidation Oxidation Cyclization->Oxidation End 6,7-Disubstituted-1H-quinoxalin-2-one Oxidation->End

Caption: General synthetic workflow for 6,7-disubstituted-1H-quinoxalin-2-ones.

In Vitro Kinase Inhibition Assay

To evaluate the potential of these analogs as kinase inhibitors, a standard in vitro kinase assay is employed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Protocol:

  • Reaction Preparation: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and varying concentrations of the test compound in an appropriate buffer.

  • Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system that allows for non-radioactive detection.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or a solution containing EDTA).

  • Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper or gel electrophoresis).

  • Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Diagram of a Typical Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Kinase Purified Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Compound Test Compound Compound->ReactionMix ATP ATP ATP->ReactionMix Incubation Incubation ReactionMix->Incubation Termination Termination Incubation->Termination Detection Detection of Phosphorylation Termination->Detection DataAnalysis IC50 Determination Detection->DataAnalysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available structure-activity relationship data, though not exhaustive for this specific scaffold, provides a clear rationale for focusing on modifications at the C-3 and N-1 positions to enhance potency and selectivity. The introduction of heteroaromatic moieties and functional groups capable of specific hydrogen bonding interactions at C-3, coupled with the fine-tuning of physicochemical properties through N-1 substitution, are key strategies for optimization.

Future research should aim to build a more comprehensive SAR library for this compound analogs. This will require the systematic synthesis and biological evaluation of a diverse set of compounds with variations at multiple positions. Such studies will not only illuminate the specific structural requirements for activity against various targets but also pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

  • Burguete, A., Pontikia, E., Hadjipavlou-Litina, D., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry, 289, 117472.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7678.
  • Hussain, S., Parveen, S., Hao, X., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry, 289, 117472.
  • Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2023). ChemMedChem, 18(17), e202300221.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2023). Molecules, 28(22), 7678.
  • An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones. (2005). Tetrahedron Letters, 46(36), 6111-6113.
  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. (2015). Current Organic Chemistry, 19(1), 20-39.
  • Structure-Activity Relationship (SAR)
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Pharmaceutics, 14(11), 2420.
  • SAR study of novel quinoxaline‐2(1H)‐ones derivatives as VEGFR‐2 inhibitors. (2023). ChemMedChem, 18(17), e202300221.
  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. (2021). Bioorganic Chemistry, 114, 105105.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(11), 2999.
  • Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. (1996). Journal of Medicinal Chemistry, 39(22), 4430-4438.
  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. (2021). Bioorganic Chemistry, 114, 105105.
  • Synthesis and antidiabetic activity of 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines and quinoxalin-2-yl isothioureas. (2007). Archiv der Pharmazie, 340(7), 359-366.
  • Synthesis of quinoxalinones. (2024). Organic Chemistry Portal.
  • A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. (2014). Letters in Drug Design & Discovery, 11(7), 849-857.
  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (2017). ChemMedChem, 12(16), 1369-1379.
  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2023). Molecules, 28(1), 1.
  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. (2011). Johns Hopkins University.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules, 30(8), 1735.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated quinoxalinones, a class of heterocyclic compounds renowned for their broad therapeutic potential. By examining experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the critical insights needed to harness the full potential of fluorination in the design of next-generation quinoxalinone-based therapeutics.

Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, serves as a privileged structure in drug discovery.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The introduction of fluorine atoms can profoundly modulate these properties, often leading to enhanced potency, improved metabolic stability, and altered pharmacokinetic profiles.[3][4][5]

The Impact of Fluorination on Biological Activity: A Mechanistic Overview

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its transformative effects on drug molecules.[6][7] When incorporated into the quinoxalinone scaffold, fluorine can influence biological activity through several mechanisms:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets, such as enzymes and receptors.[3][8] These interactions can include dipole-dipole interactions and weak hydrogen bonds.[6]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450.[6][9] This increased stability often translates to a longer in-vivo half-life and improved bioavailability.[9]

  • Modulation of Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, which in turn affects its membrane permeability and solubility.[4][7] These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the biological activities of fluorinated and non-fluorinated quinoxalinones, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Quinoxaline derivatives have emerged as promising anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways that are critical for cancer cell growth and survival.[1][10] The introduction of fluorine has been shown to significantly enhance the cytotoxic effects of these compounds.

A notable example is the evaluation of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides as hypoxia-selective cytotoxins. A comparative study revealed that the introduction of fluorine atoms at the 6 and 7 positions of the quinoxalinone ring led to a dramatic increase in potency against tumor cells under hypoxic conditions.[11]

CompoundSubstitution (R)IC50 (µM) under HypoxiaPotency Fold-Change vs. Non-fluorinated
Unsubstituted Quinoxalinone DerivativeH>101x
6,7-Difluoro-Quinoxalinone Derivative F 0.3 >33x
6,7-Dichloro-Quinoxalinone DerivativeCl0.3>33x
6,7-Dimethyl-Quinoxalinone DerivativeCH₃>101x

Table 1: Comparative hypoxic cytotoxicity of substituted 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides against tumor cells. The data clearly demonstrates that the 6,7-difluoro substitution results in a greater than 33-fold increase in cytotoxic potency compared to the non-fluorinated analog.[11]

Another study on quinoxaline derivatives linked with coumarin showed that substitutions on the aromatic rings influence anticancer activity. While unsubstituted aromatic rings generally showed higher activity, the presence of an electron-withdrawing group like chlorine resulted in greater activity than an electron-releasing group like methyl.[1] This highlights the nuanced effects of different substituents on biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow for cell attachment A->B C Treat cells with varying concentrations of quinoxalinone compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow for formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining the cytotoxicity of quinoxalinone compounds using the MTT assay.

Antimicrobial Activity

Fluorinated quinolones are a well-established class of antibiotics with broad-spectrum activity. The introduction of a fluorine atom at the C-6 position was a major breakthrough, leading to compounds like norfloxacin with potent activity against Gram-negative bacteria.[12] The mode of action for these compounds involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[12]

More recent studies on novel 2,3-diaminoquinoxaline derivatives have further demonstrated the positive impact of fluorination on antibacterial activity. Fluorinated compounds within this series exhibited broad and moderate activity against all tested bacterial strains.[13]

CompoundBacterial StrainZone of Inhibition (mm)
Fluorinated Quinoxaline (4c) E. coli12.5
S. aureus14.89
P. aeruginosa11.5
B. subtilis10.5
Chloramphenicol (Standard)E. coli22
S. aureus25
P. aeruginosa20
B. subtilis24

Table 2: Antibacterial activity of a selected fluorinated quinoxaline derivative (4c) compared to the standard antibiotic Chloramphenicol. While not as potent as the standard, the fluorinated compound shows significant activity across multiple bacterial strains.[13]

Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to test the susceptibility of bacteria to various antimicrobial compounds.

Workflow:

Disc_Diffusion A Prepare a standardized inoculum of the test bacterium B Inoculate the surface of an agar plate with the bacterial suspension A->B C Place sterile paper discs impregnated with the test compounds onto the agar surface B->C D Incubate the plate under appropriate conditions C->D E Measure the diameter of the zone of inhibition around each disc D->E

Caption: A simplified workflow for the disc diffusion method to assess antimicrobial activity.

Enzymatic Inhibition

The ability of fluorinated compounds to act as potent enzyme inhibitors is a key aspect of their therapeutic utility.[8] Fluorine can be strategically placed to mimic transition states of enzymatic reactions or to enhance binding to the active site.[14]

In the context of diabetes management, the inhibition of α-glucosidase and α-amylase is a key therapeutic strategy to control blood glucose levels.[15] A study on fluorinated indeno-quinoxaline derivatives bearing thiazole moieties identified several compounds with potent inhibitory activity against these enzymes.

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Fluorinated Indeno-quinoxaline 4 0.982 ± 0.0417.58 ± 0.74
Fluorinated Indeno-quinoxaline 6 1.25 ± 0.0621.34 ± 0.90
Fluorinated Indeno-quinoxaline 8 2.11 ± 0.1035.87 ± 1.51
Acarbose (Standard)0.316 ± 0.0231.56 ± 1.33

Table 3: In vitro inhibitory activity of selected fluorinated indeno-quinoxaline derivatives against α-glucosidase and α-amylase. The fluorinated compounds demonstrated potent inhibition, with compound 4 being particularly effective against α-amylase, surpassing the standard drug acarbose.[15]

Signaling Pathway: Inhibition of Carbohydrate Digestion by α-Glucosidase and α-Amylase Inhibitors

Enzyme_Inhibition cluster_0 Normal Digestion cluster_1 Inhibition by Fluorinated Quinoxalinones Carbohydrates Dietary Carbohydrates Amylase α-Amylase Carbohydrates->Amylase Glucosidase α-Glucosidase Amylase->Glucosidase Glucose Glucose Absorption Glucosidase->Glucose Inhibitor Fluorinated Quinoxalinone Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Simplified pathway showing the inhibition of carbohydrate digestion by fluorinated quinoxalinones.

Conclusion

The evidence strongly supports the strategic use of fluorination to enhance the biological activities of quinoxalinone derivatives. Across anticancer, antimicrobial, and enzyme inhibitory applications, the incorporation of fluorine consistently leads to improvements in potency and other desirable pharmacological properties. While the effects of fluorination are context-dependent and require careful structure-activity relationship studies, it is an undeniably powerful tool in the medicinal chemist's arsenal. Future research should continue to explore the nuanced effects of fluorination at various positions of the quinoxalinone scaffold to unlock the full therapeutic potential of this versatile class of compounds.

References

  • The fluorin
  • The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities - Benchchem.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • A Comparative Analysis of the Biological Efficacy of Fluorin
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers.
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities - ResearchG
  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis.
  • Chemistry, Synthesis, and Structure Activity Rel
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI.
  • Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies - PMC - NIH.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives | ACS Omega - ACS Public
  • The role of fluorine in medicinal chemistry - PubMed.
  • The role of fluorine in medicinal chemistry | Request PDF - ResearchG
  • Fluorine in drug discovery: Role, design and case studies.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central.
  • [Antimicrobial activity of selected quinoxalines (author's transl)] - PubMed.
  • Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development - Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI.
  • [PDF] Biological Activity of Quinoxaline Deriv
  • Quinoxalines with biological activity – RSC Medicinal Chemistry Blog.
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.
  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
  • Hot articles – RSC Advances Blog.
  • Synthesis and biological evaluation of quinoxaline deriv
  • Recent advances in the strategic incorporation of fluorine into new-gener
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innov
  • Enzymatic synthesis of fluorin
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI.

Sources

Introduction: The Critical Role of Purity in Quinoxaline-Based Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Purity Confirmation of 6,7-Dimethylquinoxalin-2(1H)-one: A Comparative Analysis of High-Performance Liquid Chromatography

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of compounds with a vast range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] this compound is a key intermediate in the synthesis of these complex molecules.[2][3] In the rigorous landscape of drug development and materials science, the absolute purity of such an intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Even trace impurities can lead to undesirable side reactions, altered biological activity, and significant downstream manufacturing challenges.[4]

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present detailed, self-validating protocols, and compare the performance of HPLC against orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Primary Method: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability for a wide range of compounds.[5][6] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The quinoxaline core is predominantly nonpolar, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.

The "Why": Rationale for Method Parameters
  • Column Selection (C18): An octadecylsilane (C18) column is selected for its hydrophobic character, which provides effective retention for the aromatic quinoxaline ring system. Its widespread use ensures method robustness and transferability.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher percentage of water and increasing the proportion of acetonitrile, is crucial. This approach ensures that highly polar impurities (which might be unreacted starting materials) elute early, while the main compound and any nonpolar, structurally similar impurities are effectively resolved as the solvent strength increases.

  • UV Detection (254 nm & 320 nm): The fused aromatic system of the quinoxaline moiety contains a strong chromophore, making UV detection highly sensitive. Monitoring at a lower wavelength like 254 nm provides a general chromatogram for most aromatic impurities, while a higher wavelength near the compound's absorbance maximum (~320 nm) offers greater specificity and sensitivity for the analyte itself.

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the comprehensive workflow for confirming the purity of this compound using a validated HPLC method.

Caption: A standard workflow for HPLC purity analysis.

Detailed Protocol: HPLC Purity of this compound

This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis, a cornerstone of Good Manufacturing Practice (GMP).[7]

1. Materials & Reagents:

  • This compound Reference Standard (>99.5% purity)

  • This compound test sample

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure Water (18.2 MΩ·cm)

  • HPLC-grade Methanol (for dissolving)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/Vis Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the reference standard solution using the test sample.

4. System Suitability Test (SST):

  • Inject the Reference Standard Solution six times consecutively.

  • The system is deemed suitable for use if it meets the following criteria, which are based on International Conference on Harmonisation (ICH) guidelines.[8][9]

    • Tailing Factor (T): T ≤ 2.0 for the main peak.

    • Theoretical Plates (N): N ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD): %RSD of the peak area for the six replicate injections must be ≤ 1.0%.[9]

5. Procedure:

  • Once the SST criteria are met, inject the diluent (as a blank) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms using appropriate software.

6. Purity Calculation:

  • Purity is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, relying on a single method is insufficient for unequivocal purity confirmation. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.[10]

Logical Framework for Method Comparison

The choice of an analytical method is a balance of multiple factors. The following diagram illustrates the decision matrix for selecting a purity analysis technique.

Method_Comparison center Purity Confirmation Required HPLC HPLC-UV center->HPLC Quantitative Purity & Impurity Profile GCMS GC-MS center->GCMS Volatile Impurities NMR qNMR center->NMR Absolute Purity & Structural ID HPLC->GCMS Orthogonal Check HPLC->NMR Orthogonal Check

Caption: Decision logic for selecting orthogonal purity methods.

Method Comparison Summary

The table below summarizes the performance of HPLC against GC-MS and quantitative NMR (qNMR) for the analysis of this compound. The values represent typical expectations for validated methods.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility & boiling pointNuclear spin resonance in a magnetic field
Specificity High (for non-isobaric impurities)Very High (mass fragmentation provides structural info)Absolute (structure-specific signals)
LOD/LOQ ~0.01% / 0.05%~0.001% / 0.005% (in SIM mode)~0.1% / 0.5%
Precision (%RSD) < 1.0%< 5.0%< 1.0%
Accuracy (% Recovery) 98-102%[7]95-105%99-101% (with certified standard)
Key Advantage Robust, precise, and widely applicable for non-volatile compounds.Superior for identifying volatile/semi-volatile impurities and unknowns.Provides structural confirmation and absolute quantification without a specific analyte reference standard.
Key Limitation Co-eluting impurities may go undetected. Requires reference standards for identification.Compound must be volatile and thermally stable (or require derivatization).Lower sensitivity compared to chromatographic methods.

Protocols for Orthogonal Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for detecting residual solvents or volatile synthetic byproducts.[11][12] Since quinoxalinones may have limited volatility, derivatization is often employed to improve their chromatographic behavior.[12][13]

1. Sample Preparation (Silylation):

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Add 200 µL of Pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

2. GC-MS Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 10 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Quantitative NMR (qNMR) Protocol

qNMR provides an absolute purity value by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of known purity and concentration.[10][15]

1. Sample Preparation:

  • Accurately weigh ~20 mg of this compound sample into an NMR tube.

  • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) that dissolves both components completely.[15] Ensure the standard has a resonance that is well-resolved from all analyte signals.

2. NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Experiment: Standard quantitative ¹H NMR.

  • Key Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated.

    • Optimized 90° pulse.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the peaks being integrated.

3. Data Processing and Calculation:

  • Apply phasing and baseline correction meticulously.

  • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

  • Calculate purity using the standard qNMR equation, accounting for the number of protons in each integrated signal, the molecular weights, and the masses of the analyte and standard.

Conclusion and Recommendation

For routine quality control and purity confirmation of this compound, a validated reverse-phase HPLC method stands as the most robust, precise, and practical choice. Its ability to resolve and quantify a wide range of potential impurities makes it indispensable. The detailed protocol provided in this guide, when followed with strict adherence to system suitability criteria, provides a high degree of confidence in the resulting purity value.

However, for definitive characterization, especially during process development or for release of a final active pharmaceutical ingredient (API), a multi-faceted approach is required. The use of orthogonal methods is non-negotiable for achieving a complete purity profile.

  • GC-MS should be employed to rule out the presence of volatile and thermally labile impurities that might not be detected by HPLC.

  • Quantitative NMR should be used as a primary method to assign an absolute purity value and to confirm the structural identity of the material, providing a safeguard against potential errors in the HPLC reference standard.

By integrating these complementary techniques, researchers and drug development professionals can establish an unimpeachable purity profile for this compound, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • Vertex AI Search. (2026).
  • Taylor & Francis Online. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method.
  • PubMed. (n.d.).
  • Pharmaguideline. (2024).
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • Amanote Research. (n.d.). (PDF)
  • Benchchem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PubMed. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)
  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives.
  • ResearchGate. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.

Sources

A Comparative Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Experimental Data Cross-Referenced with Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 6,7-Dimethylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By cross-referencing published experimental data with information available for structurally related quinoxalinone derivatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will delve into its spectral properties, biological activities, and provide standardized protocols for its characterization, offering a comparative perspective against relevant alternatives.

Introduction to this compound and the Quinoxalinone Scaffold

The quinoxaline ring system is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] this compound, a specific derivative, has emerged as a promising candidate for further investigation due to its demonstrated biological potential.[2][3] The strategic placement of dimethyl groups at the 6 and 7 positions of the quinoxalinone core can significantly influence its physicochemical properties and biological interactions. This guide aims to consolidate the available experimental data for this compound and contextualize its performance against other notable quinoxalinone derivatives.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical and spectral properties is fundamental for its identification, characterization, and further development. Below is a summary of the available data for this compound and a comparison with a related methoxy-substituted analog.

PropertyThis compound6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide[4]
Molecular Formula C10H10N2OC16H20N4O5
Molecular Weight 174.20 g/mol (calculated)348.36 g/mol
Appearance Not explicitly stated, likely a solid.Not explicitly stated.
Melting Point Not explicitly stated in the provided abstracts.Not explicitly stated.
Solubility Soluble in DMSO for biological assays.[2]Soluble in aqueous solution for derivatization.[4]
Spectral Data Analysis

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of quinoxalinone derivatives typically shows characteristic absorption bands for N-H, C=O, and C=N stretching vibrations. For various quinoxalin-2(1H)-one derivatives, characteristic FT-IR spectra exhibited stretching absorption bands for 2 × NH, CH-aromatic, C=O, and C=N groups at νmax = 3320–3304, 3109–3009, 1677–1671, and 1620–1615 cm−1, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In the ¹H NMR spectra of quinoxalinone derivatives, the disappearance of the NH2 signal and the appearance of a new signal for the azomethine proton (HC=N) are key indicators of successful synthesis. Aromatic protons of the quinoxalin-2(1H)-one core are typically observed in the range of δH = 8.40–7.00 ppm.[5]

  • ¹³C NMR: The ¹³C NMR spectra of these compounds show signals for carbonyl (CO), C=N, and aromatic carbons, confirming the core structure.[5]

Synthesis and Characterization Workflow

The synthesis of 6,7-disubstituted-1H-quinoxalin-2-ones can be achieved through a multi-step process.[6] A general workflow for the synthesis and characterization of quinoxalinone derivatives is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Substituted Phenylamines + Chloroacetyl Chloride Acylation Acylation Start->Acylation Nitration Nitration Acylation->Nitration Reduction Reduction Nitration->Reduction Cyclization Intramolecular Alkylation (Cyclization) Reduction->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 6,7-Disubstituted-1H-quinoxalin-2-one Oxidation->Product TLC TLC Monitoring Product->TLC Purification Column Chromatography TLC->Purification Spectroscopy Spectroscopic Analysis (IR, ¹H NMR, ¹³C NMR, MS) Purification->Spectroscopy Elemental Elemental Analysis Spectroscopy->Elemental caption General workflow for synthesis and characterization.

Caption: General workflow for the synthesis and characterization of 6,7-disubstituted-1H-quinoxalin-2-ones.

Detailed Experimental Protocol: Synthesis of Hydrazone Derivatives

A common synthetic route to functionalized quinoxalin-2(1H)-one derivatives involves the reaction of a 3-(hydrazinyl)quinoxalin-2(1H)-one intermediate with various aldehydes.

Step 1: Synthesis of 3-(hydrazinyl)quinoxalin-2(1H)-one intermediate.

  • This step typically involves the reaction of a suitable quinoxalinone precursor with hydrazine hydrate.

Step 2: Synthesis of Hydrazone Derivatives.

  • Dissolve 1 mmol of the 3-(hydrazinyl)quinoxalin-2(1H)-one derivative in 25 mL of ethanol.

  • Add 1 mmol of the desired substituted aromatic aldehyde and 2 mL of acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 3-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool, leading to the precipitation of the solid product.

  • Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., EtOH/DMF) to yield the purified hydrazone derivative.

Biological Activity and Comparative Analysis

Quinoxalinone derivatives have been extensively studied for their antimicrobial properties. Below is a comparison of the antimicrobial activity of a this compound derivative with other heterocyclic compounds.

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, IC50)Reference
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one (4d)Bacterial and Fungal StrainsMIC range: 1.98-15.6 µg/mL[2][3]
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesBacterial and Fungal StrainsMIC range: 0.97–62.5 µg/mL[7]
Coumarin DerivativesVarious Cancer Cell LinesIC50 values vary widely depending on the specific derivative and cell line.[8][9][10]
Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms underlying the antimicrobial activity of some quinoxalinone derivatives is the inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication.[2][3]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinoxalinone DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase introduces Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Block Replication Blocked DNA_Gyrase->Block leads to Replication DNA Replication Supercoiling->Replication allows Quinoxalinone This compound Derivative Inhibition Inhibition Quinoxalinone->Inhibition Inhibition->DNA_Gyrase caption Inhibition of DNA gyrase by quinoxalinone derivatives.

Caption: Simplified diagram illustrating the inhibition of bacterial DNA gyrase by quinoxalinone derivatives.

The inhibitory activity of 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one against DNA gyrase highlights its potential as a lead compound for the development of new antibacterial agents.[2][3] Further structure-activity relationship (SAR) studies could optimize this activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant biological potential, particularly as antimicrobial agents. This guide has consolidated available experimental data, providing a framework for its comparison with other relevant heterocyclic scaffolds. Future research should focus on a more comprehensive characterization of the parent compound, including detailed single-crystal X-ray diffraction studies to unequivocally confirm its structure. Furthermore, expanding the scope of biological screening to include antiviral and anticancer assays could unveil new therapeutic applications for this versatile scaffold. The development of robust and efficient synthetic methodologies will also be crucial for generating a diverse library of derivatives for extensive SAR studies.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Frontiers in Chemistry. Available at: [Link]

  • synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. Available at: [Link]

  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. Available at: [Link]

  • Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI. Available at: [Link]

  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry. Available at: [Link]

  • An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones. ResearchGate. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. PubChem. Available at: [Link]

  • 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide: a highly sensitive fluorescence derivatisation reagent for carboxylic acids in high-performance liquid chromatography. Analyst. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews. Available at: [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: [Link]

  • (PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate. Available at: [Link]

  • Chemistry and Biological Activity of Coumarins at Molecular Level. ResearchGate. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. ScienceDirect. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 6,7-Dimethylquinoxalin-2(1H)-one Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat drug-resistant pathogens is paramount. This guide provides a detailed comparative analysis of the efficacy of a promising quinoxaline derivative, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, against a panel of standard antibiotics. This document is intended to serve as a technical resource, offering field-proven insights and self-validating experimental protocols to aid in the evaluation of this emerging class of antimicrobials.

Introduction: The Potential of Quinoxaline Scaffolds

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The core scaffold of 6,7-Dimethylquinoxalin-2(1H)-one presents a versatile platform for the development of new therapeutic agents. This guide focuses on a specific derivative, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, and its potential as a novel antibacterial and antifungal agent. Recent studies have demonstrated its marked antimicrobial potential against various bacterial and fungal strains, suggesting a promising avenue for further investigation.[1][2]

Mechanism of Action: A Targeted Approach

Preliminary research suggests that this compound derivatives exert their antimicrobial effect through the inhibition of DNA gyrase.[1][2] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By targeting this essential bacterial enzyme, these compounds exhibit a mechanism of action similar to that of the fluoroquinolone class of antibiotics, such as ciprofloxacin and norfloxacin.[2][3][4][5][6][7][8][9][10]

Signaling Pathway Diagram

Mechanism of Action cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase relaxes supercoils Replication DNA Replication & Transcription DNA_Gyrase->Replication enables Cell_Division Cell Division Replication->Cell_Division leads to Quinoxaline_Derivative This compound Derivative Quinoxaline_Derivative->DNA_Gyrase inhibits Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNA_Gyrase inhibits

Caption: Proposed mechanism of action of this compound derivatives.

Comparative Efficacy: In Vitro Studies

The antimicrobial efficacy of 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has been evaluated against a range of bacterial and fungal pathogens and compared with standard antibiotics. The key metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

Minimum Inhibitory Concentration (MIC) Data
Microorganism6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one MIC (mg/mL)Tetracycline MIC (mg/mL)Ciprofloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL)Amphotericin B MIC (mg/mL)
Staphylococcus aureus1.98 - 15.615.62 - 62.5-0.78 - 3.13-
Escherichia coli1.98 - 15.615.62 - 62.5-0.78 - 3.13-
Pseudomonas aeruginosa1.98 - 15.615.62 - 62.5-0.78 - 3.13-
Bacillus subtilis1.98 - 15.615.62 - 62.5---
Candida albicans1.98 - 3.9---12.49 - 88.8
Aspergillus flavus1.98 - 3.9---12.49 - 88.8

Note: Data for the quinoxaline derivative, Tetracycline, and Amphotericin B are presented as ranges as reported in the source literature.[1][2] Data for Ciprofloxacin and Norfloxacin are representative values from other studies for comparative context.

The data indicates that 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one exhibits significant antibacterial and antifungal activity, with MIC values that are, in some cases, lower than those of the standard antibiotic Tetracycline.[1][2] The antifungal activity is particularly noteworthy, showing greater potency than Amphotericin B against the tested fungal strains.[1][2]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][11][12][14]

Experimental Workflow:

MIC_Workflow Prep_Inoculum 1. Prepare Bacterial/ Fungal Inoculum (0.5 McFarland Standard) Serial_Dilution 2. Perform Serial Dilutions of Test Compound & Controls in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate wells with prepared inoculum Serial_Dilution->Inoculate_Plate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results 5. Visually inspect for turbidity (growth) Incubate->Read_Results Determine_MIC 6. MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Inoculum: Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (this compound derivative) and the standard antibiotics in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15][16][17][18]

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC of the test compound as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[19][20][21][22][23]

Experimental Workflow:

Kirby_Bauer_Workflow Prep_Lawn 1. Prepare a lawn of bacteria on a Mueller-Hinton agar plate Place_Disks 2. Aseptically place antibiotic-impregnated paper disks on the agar surface Prep_Lawn->Place_Disks Incubate 3. Incubate at 37°C for 16-18 hours Place_Disks->Incubate Measure_Zones 4. Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results 5. Interpret as Susceptible, Intermediate, or Resistant based on CLSI standards Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with a bacterial suspension adjusted to a 0.5 McFarland standard.[21]

  • Apply Disks: Aseptically place paper disks impregnated with a standard concentration of the test compound and control antibiotics onto the agar surface. Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.[21]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones around each disk where bacterial growth has been inhibited.

  • Interpretation: Compare the measured zone diameters to the standardized charts provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.

Mechanisms of Action of Standard Antibiotics

A comprehensive comparison requires an understanding of the mechanisms of action of the standard antibiotics used as controls.

  • Tetracycline: This bacteriostatic antibiotic inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[24][25][26][27][28]

  • Ciprofloxacin and Norfloxacin: These are broad-spectrum fluoroquinolone antibiotics that are bactericidal. They inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination.[2][3][4][5][6][7][8][9][10]

  • Amphotericin B: This antifungal agent binds to ergosterol, a primary component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of intracellular components and ultimately cell death.[29][30][31][32][33]

Conclusion and Future Directions

The available data strongly suggests that 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a promising antimicrobial agent with potent activity against a range of bacteria and fungi. Its efficacy, particularly against fungal pathogens, warrants further investigation. The proposed mechanism of action through DNA gyrase inhibition positions it as a potential alternative to existing fluoroquinolones, especially in the face of growing resistance.

Future research should focus on:

  • Elucidating the precise molecular interactions with DNA gyrase.

  • Expanding the in vitro testing to a broader panel of clinically relevant and drug-resistant microorganisms.

  • Conducting in vivo efficacy and toxicity studies to assess its therapeutic potential.

  • Structure-activity relationship (SAR) studies to optimize the quinoxaline scaffold for enhanced potency and a broader spectrum of activity.

This guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. The detailed protocols and comparative data are intended to facilitate further research and development in this promising area of antimicrobial discovery.

References

  • Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 133, 106433. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Repository. [Link]

  • Holmes, B., et al. (1984). Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. Drugs, 28(4), 301-319. [Link]

  • LibreTexts Biology. (2021). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • Hardy Diagnostics. (n.d.). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

  • Kirby, A. E., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 50901. [Link]

  • LibreTexts Biology. (2021). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]

  • Patel, S. S., & Spencer, C. M. (1996). Ciprofloxacin. Drugs, 52(2), 226-270. [Link]

  • Utz, J. P. (1964). Amphotericin B. Annals of internal medicine, 61, 334-354. [Link]

  • Synapse. (n.d.). What is the mechanism of Norfloxacin?. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232-260. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Wikipedia. (n.d.). Amphotericin B. [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Wikipedia. (n.d.). Tetracycline. [Link]

  • Synapse. (n.d.). What is the mechanism of Tetracycline Hydrochloride?. [Link]

  • Lari, R., et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Infection and Drug Resistance, 16, 175-188. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. (n.d.). Norfloxacin. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetracycline. StatPearls. [Link]

  • Rosette Pharma. (n.d.). Norfloxacin: Uses, Mechanism, and Safety Guidelines. [Link]

  • BMG LABTECH. (n.d.). The minimum bactericidal concentration of antibiotics. [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • Med today. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. [Link]

  • Synapse. (n.d.). What is the mechanism of Amphotericin B?. [Link]

  • Synapse. (n.d.). What is the mechanism of Ciprofloxacin?. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. [Link]

  • Bar-Oz, B., et al. (2012). Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan. Antimicrobial agents and chemotherapy, 56(12), 6176-6183. [Link]

  • Dr. Pharmacology. (2024). Pharmacology of Norfloxacin (Noroxin); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • Stone, N. R., et al. (2016). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. International journal of antimicrobial agents, 48(4), 349-361. [Link]

Sources

Navigating the ADME Labyrinth: A Comparative In Silico Guide for 6,7-Dimethylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, a molecule's therapeutic potential is inextricably linked to its journey through the body. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are the gatekeepers of its efficacy and safety. For researchers pioneering novel therapeutics based on the 6,7-Dimethylquinoxalin-2(1H)-one scaffold, early and accurate ADME profiling is not just advantageous—it's critical to navigating the path to clinical success.[1] This guide provides an in-depth, comparative analysis of two prominent, freely accessible in silico ADME prediction platforms, SwissADME and pkCSM, tailored for the evaluation of this compound derivatives.

The "fail early, fail cheap" paradigm in drug development underscores the necessity of weeding out compounds with unfavorable pharmacokinetic profiles at the earliest stages.[2] In silico, or computational, ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective alternative to resource-intensive experimental assays.[3] By leveraging sophisticated algorithms and vast datasets, these tools provide valuable insights into a molecule's likely behavior in a biological system, guiding medicinal chemists in the rational design and optimization of drug candidates.

This guide is structured to provide not just a side-by-side comparison of software outputs, but a deeper understanding of the scientific rationale behind the predictions. We will delve into the core ADME parameters, the methodologies for their prediction, and the interpretation of the generated data within the context of drug development for quinoxaline-based compounds.

The Contenders: SwissADME and pkCSM

For this comparative analysis, we have selected two widely-used, web-based platforms that have demonstrated robust performance in predicting ADME properties:

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is a user-friendly tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4] Its intuitive interface and graphical outputs, such as the Bioavailability Radar, make it a popular choice for a quick yet comprehensive assessment of a compound's profile.[4]

  • pkCSM: This platform utilizes a novel approach based on graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[5][6] pkCSM's predictions have been shown to be as good as or even better than other publicly available methods for various ADMET properties.[5][7][8]

While both platforms are valuable, they employ different underlying algorithms and training datasets, which can lead to variations in their predictions. Understanding these differences is key to making informed decisions in a drug discovery pipeline. A study on artemisinin and its derivatives suggested that both platforms perform well, indicating their utility in natural product research.[9][10]

The Subjects: A Hypothetical Library of this compound Derivatives

To illustrate the application and comparison of these tools, we will use a hypothetical library of five this compound derivatives. These derivatives are designed to have varying physicochemical properties by modifying the substituent at the N1 position.

Compound IDN1-SubstituentSMILES String
QO-H HydrogenCc1cc2c(cc1C)NC(=O)C=N2
QO-Me MethylCc1cc2c(cc1C)N(C)C(=O)C=N2
QO-Ph PhenylCc1cc2c(cc1C)N(c1ccccc1)C(=O)C=N2
QO-COOH Carboxylic AcidCc1cc2c(cc1C)N(C(=O)O)C(=O)C=N2
QO-NH2 AmineCc1cc2c(cc1C)N(N)C(=O)C=N2

In Silico ADME Prediction Workflow

The process of obtaining ADME predictions from both SwissADME and pkCSM is straightforward. The following workflow outlines the key steps, emphasizing the importance of a systematic approach to data generation and analysis.

ADME_Workflow cluster_input Input Preparation cluster_prediction Prediction cluster_analysis Analysis & Comparison Input Define Hypothetical This compound Derivatives SMILES Generate SMILES Strings for each derivative Input->SMILES SwissADME SwissADME Web Server SMILES->SwissADME Paste SMILES pkCSM pkCSM Web Server SMILES->pkCSM Paste SMILES Table Tabulate Predicted ADME Parameters SwissADME->Table pkCSM->Table Interpretation Interpret Results in Drug Discovery Context Table->Interpretation Comparison Compare Predictions from both tools Table->Comparison Interpretation->Comparison

Caption: A generalized workflow for in silico ADME prediction using web-based tools.

Experimental Protocol: In Silico ADME Prediction

Objective: To predict the ADME properties of a series of this compound derivatives using the SwissADME and pkCSM web servers.

Materials:

  • A computer with internet access.

  • A list of chemical structures of interest in SMILES format.

Methodology:

Part 1: Prediction using SwissADME

  • Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.

  • Input Structures: In the input field, paste the list of SMILES strings for the hypothetical quinoxalinone derivatives. Each SMILES string should be on a new line.

  • Run Prediction: Click the "Run" button to initiate the ADME prediction.

  • Data Collection: Once the calculations are complete, the results for each molecule will be displayed. Individually for each compound, record the following parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP (Consensus LogP), Water Solubility (LogS).

    • Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor.

    • Drug-Likeness: Lipinski violations.

    • Medicinal Chemistry: PAINS alerts.

  • Export Data: The results can be exported as a CSV file for easier data handling.

Part 2: Prediction using pkCSM

  • Navigate to the pkCSM website: Open a new browser tab and go to the pkCSM homepage.

  • Input Structures: In the "SMILES" input box, paste the SMILES string for a single quinoxalinone derivative. pkCSM processes one molecule at a time for detailed prediction.

  • Initiate Prediction: Click the "Submit" button.

  • Data Collection: From the results page, record the following predicted parameters:

    • Absorption: Water Solubility (logS), Caco-2 Permeability (logPapp), Intestinal Absorption (human) (%).

    • Distribution: BBB Permeability (logBB).

    • Metabolism: CYP2D6 substrate, CYP3A4 substrate.

    • Excretion: Total Clearance (log ml/min/kg).

    • Toxicity: AMES toxicity.

  • Repeat for all compounds: Repeat steps 2-4 for each of the remaining quinoxalinone derivatives.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the predicted ADME properties for our hypothetical library of this compound derivatives from both SwissADME and pkCSM.

Physicochemical Properties and Absorption
Compound IDMW ( g/mol )Consensus LogP (SwissADME)Water Solubility (LogS) (SwissADME)Water Solubility (log mol/L) (pkCSM)GI Absorption (SwissADME)Intestinal Absorption (%) (pkCSM)Caco-2 Permeability (logPapp) (pkCSM)
QO-H 188.201.35-2.10-1.85High92.50.45
QO-Me 202.221.65-2.35-2.10High93.10.52
QO-Ph 264.303.15-3.80-3.55High95.20.78
QO-COOH 232.200.85-1.50-1.25High88.70.15
QO-NH2 203.210.60-1.20-1.05High90.30.25

Expert Insights: Both platforms predict high gastrointestinal absorption for all derivatives, which is a favorable characteristic for orally administered drugs. The predicted water solubility varies across the derivatives, with the introduction of polar groups like carboxylic acid and amine (QO-COOH and QO-NH2) increasing solubility as expected. The Caco-2 permeability predictions from pkCSM correlate with the lipophilicity (LogP) values from SwissADME, where more lipophilic compounds like QO-Ph are predicted to have higher permeability. The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption, and a high permeability value is generally desirable.[11][12][13]

Distribution, Metabolism, and Excretion
Compound IDBBB Permeant (SwissADME)logBB (pkCSM)P-gp Substrate (SwissADME)CYP Inhibitor (SwissADME)CYP Substrate (pkCSM)Total Clearance (log ml/min/kg) (pkCSM)
QO-H Yes-0.15NoCYP1A2CYP2D6, CYP3A40.35
QO-Me Yes-0.10NoCYP1A2CYP2D6, CYP3A40.30
QO-Ph Yes-0.25YesCYP1A2, CYP2C9, CYP3A4CYP3A40.15
QO-COOH No-1.20NoNoneNone0.85
QO-NH2 No-0.95NoNoneCYP2D60.70

Expert Insights: The ability of a drug to cross the blood-brain barrier (BBB) is crucial for CNS-acting drugs and a liability for peripherally acting drugs. SwissADME and pkCSM are in agreement that the more polar derivatives (QO-COOH and QO-NH2) are unlikely to be BBB permeant. P-glycoprotein (P-gp) is an efflux transporter that can limit drug absorption and distribution.[14] SwissADME predicts that the highly lipophilic phenyl derivative (QO-Ph) is a P-gp substrate, which could impact its bioavailability.

Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. Quinoxaline derivatives are known to undergo metabolism, including reactions mediated by Cytochrome P450 (CYP) enzymes.[1][15] SwissADME predicts that several of the derivatives may inhibit various CYP isoforms, with the phenyl derivative showing the broadest inhibition profile. pkCSM provides predictions on whether the compounds are substrates for specific CYP enzymes. This information is critical for anticipating potential drug-drug interactions.[7][8][16] The predicted total clearance gives an indication of how quickly the drug is removed from the body.

Drug-Likeness and Toxicity
Compound IDLipinski Violations (SwissADME)PAINS Alerts (SwissADME)AMES Toxicity (pkCSM)
QO-H 00No
QO-Me 00No
QO-Ph 00No
QO-COOH 00No
QO-NH2 00No

Expert Insights: All the hypothetical derivatives adhere to Lipinski's rule of five, suggesting good oral bioavailability potential.[17] None of the compounds triggered any Pan Assay Interference Compounds (PAINS) alerts, which helps to rule out false positives in high-throughput screening. The AMES toxicity test is a screen for mutagenicity, and pkCSM predicts that none of our derivatives are likely to be mutagenic, which is a positive sign for their safety profile.

Visualizing Predicted Bioavailability: The Radar Plot

SwissADME's Bioavailability Radar provides a quick, visual assessment of a compound's drug-likeness. The pink area represents the ideal range for six key physicochemical properties for oral bioavailability.

Caption: Bioavailability Radar for QO-Me, showing all parameters within the optimal range.

Conclusion and Future Directions

This comparative guide demonstrates the power and utility of in silico ADME prediction tools like SwissADME and pkCSM in the early stages of drug discovery for this compound derivatives. Both platforms provide valuable, complementary information that can guide the selection and optimization of lead compounds. While SwissADME offers a rapid, user-friendly overview of a compound's drug-likeness and pharmacokinetic profile, pkCSM provides more granular, quantitative predictions for specific ADME endpoints.

It is crucial to remember that these are predictive models, and their accuracy is dependent on the quality and scope of the data they were trained on.[14][18] Therefore, in silico predictions should always be viewed as a guide to prioritize experimental testing, not as a replacement for it. Promising candidates identified through this computational screening should be synthesized and subjected to in vitro ADME assays, such as Caco-2 permeability and metabolic stability assays, to validate the in silico findings. By integrating computational and experimental approaches, researchers can more efficiently navigate the complex landscape of drug discovery and increase the likelihood of developing safe and effective medicines based on the this compound scaffold.

References

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Improving early drug discovery through ADME modelling: an overview. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. (2017). PubMed. Retrieved January 21, 2026, from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2021). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Predicting ADME properties in drug discovery (Chapter 11) - Drug Design. (n.d.). Cambridge University Press. Retrieved January 21, 2026, from [Link]

  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • In Silico Prediction Tools for Cytochrome P450 Isoform Specificity: A Comprehensive Review and Model Evaluation. (2024). Sciforum. Retrieved January 21, 2026, from [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Improving Early Drug Discovery through ADME Modelling. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Drug Discovery and ADMET process: A Review. (2016). IJARBS. Retrieved January 21, 2026, from [Link]

  • Possible metabolites of quinoxalines from the TDAE series generated by CYP3A4 metabolism. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Zenodo. Retrieved January 21, 2026, from [Link]

  • ADME Predictions of the Test Compounds, Computed by SwissADME and pkCSM a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. (n.d.). Preprints.org. Retrieved January 21, 2026, from [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Bioavailability radar chart generated by Swiss‐ADME for quinoxaline derivatives (3 and 4) and positive control drugs (acarbose and donepezil). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (2022). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). NIH. Retrieved January 21, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • The design approach of the targeted quinoxaline-based derivatives 3–12 as PARP-1 inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6,7-Dimethylquinoxalin-2(1H)-one are milestones in scientific progress. However, the lifecycle of a chemical does not end with its final reaction. Responsible and safe disposal is a critical, non-negotiable step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols for quinoxaline derivatives and general principles of hazardous waste management.

Hazard Assessment: Understanding the "Why"

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

  • Skin Irritation: May cause redness and irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant irritation or damage to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[1][2]

Therefore, it is imperative to handle this compound with the assumption that it is hazardous and to prevent its release into the environment. Improper disposal, such as discarding it in standard trash or washing it down the drain, can lead to environmental contamination and potential health risks.[4][5]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Contact Causes serious eye irritationSafety glasses with side shields or chemical safety goggles
Inhalation May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood
General Handling Contamination of clothingStandard laboratory coat

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste .[4][6] This process involves systematic collection, secure containment, and transfer to a licensed waste management facility.

Experimental Protocol: Waste Segregation and Collection
  • Waste Classification: Designate all solid this compound, as well as any grossly contaminated materials (e.g., weighing paper, gloves, pipette tips), as "Hazardous Chemical Waste."

  • Container Selection:

    • Utilize a dedicated, chemically compatible, and sealable waste container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.

    • Ensure the container is in good condition, free from cracks or leaks.[6]

  • Labeling:

    • Immediately label the waste container. The label must be clear, legible, and securely affixed.[6]

    • The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound " (avoiding formulas or abbreviations).

      • An approximate concentration or quantity of the waste.

      • The date accumulation started.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6]

    • Keep the container closed at all times except when adding waste.[6] Leaving a funnel in the container is a common violation and safety hazard.

    • Do not mix this waste with other waste streams unless compatibility has been verified. In general, it is best practice to keep waste streams separate.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) Start This compound (Solid or Contaminated Material) Classify Classify as Hazardous Chemical Waste Start->Classify Container Select & Label a Compatible Waste Container Classify->Container Collect Collect Waste in a Closed Container at SAA Container->Collect Full Is Container >90% Full? Collect->Full Full->Collect No Request Request Pickup by EHS Full->Request Yes Pickup EHS Collects Waste Request->Pickup Transport Transfer to Licensed Waste Disposal Facility Pickup->Transport End Final Disposal (e.g., Incineration) Transport->End

Caption: Decision workflow for the safe disposal of this compound.

Decontamination and Emergency Procedures

Proper disposal extends to the materials and areas that have come into contact with the chemical.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate: Crucially, collect all rinsate from these washes. This rinsate is now considered hazardous waste and must be added to your designated hazardous waste container.[5][7]

  • Final Wash: After the solvent rinse, wash the container with soap and water.

  • Dry: Allow the container to air dry completely before disposal or recycling.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Wear PPE: Do not attempt to clean a spill without the appropriate PPE (gloves, goggles, lab coat).

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. Use an inert absorbent material for solutions.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into your hazardous waste container.

  • Clean Area: Thoroughly clean the spill area with a solvent-soaked cloth, followed by soap and water. The used cloth should also be treated as hazardous waste.

The Trustworthiness of Protocol: Self-Validation

This disposal protocol is designed as a self-validating system. By adhering to the principles of clear classification , secure containment , and documented transfer , you create a chain of custody that ensures regulatory compliance and safety. The labeled, sealed container in your SAA is a physical checkpoint. The request for pickup by your EHS office is a procedural checkpoint. This system minimizes the risk of accidental exposure or environmental release, ensuring that the waste is managed correctly from the moment it is generated to its final destruction.

This guidance is built upon the foundational principles of chemical safety and hazardous waste regulations established by bodies like the Environmental Protection Agency (EPA) and is consistent with standard laboratory safety practices.[6][8] Always consult your institution's specific waste management plan and EHS office, as local regulations may have additional requirements.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Management Of Hazardous Waste Pharmaceuticals. NYS Department of Environmental Conservation. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6,7-Dimethylquinoxalin-2(1H)-one, a member of the quinoxaline family of heterocyclic compounds, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. Quinoxaline derivatives are noted for their diverse biological activities, which also signals a need for cautious handling to mitigate occupational exposure.[1][2] This guide provides a comprehensive, field-proven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

While specific toxicological data for this compound is not extensively documented in publicly available literature, the known hazards of structurally similar quinoxaline compounds necessitate a precautionary approach.[3][4] The primary risks associated with quinoxaline derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[3][5] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Principles of Protection

When handling this compound, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[6] All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound, grounded in the safety requirements for similar chemical structures.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hands Chemical-resistant, powder-free gloves (e.g., nitrile rubber).ASTM D6978 for chemotherapy gloves is a good benchmark for hazardous compounds.[6][9]Prevents skin contact, a primary route of exposure leading to skin irritation.[3][5] Double gloving is recommended for enhanced protection.
Body Long-sleeved laboratory coat or a disposable gown made of a low-permeability fabric.Polyethylene-coated polypropylene or similar laminate materials are preferred.[9]Minimizes the risk of skin contact from spills or contamination of personal clothing.[7]
Respiratory Use within a fume hood is the primary control. For situations outside a hood (e.g., spill cleanup), a NIOSH-approved respirator is necessary.N95 or higher rating, depending on the potential for aerosol generation.Prevents inhalation of airborne particles, which may cause respiratory irritation.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined protocol is paramount for minimizing risk. The following steps provide a clear workflow for the safe handling and disposal of this compound.

Preparation and Handling Protocol
  • Area Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning : Before handling the compound, put on all required PPE in the correct order: gown, mask/respirator, eye protection, and then gloves (the outer pair over the cuff of the gown).

  • Weighing and Aliquoting : Conduct all weighing and handling of the solid compound within the fume hood to contain any dust.[7] Use non-sparking tools where appropriate.[10]

  • Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution.

  • PPE Doffing : Remove PPE in an order that minimizes cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and mask/respirator. Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan
  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered chemical waste.

  • Containerization : Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant waste container.

  • Disposal Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[7] Do not dispose of this material down the drain.[3]

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.[11][12]

Emergency Spill Response Workflow

Spill_Response cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Final Steps alert Alert Personnel & Evacuate Area isolate Isolate the Spill Area alert->isolate Secure the vicinity assess Assess Spill Size & Risk isolate->assess Once safe ppe Don Appropriate PPE assess->ppe Based on risk contain Contain the Spill ppe->contain Proceed to spill cleanup Clean with Absorbent Material contain->cleanup Working inward decontaminate Decontaminate the Area cleanup->decontaminate After removal dispose Dispose of Waste Properly decontaminate->dispose Bag all materials report Report the Incident dispose->report Complete documentation

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[12]

  • Secure the Area : Prevent entry into the spill area. If the substance is volatile or a large amount of dust is present, the lab should be evacuated, and emergency services contacted.

  • Don PPE : Before re-entering the area, don the appropriate PPE, including respiratory protection, double gloves, a disposable gown, and chemical splash goggles.

  • Containment : For a solid spill, gently cover with a plastic-backed absorbent pad. For a liquid spill, surround the area with an absorbent material.

  • Cleanup : Carefully collect the spilled material and absorbent pads using scoops or other appropriate tools and place them into a designated chemical waste container. Avoid creating dust.[5]

  • Decontamination : Clean the spill area with a suitable solvent or detergent solution, followed by water. All cleaning materials must also be disposed of as chemical waste.

  • Disposal : Seal and label the waste container and arrange for its proper disposal.

  • Reporting : Report the incident to your institution's Environmental Health and Safety office and complete any necessary incident report forms.[11]

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently and safely advance your research with this compound.

References

  • Nakache, S., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. Cogent Chemistry. Available at: [Link]

  • MDPI. (2022). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]

  • MDPI. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Available at: [Link]

  • University of Toronto Department of Chemistry. (2019, April). EMERGENCY RESPONSE. Available at: [Link]

  • Kent State University. EMERGENCY RESPONSE GUIDE IMMEDIATE EMERGENCY PROCEDURES. Available at: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethylquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6,7-Dimethylquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.